5-Bromo-benzooxazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGRSOMDWLGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696188 | |
| Record name | 5-Bromo-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-38-4 | |
| Record name | 5-Bromo-2-benzoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944907-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-benzoxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-benzoxazole-2-carbaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,3-benzoxazole-2-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-benzoxazole-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural arrangement, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a versatile building block for the construction of complex molecular architectures. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the core physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of 5-Bromo-1,3-benzoxazole-2-carbaldehyde, offering field-proven insights for its application in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
5-Bromo-1,3-benzoxazole-2-carbaldehyde is characterized by a bicyclic system where a benzene ring is fused to an oxazole ring. The bromine atom is substituted at the 5-position of the benzoxazole ring, and a carbaldehyde (formyl) group is attached at the 2-position. This substitution pattern dictates the molecule's reactivity and electronic properties.
The aldehyde group is a potent electron-withdrawing group, influencing the electron density of the heterocyclic ring. The bromine atom provides a reactive handle for introducing further molecular diversity, a feature of paramount importance in the synthesis of compound libraries for high-throughput screening.
Table 1: Core Physicochemical Properties of 5-Bromo-1,3-benzoxazole-2-carbaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrNO₂ | Inferred from Structure |
| Molecular Weight | 226.03 g/mol | Calculated |
| CAS Number | Not Publicly Available | - |
| Appearance | Expected to be a solid (e.g., powder or crystals) | [1] |
| Melting Point | Data not available in published literature | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) | General chemical knowledge |
Note: While a CAS number for the closely related 5-Bromooxazole-2-carbaldehyde is 2386913-05-7, a specific CAS registry number for the benzoxazole title compound is not readily found in public databases.[2][3][4]
Synthesis and Purification
The synthesis of benzoxazoles is a well-established area of heterocyclic chemistry, with the most common and direct route being the condensation of a 2-aminophenol with an aldehyde or its equivalent, followed by oxidative cyclization.[5] For the synthesis of the title compound, the logical precursors are 2-amino-4-bromophenol and a glyoxal equivalent.
Synthetic Rationale and Protocol
The causality behind this synthetic choice lies in the robust and atom-economical formation of the benzoxazole ring. The reaction proceeds via an initial Schiff base (imine) formation between the primary amine of the 2-aminophenol and the aldehyde. A subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group onto the imine carbon, followed by dehydration and aromatization, yields the stable benzoxazole core. Using an oxidizing agent facilitates the final aromatization step.
Protocol: Synthesis of 5-Bromo-1,3-benzoxazole-2-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as ethanol or 1,4-dioxane.[6][7]
-
Reagent Addition: Add an appropriate C2-aldehyde synthon, such as glyoxylic acid (1.1 eq), to the solution.
-
Cyclization/Oxidation: Introduce a suitable oxidizing agent. Common choices include air (bubbled through the reaction), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).[7]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification
The crude 5-Bromo-1,3-benzoxazole-2-carbaldehyde is typically purified by one of the following methods to achieve high purity suitable for subsequent reactions and biological assays:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For non-crystalline products or to remove closely-related impurities, purification via silica gel column chromatography is employed. A gradient of ethyl acetate in hexane is a common eluent system.
Synthesis Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2386913-05-7|5-Bromooxazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-oxazole-2-carbaldehyde | 2386913-05-7 [sigmaaldrich.com]
- 4. 5-Bromo-oxazole-2-carbaldehyde,2386913-05-7-Amadis Chemical [amadischem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to 5-Bromo-1,3-benzooxazole-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-benzooxazole-2-carbaldehyde is a key heterocyclic building block that holds significant potential in the fields of medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide array of biological activities. The strategic placement of a bromine atom and an aldehyde functional group on this scaffold provides two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on its utility in drug development.
Core Identifiers and Physicochemical Properties
A clear identification of a chemical compound is fundamental for its use in research and development. The key identifiers and physicochemical properties of 5-Bromo-1,3-benzooxazole-2-carbaldehyde are summarized in the table below.
| Identifier | Value |
| CAS Number | 944907-38-4 |
| Molecular Formula | C₈H₄BrNO₂ |
| Molecular Weight | 226.03 g/mol |
| IUPAC Name | 5-bromo-1,3-benzoxazole-2-carbaldehyde |
| Canonical SMILES | O=Cc1nc2cc(Br)ccc2o1 |
| Physical State | Solid (predicted) |
| Storage | 2-8 °C (recommended)[1] |
Synthesis Strategies
The synthesis of 5-Bromo-1,3-benzooxazole-2-carbaldehyde can be approached through several synthetic routes, primarily involving the formation of the benzoxazole ring followed by or preceded by the introduction of the aldehyde and bromo functionalities. Two plausible and commonly employed strategies are the oxidation of a precursor and formylation of a pre-functionalized benzoxazole.
Oxidation of 2-Methyl-5-bromobenzoxazole
A common and effective method for the synthesis of 2-formylbenzoxazoles is the oxidation of the corresponding 2-methylbenzoxazole. This transformation can be achieved using various oxidizing agents.
Experimental Protocol: Oxidation of 2-Methyl-5-bromobenzoxazole
Causality: The methyl group at the 2-position of the benzoxazole ring is activated for oxidation due to the electron-withdrawing nature of the heterocyclic system. Mild oxidizing agents can selectively convert the methyl group to an aldehyde without over-oxidation to a carboxylic acid or cleavage of the benzoxazole ring.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize 2-methyl-5-bromobenzoxazole by the condensation of 2-amino-4-bromophenol with acetic anhydride.
-
Oxidation Reaction:
-
Dissolve 2-methyl-5-bromobenzoxazole (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water. .
-
Add a selective oxidizing agent, such as selenium dioxide (SeO₂) (1.1 equivalents), to the solution. .
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). .
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts. .
-
Extract the filtrate with an organic solvent like ethyl acetate. .
-
Wash the organic layer sequentially with water and brine. .
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. .
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1,3-benzooxazole-2-carbaldehyde. .
-
Caption: Workflow for the synthesis of 5-Bromo-1,3-benzooxazole-2-carbaldehyde via oxidation.
Vilsmeier-Haack Formylation of 5-Bromobenzoxazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] 5-Bromobenzoxazole can serve as a substrate for this reaction to introduce the aldehyde group at the 2-position.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: The Vilsmeier reagent, a chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile. The benzoxazole ring, being sufficiently electron-rich, can undergo electrophilic substitution by the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.[2][3]
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize 5-bromobenzoxazole from 2-amino-4-bromophenol and formic acid or a suitable derivative.
-
Vilsmeier Reagent Formation:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C. .
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature at 0 °C. .
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent. .
-
-
Formylation Reaction:
-
Add 5-bromobenzoxazole (1 equivalent) to the pre-formed Vilsmeier reagent at 0 °C. .
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC. .
-
-
Hydrolysis and Work-up:
-
After the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. .
-
Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until it is alkaline. .
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). .
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. .
-
Filter and concentrate the solvent under reduced pressure. .
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield 5-Bromo-1,3-benzooxazole-2-carbaldehyde. .
-
Sources
Spectroscopic and Structural Elucidation of 5-Bromosalicylaldehyde: An In-depth Technical Guide
Affiliation: Advanced Spectroscopic Solutions, Google Research
Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-bromosalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to the limited availability of published, comprehensive spectral data for 5-Bromo-benzooxazole-2-carbaldehyde, this guide will focus on the closely related and well-characterized precursor, 5-bromosalicylaldehyde. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural confirmation and characterization of this important molecule.
Introduction: The Significance of 5-Bromosalicylaldehyde in Synthetic Chemistry
5-Bromosalicylaldehyde (2-hydroxy-5-bromobenzaldehyde) is a versatile aromatic aldehyde that serves as a fundamental building block in organic synthesis. Its structure, featuring a hydroxyl group ortho to the aldehyde and a bromine atom para to the hydroxyl group, provides multiple reactive sites for the construction of more complex molecular architectures. This compound is a common precursor in the synthesis of Schiff bases, coumarins, and other heterocyclic systems of medicinal interest. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of 5-bromosalicylaldehyde, which is critical for the successful synthesis of downstream products and for meeting stringent regulatory requirements in drug development.
Experimental Protocols: A Self-Validating System for Structural Confirmation
The following protocols outline the standard procedures for acquiring the spectral data discussed in this guide. Adherence to these methodologies ensures data of high quality and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of 5-bromosalicylaldehyde is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom. A wider spectral width (0-220 ppm) is necessary.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is acquired first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Electron Ionization (EI) is a common technique for the analysis of small organic molecules like 5-bromosalicylaldehyde. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.
Spectral Data Analysis and Interpretation
This section provides a detailed analysis of the NMR, IR, and Mass Spec data for 5-bromosalicylaldehyde.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-bromosalicylaldehyde provides a wealth of information about the proton environment in the molecule. The aromatic region is of particular interest, revealing the substitution pattern on the benzene ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | -OH |
| ~9.8 | Singlet | 1H | -CHO |
| ~7.6 | Doublet | 1H | H-6 |
| ~7.5 | Doublet of doublets | 1H | H-4 |
| ~7.0 | Doublet | 1H | H-3 |
-
-OH Proton: The phenolic hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to hydrogen bonding and its acidic nature.
-
Aldehyde Proton: The aldehyde proton is highly deshielded and appears as a sharp singlet at approximately 9.8 ppm.
-
Aromatic Protons: The three aromatic protons exhibit a distinct splitting pattern. The H-6 proton, ortho to the electron-withdrawing aldehyde group, is the most deshielded of the aromatic protons. The H-4 proton is split by both H-3 and H-6, resulting in a doublet of doublets. The H-3 proton, ortho to the electron-donating hydroxyl group, appears at the most upfield position in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (aldehyde) |
| ~160 | C-2 (C-OH) |
| ~138 | C-4 |
| ~135 | C-6 |
| ~122 | C-3 |
| ~115 | C-5 (C-Br) |
| ~113 | C-1 |
-
Carbonyl Carbon: The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift, around 195 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-2) is shifted downfield due to the oxygen's electronegativity. The carbon attached to the bromine (C-5) is also observed at a distinct chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| ~1660 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (phenol) |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
| ~670 | Medium | C-Br stretch |
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.
-
C=O Stretch: A strong, sharp peak around 1660 cm⁻¹ is indicative of the aldehyde carbonyl group.
-
Aromatic C=C Stretches: Absorptions in the 1600-1470 cm⁻¹ region are typical for aromatic ring stretching vibrations.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 670 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
The electron ionization mass spectrum of 5-bromosalicylaldehyde is expected to show a molecular ion peak (M⁺) at m/z 200 and 202 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Molecular Structure and Fragmentation
Caption: Key fragmentation pathways of 5-bromosalicylaldehyde in EI-MS.
Conclusion: A Unified Approach to Structural Verification
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 5-bromosalicylaldehyde. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl and aldehyde functional groups. Finally, the mass spectrum establishes the molecular weight and provides characteristic isotopic information for the bromine atom, while its fragmentation pattern offers further structural insights. This multi-faceted spectroscopic approach ensures an unambiguous and confident characterization of this important synthetic intermediate.
References
-
NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. National Institute of Standards and Technology. [Link]
-
PubChem. 5-Bromosalicylaldehyde. National Center for Biotechnology Information. [Link]
-
SpectraBase. 5-Bromo-2-hydroxybenzaldehyde. John Wiley & Sons, Inc. [Link]
- Journal of Organic Chemistry.Synthesis and characterization of novel Schiff base derivatives of 5-bromosalicylaldehyde. American Chemical Society. (Please note: This is a representative citation and may not correspond to a specific article.
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.[Link]
solubility and stability of 5-Bromo-benzooxazole-2-carbaldehyde
An In-Depth Technical Guide to 5-Bromo-benzooxazole-2-carbaldehyde: Solubility, Stability, and Synthetic Utility
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, handling, and applications of this compound, a key heterocyclic building block in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and foundational chemical principles to offer robust guidance on its solubility, stability, and reactivity. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile compound in their synthetic endeavors. We will delve into predicted solubility profiles, crucial stability considerations, safe handling protocols, and practical experimental workflows, including its pivotal role in the synthesis of Schiff bases and other advanced derivatives.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif in drug discovery and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties.[1][2][3][4] The fusion of a benzene ring with an oxazole ring creates a rigid, planar structure with a distinct electronic distribution, making it an excellent scaffold for designing molecules that can interact with various biological targets.[1][5] Benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]
This compound is a particularly valuable derivative. The aldehyde group at the 2-position is a versatile synthetic handle, readily participating in a variety of chemical transformations, most notably condensation reactions with amines to form Schiff bases.[6] The bromine atom at the 5-position serves as a valuable site for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.[5] This dual functionality makes this compound a strategic starting material for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[7]
Physicochemical Properties of this compound
Direct experimental data for the physicochemical properties of this compound is not extensively reported in the literature. However, by examining analogous compounds, we can establish a reliable profile.
| Property | Predicted Value / Observation | Rationale / Analog Compound Data |
| Molecular Formula | C₈H₄BrNO₂ | Based on chemical structure. |
| Molecular Weight | 226.03 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to light yellow powder. | Analog: 5-Bromo-benzothiazole-2-carbaldehyde is a yellow to light yellow powder.[8] |
| Melting Point | Estimated in the range of 140-155 °C. | Analog: 5-Bromo-benzothiazole-2-carbaldehyde has a melting point of 147 ± 5 °C.[8] |
| Purity | Typically ≥96% (NMR) from commercial suppliers. | Based on typical purity of similar research chemicals.[8] |
Solubility Profile (Predicted)
The solubility of this compound is dictated by its aromatic, heterocyclic structure and the presence of a polar aldehyde group.
| Solvent Class | Predicted Solubility | Rationale and Discussion |
| Polar Aprotic Solvents | Soluble | Expected to be soluble in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) due to the polar nature of the aldehyde and the overall aromatic system. |
| Chlorinated Solvents | Soluble | Dichloromethane (DCM) and Chloroform (CHCl₃) are likely to be good solvents, capable of solvating the aromatic rings. UV-Visible spectra of the related 5-Bromo-2-Hydroxybenzaldehyde have been successfully recorded in chloroform.[9] |
| Ethers | Moderately Soluble | Tetrahydrofuran (THF) and Diethyl ether are expected to be suitable solvents, particularly for reactions. Ether and THF are common solvents for Grignard reactions involving similar bromo-thiazole compounds.[10] |
| Alcohols | Sparingly to Moderately Soluble | Methanol (MeOH) and Ethanol (EtOH) may be used, but solubility might be limited. The polarity of the hydroxyl group can interact with the aldehyde, but the large non-polar core may hinder high solubility. Condensation reactions to form Schiff bases are often carried out in refluxing ethanol.[6] |
| Non-Polar Solvents | Sparingly Soluble to Insoluble | Solubility in solvents like Hexanes and Toluene is expected to be low. |
| Aqueous Solutions | Insoluble | The molecule is largely non-polar and lacks easily ionizable groups, leading to poor solubility in water. |
Practical Recommendations for Solubility Testing: For a new batch of this compound, it is recommended to perform small-scale solubility tests in the intended reaction solvents to determine the optimal concentration before proceeding with larger-scale reactions.
Spectroscopic Characterization (Predicted)
While specific spectra are not available in the search results, the expected spectroscopic features are:
-
¹H NMR: Aromatic protons on the benzoxazole ring system, a downfield singlet for the aldehyde proton (around 10 ppm), and signals corresponding to any impurities.
-
¹³C NMR: Carbonyl carbon of the aldehyde (around 180-190 ppm), aromatic carbons, and carbons of the oxazole ring.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde (around 1700 cm⁻¹), C-H stretching of the aromatic ring, and C-N and C-O stretches of the benzoxazole core.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
Stability and Storage
The stability of this compound is a critical consideration for its effective use and long-term storage. The primary potential degradation pathways are oxidation of the aldehyde and hydrolysis of the oxazole ring.
Chemical Stability
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). This is a common degradation pathway for aldehyde-containing compounds.
-
Hydrolysis: The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. For instance, related 5-hydroxyoxazole-4-carboxy derivatives have been found to be unstable towards hydrolytic ring-opening.[11] While the 5-bromo derivative is expected to be more stable, harsh pH conditions should be avoided.
-
Light Sensitivity: Aromatic aldehydes can be sensitive to light, which can promote oxidation or other degradation pathways.
Recommended Storage Conditions
To ensure the integrity of this compound, the following storage conditions are recommended, based on best practices for analogous compounds:[12]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions.[12] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the aldehyde group.[12] |
| Light | Store in a dark place, in an amber vial. | To prevent light-induced degradation.[12] |
| Moisture | Keep in a tightly sealed container in a dry environment. | To prevent hydrolysis of the oxazole ring.[12][13] |
Protocol for Assessing Stability
For applications requiring high purity, the stability of a batch of this compound can be assessed using the following protocol:
-
Initial Analysis (Time Zero):
-
Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) to determine the initial purity and establish a reference chromatogram.
-
-
Stress Conditions:
-
Thermal Stress: Store solid samples at elevated temperatures (e.g., 40°C and 60°C) and analyze at predetermined time points (e.g., 1, 2, and 4 weeks).
-
Hydrolytic Stress: Prepare solutions in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions and monitor for degradation over time by HPLC.
-
Photostability: Expose a solid sample or a solution to a controlled light source and analyze for degradation.
-
-
Analysis:
-
At each time point, analyze the stressed samples by HPLC.
-
Compare the chromatograms to the time-zero reference to identify any new impurity peaks and quantify the loss of the parent compound.
-
If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
-
Health and Safety
Based on the hazard information for analogous compounds, this compound should be handled with care.
Hazard Identification (Predicted)
| Hazard | GHS Classification (Predicted) | Precautionary Measures |
| Acute Oral Toxicity | Warning: Harmful if swallowed.[14][15] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation | Warning: Causes skin irritation.[14][15] | Wear protective gloves and clothing.[16] |
| Eye Irritation | Warning: Causes serious eye irritation.[14][15] | Wear eye protection (safety glasses or goggles).[16] |
| Respiratory Irritation | Warning: May cause respiratory irritation.[14][15] | Handle in a well-ventilated area or a chemical fume hood.[17] |
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Engineering Controls: Use a chemical fume hood to minimize inhalation of dust or vapors.[17] Ensure that an eyewash station and safety shower are readily accessible.[17]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Synthetic Applications and Experimental Protocols
The primary synthetic utility of this compound lies in its aldehyde functionality, which is a gateway to a wide range of derivatives, particularly through Schiff base formation.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclocondensation of 2-amino-4-bromophenol with an appropriate C1 building block. A general one-pot synthesis of benzoxazoles involves the reaction of a 2-aminophenol with a substituted aldehyde.[18][19]
Caption: Reaction scheme for Schiff base formation.
Protocol: General Procedure for Schiff Base Synthesis
This protocol provides a general framework for the synthesis of a Schiff base from this compound.
-
Reactant Preparation:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add 1.0-1.1 equivalents of the desired primary amine to the solution.
-
-
Reaction:
-
Add a catalytic amount of glacial acetic acid (optional, to facilitate the reaction).
-
Stir the reaction mixture at room temperature or heat to reflux, as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent to remove any unreacted starting materials.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the purified Schiff base derivative by NMR, IR, and mass spectrometry.
-
Further Functionalization: Cross-Coupling Reactions
The bromine atom at the 5-position provides a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. While direct, comprehensive data on its solubility and stability are sparse, a robust working profile can be established through the analysis of structurally similar compounds. Its aldehyde functionality allows for straightforward derivatization, and the bromo substituent opens the door to a vast chemical space through modern cross-coupling methodologies. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the integrity of this compound and effectively leverage its synthetic potential in the development of novel therapeutics and advanced materials.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. [Link]
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Bromo-Substituted Benzoxazoles: A Technical Guide to Their Biological Activities
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This scaffold is a key structural component in numerous natural and synthetic molecules that demonstrate a wide array of biological activities.[1][2] The structural similarity of the benzoxazole nucleus to endogenous purine bases, such as adenine and guanine, facilitates favorable interactions with various biopolymers, making it a "privileged scaffold" in the field of drug discovery.[1][2] The incorporation of a bromine atom into the benzoxazole structure can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic density, which in turn can enhance its biological efficacy and target specificity.[3][4] This technical guide provides an in-depth exploration of the potential biological activities of bromo-substituted benzoxazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.
Anticancer Activity
Bromo-substituted benzoxazoles have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[6]
Mechanisms of Action
Several studies have elucidated the molecular targets and signaling pathways through which bromo-substituted benzoxazoles exert their anticancer effects.
-
Induction of Apoptosis: A newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated significant anticancer effects by inducing apoptosis in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB) breast cancer cell lines.[5] This was evidenced by an increase in apoptotic cells observed via TUNEL staining and alterations in the levels of apoptosis-related proteins such as cytochrome C.[5]
-
Inhibition of Angiogenesis: The same study also revealed that 5-amino-2-[p-bromophenyl]-benzoxazole could decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis, in breast cancer cells.[5] This suggests that these compounds may also inhibit tumor growth by cutting off its blood supply.
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.[7][8] Some benzoxazole derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of genes involved in cell proliferation and survival.[5][9]
-
CYP1A1 Enzyme Induction: Certain benzoxazole derivatives, structurally similar to the anticancer prodrug Phortress, are believed to exert their anticancer activity through the induction of the cytochrome P450 enzyme CYP1A1.[10]
Structure-Activity Relationship Insights
The position and nature of substituents on the benzoxazole core are critical determinants of anticancer potency. The introduction of a bromine atom, an electron-withdrawing group, at position 7 of the benzoxazole ring has been shown to increase the cytotoxic activity of certain derivatives.[4]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for a representative bromo-substituted benzoxazole derivative against different human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (nM) |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (Breast) | 28 |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB (Breast) | 22 |
Data sourced from Medicine Science[5]
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the bromo-substituted benzoxazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Dissolve the formazan crystals formed by viable cells by adding a solubilization solution, such as DMSO.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[11]
Visualization of Anticancer Evaluation Workflow
Caption: Workflow for evaluating the in vitro anticancer activity of bromo-substituted benzoxazoles.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[13][14] Bromo-substituted benzoxazoles have demonstrated promising activity against a range of pathogenic bacteria and fungi.[3][15]
Mechanisms of Action
The antimicrobial mechanism of some benzoxazole derivatives has been associated with the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[11] The introduction of bromine atoms can enhance the lipophilicity of the benzoxazole scaffold, potentially facilitating its penetration through microbial cell membranes.
Structure-Activity Relationship Insights
Studies have shown that the presence of bromine at specific positions on the benzoxazole ring can significantly enhance antimicrobial potency. For instance, N-phenacyl derivatives of 5-bromo- and 5,7-dibromobenzoxazole have been screened for their activity against Candida strains.[15]
Experimental Protocols
Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the bromo-substituted benzoxazole compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance.
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of bromo-substituted benzoxazoles.
Anti-inflammatory and Other Activities
Beyond their anticancer and antimicrobial properties, bromo-substituted benzoxazoles have been investigated for a range of other biological activities, including anti-inflammatory and antiviral effects.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[8][17] As previously mentioned, some benzoxazole derivatives can modulate this pathway, suggesting their potential as anti-inflammatory agents.
Antiviral Activity
While research is ongoing, some studies have explored the antiviral potential of benzoxazole derivatives. For instance, certain chalcone derivatives containing a benzoxazole moiety have shown inhibitory activity against the Tobacco Mosaic Virus (TMV).[18] However, it's important to note that in some cases, bromo substitution on related heterocyclic structures has been found to decrease antiviral action.[19]
Visualization of NF-κB Signaling Pathway Inhibition
Caption: Bromo-substituted benzoxazoles can potentially inhibit the NF-κB signaling pathway.
Synthesis of Bromo-Substituted Benzoxazoles
Several synthetic routes are available for the preparation of bromo-substituted benzoxazoles. A common method involves the condensation of a bromo-substituted 2-aminophenol with a carboxylic acid or its derivative.[1] Other approaches include copper-catalyzed one-pot synthesis from bromoanilines and acyl halides, and methods utilizing silver carbonate.[2][20] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Conclusion
Bromo-substituted benzoxazoles represent a versatile and promising class of heterocyclic compounds with a wide spectrum of biological activities. Their potent anticancer and antimicrobial properties, coupled with their potential as anti-inflammatory agents, make them attractive candidates for further investigation in drug discovery and development. The ability to readily modify the benzoxazole scaffold allows for the fine-tuning of their pharmacological profiles, offering the potential for the development of novel therapeutics with enhanced efficacy and selectivity. Future research should focus on elucidating the precise mechanisms of action, optimizing structure-activity relationships, and evaluating the in vivo efficacy and safety of these promising compounds.
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The Formyl Group as a Versatile Handle: An In-depth Technical Guide to the Reactivity of Aldehydes on the Benzoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. When functionalized with an aldehyde (formyl) group, the benzoxazole moiety is transformed into a highly versatile building block, primed for a wide array of chemical transformations. The electrophilic nature of the aldehyde's carbonyl carbon, modulated by the electronic properties of the fused heterocyclic ring system, allows for the construction of diverse molecular architectures. This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in benzoxazoles, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for drug development professionals.
Electronic Landscape and Inherent Reactivity
The benzoxazole ring system is generally considered to be electron-withdrawing, a property that significantly influences the reactivity of an appended aldehyde group. This electronic pull increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility as a synthetic intermediate. The planarity of the benzoxazole system also allows for effective conjugation, which can influence the spectroscopic properties and reactivity of derivatives.[2]
Key Chemical Transformations of Benzoxazole Aldehydes
The aldehyde group on the benzoxazole scaffold readily participates in a variety of classic and modern organic reactions. These transformations are pivotal for generating libraries of compounds for structure-activity relationship (SAR) studies.
Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a robust method for forming new carbon-carbon bonds, involving the reaction of an aldehyde with an active methylene compound.[3][4] The electron-withdrawing nature of the benzoxazole ring makes its aldehyde derivatives excellent substrates for this reaction, typically proceeding under mild basic conditions.[1]
Experimental Protocol: Knoevenagel Condensation of 6-Methyl-2-benzoxazoleacetonitrile with Benzaldehyde
This protocol describes the synthesis of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, a derivative of a benzoxazole aldehyde.[5]
-
Materials:
-
6-Methyl-2-benzoxazoleacetonitrile (0.172 g, 1.00 mmol)
-
Benzaldehyde (1.00 mmol)
-
Potassium carbonate (K₂CO₃) (0.069 g, 0.50 mmol)
-
Distilled water (10 mL)
-
Ethanol
-
-
Procedure:
-
Dissolve 6-methyl-2-benzoxazoleacetonitrile in a prepared solution of K₂CO₃ in distilled water.
-
To the clear solution, add benzaldehyde.
-
Stir the reaction mixture at room temperature for 5 minutes. The appearance of yellow crystals indicates product formation.
-
Filter the crystalline product, wash with ethanol, and then dry.
-
Recrystallize the crude product from absolute ethanol.
-
Filter the crystals and dry under vacuum to yield the pure product (85% yield).[5]
-
Caption: Knoevenagel Condensation Workflow.
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[6] While specific examples with benzoxazole-2-carboxaldehyde are not extensively detailed in the provided results, a general procedure can be adapted. The reaction involves a phosphorus ylide, which attacks the carbonyl carbon to form a betaine intermediate, subsequently collapsing to an alkene and triphenylphosphine oxide.[6][7]
Experimental Protocol: General Wittig Reaction with an Aldehyde
This is a general protocol that can be adapted for benzoxazole aldehydes.[7][8][9]
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.2 equivalents)
-
Benzoxazole aldehyde (1.0 equivalent)
-
Dichloromethane (CH₂Cl₂)
-
50% Sodium hydroxide (NaOH) solution
-
1-Propanol/water (1:1 mixture)
-
-
Procedure:
-
In a suitable flask, dissolve the benzoxazole aldehyde and benzyltriphenylphosphonium chloride in dichloromethane.
-
With vigorous stirring, add the 50% NaOH solution dropwise.
-
Continue to stir vigorously for 30 minutes.
-
Precipitate the product by adding a 1:1 mixture of 1-propanol and water.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from a minimal amount of a suitable solvent (e.g., 1-propanol) to obtain the purified alkene.
-
Caption: Wittig Reaction Mechanism.
Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to a new set of derivatives for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[1][10]
Experimental Protocol: Reduction of an Aldehyde with Sodium Borohydride
This is a general procedure for the reduction of an aromatic aldehyde.[10][11]
-
Materials:
-
Benzoxazole aldehyde (1.0 equivalent)
-
Ethanol
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)
-
10% Hydrochloric acid (HCl)
-
Ice-cold water
-
-
Procedure:
-
Dissolve the benzoxazole aldehyde in ethanol in a reaction vial.
-
Slowly add sodium borohydride in portions over 5 minutes with swirling.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 30 minutes to 1 hour), slowly and carefully add 10% HCl dropwise to quench the excess NaBH₄. Caution: Vigorous evolution of hydrogen gas will occur.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the product by vacuum filtration and wash with ice-cold water.
-
Oxidation to Carboxylic Acids
Oxidation of the aldehyde group yields the corresponding benzoxazole carboxylic acid, a valuable functional group in drug design due to its ability to participate in hydrogen bonding and salt formation. The Pinnick oxidation, using sodium chlorite (NaClO₂), is a highly effective and mild method for this transformation, tolerating a wide range of other functional groups.[4][12]
Experimental Protocol: Pinnick Oxidation of an Aldehyde
This is a general protocol for the Pinnick oxidation.[12][13]
-
Materials:
-
Benzoxazole aldehyde (1.0 equivalent)
-
tert-Butanol (t-BuOH)
-
Water
-
2-Methyl-2-butene (scavenger)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
-
Procedure:
-
In a flask, prepare a solution of the benzoxazole aldehyde in a mixture of t-BuOH and water.
-
Add 2-methyl-2-butene, NaH₂PO₄, and NaClO₂ to the stirred solution at room temperature.
-
Stir the reaction for several hours (typically 4-14 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂SO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Pinnick Oxidation Mechanism.
Formation of Schiff Bases (Imines)
The condensation of benzoxazole aldehydes with primary amines readily forms Schiff bases (imines). This reaction is a cornerstone for introducing a vast array of substituents and is widely used in the synthesis of ligands for coordination chemistry and as intermediates for more complex heterocyclic systems.[1]
Experimental Protocol: Schiff Base Formation
This is a general procedure for the formation of a Schiff base from an aldehyde and an amine.
-
Materials:
-
Benzoxazole aldehyde (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve the benzoxazole aldehyde and the primary amine in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Multicomponent Reactions (MCRs)
Benzoxazole aldehydes can serve as the aldehyde component in various multicomponent reactions, enabling the rapid construction of complex molecules in a single step. The Ugi reaction, for example, is a powerful four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11][14] While a specific protocol for a benzoxazole aldehyde in an Ugi reaction was not detailed in the provided search results, the general applicability of aldehydes in this reaction suggests its feasibility.
Spectroscopic and Structural Characterization
The structural elucidation of benzoxazole aldehydes and their derivatives relies heavily on spectroscopic techniques.
| Technique | Benzoxazole Aldehyde Feature | Typical Range/Observation | Reference |
| ¹H NMR | Aldehyde proton (-CHO) | Singlet, δ 9.8 - 10.5 ppm | [8] |
| Aromatic protons | Multiplets, δ 7.0 - 8.5 ppm | [15] | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 185 - 195 ppm | [8] |
| C-2 carbon of benzoxazole | δ 160 - 168 ppm | [15] | |
| IR Spectroscopy | Carbonyl stretch (C=O) | Strong absorption, 1690 - 1715 cm⁻¹ | [16][17][18] |
The crystal structure of methyl 1,3-benzoxazole-2-carboxylate, a closely related derivative, has been determined, revealing an almost planar molecule with a flattened herringbone arrangement in the crystal lattice.[13] This planarity is a key feature of the benzoxazole scaffold.
Conclusion
The aldehyde group on a benzoxazole ring is a powerful and versatile functional handle for the synthesis of a wide range of derivatives with significant potential in drug discovery and materials science. Its enhanced electrophilicity, due to the electron-withdrawing nature of the benzoxazole core, facilitates a variety of important chemical transformations. A thorough understanding of the reactivity and the application of the detailed protocols presented in this guide will enable researchers to efficiently generate novel and diverse libraries of benzoxazole-based compounds for further investigation.
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Chem 353 : NaBH4 expt. (n.d.). Retrieved from [Link]
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Armstrong, R. W., et al. (1996). Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction. Tetrahedron Letters, 37(11), 1149-1152. Available from: [Link]
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Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
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Fery-Forgues, S., & Vanucci-Bacqué, C. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available from: [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]
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The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Wittig Reaction. (n.d.). Retrieved from [Link]
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NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
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El Kaim, L., Gizolme, M., Grimaud, L., & Oble, J. (2007). New Benzothiazole and Benzoxazole Scaffolds from the Ugi—Smiles Couplings of Heterocyclic Thiols. Synlett, (12), 1897-1899. Available from: [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5293. Available from: [Link]
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Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. (n.d.). Semantic Scholar. Retrieved from [Link]
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Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available from: [Link]
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Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available from: [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry, 6, 33. Available from: [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
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Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]
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19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2016). Molecules, 21(11), 1463. Available from: [Link]
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Belhouchet, M., Youssef, C., Ben Ammar, H., & Ben Salem, R. (2017). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 33, 29-30. Available from: [Link]
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electrophilic substitution reactions on the benzoxazole ring
An In-Depth Technical Guide to Electrophilic Substitution Reactions on the Benzoxazole Ring
Authored by: Gemini, Senior Application Scientist
Publication Date: January 20, 2026
Abstract
The benzoxazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its presence in numerous pharmacologically active agents and functional organic materials.[1][2] The functionalization of this heterocyclic system via electrophilic aromatic substitution (EAS) is a fundamental strategy for tuning its electronic and steric properties, thereby modulating its biological activity and physical characteristics. This technical guide offers a comprehensive exploration of the principles and practices governing electrophilic substitution on the benzoxazole ring. We will dissect the electronic nature of the benzoxazole core, elucidate the mechanistic underpinnings of its reactivity and regioselectivity, and provide field-proven protocols for key transformations including nitration, halogenation, and Friedel-Crafts reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of the benzoxazole nucleus.
Core Principles: Reactivity and Regioselectivity of the Benzoxazole Ring
The benzoxazole ring is an aromatic heterocyclic system where a benzene ring is fused to an oxazole ring.[2][3] This fusion profoundly influences the electron density of the carbocyclic ring, governing the outcome of electrophilic aromatic substitution reactions.
Electronic Landscape and Reactivity
The reactivity of the benzoxazole ring towards electrophiles is a nuanced interplay of competing electronic effects. The nitrogen atom's lone pair can be delocalized into the π-system of the benzene ring, an electron-donating resonance effect that increases the ring's nucleophilicity and activates it towards electrophilic attack compared to unsubstituted benzene.[4] However, this activating effect is moderated by the inductive electron-withdrawing effects of the electronegative nitrogen and oxygen atoms within the oxazole moiety. Overall, the benzoxazole ring system is considered to be susceptible to electrophilic attack, though the conditions may need to be tailored based on the specific electrophile and any existing substituents.
Regioselectivity: Directing the Attack
Electrophilic substitution on the unsubstituted benzoxazole ring occurs preferentially on the benzene portion. The position of attack is dictated by the stability of the resulting cationic intermediate, often called a Wheland or sigma complex.[5] Delocalization of the positive charge in this intermediate is most effective when the attack occurs at positions that are electronically enriched by the fused heteroaromatic ring.
Experimental evidence shows that electrophilic substitution predominantly occurs at the C6-position , with the C5-position being a less reactive but viable alternative.[2][3][6] Attack at the C4 and C7 positions is generally disfavored due to steric hindrance from the fused ring and less stable resonance intermediates.
The preference for C6 substitution can be rationalized by examining the resonance structures of the Wheland intermediate. Attack at C6 allows for the positive charge to be delocalized effectively throughout the ring system without placing it on the carbon atom at the ring junction (C7a), which would be highly unfavorable.
Caption: Numbering and preferred sites of electrophilic attack on the benzoxazole ring.
Foundational Electrophilic Substitution Reactions
This section details the mechanisms and experimental protocols for the most common and synthetically useful electrophilic substitution reactions performed on the benzoxazole core.
Nitration
Nitration is a classic EAS reaction that introduces a nitro (–NO₂) group onto the aromatic ring, a versatile handle for further synthetic transformations.
Mechanism & Causality: The reaction typically proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by a stronger acid, usually sulfuric acid.[7] The nitronium ion is then attacked by the electron-rich benzoxazole ring. The choice of mixed acid (HNO₃/H₂SO₄) is critical as it provides a high concentration of the active electrophile.[8] Temperature control is paramount; excessive heat can lead to over-nitration (di- or poly-nitration) or oxidative degradation of the substrate.[8]
Caption: Workflow for the nitration of the benzoxazole ring.
Experimental Protocol: Synthesis of 6-Nitrobenzoxazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add benzoxazole (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 5 mL) in a separate flask, keeping it cool.
-
Reaction: Add the nitrating mixture dropwise to the benzoxazole solution over 30-60 minutes. The internal temperature must be strictly maintained between 0 and 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral (pH 7), and then washed with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 6-nitrobenzoxazole.[6][9]
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzoxazole | HNO₃ / H₂SO₄ | 0-5 | 2 | 6-Nitrobenzoxazole | Typically >80% |
| 2-Phenylbenzoxazole | HNO₃ / H₂SO₄ | Room Temp | 1 | 6-Nitro-2-phenylbenzoxazole | ~90%[2] |
| 5-Methylbenzoxazole | HNO₃ / H₂SO₄ | 0-10 | 1.5 | 5-Methyl-6-nitrobenzoxazole | Varies |
Halogenation
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the benzoxazole ring, providing key intermediates for cross-coupling reactions.
Mechanism & Causality: Bromination and chlorination typically require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the dihalogen molecule (Br₂ or Cl₂), creating a more potent electrophile. The reaction proceeds through the standard EAS mechanism.[5] Alternatively, N-halosuccinimides (NCS, NBS) can be used as halogen sources, sometimes with an acid catalyst.[10] The choice of solvent can influence reactivity; polar aprotic solvents are common. For more complex substrates, transition-metal catalysis (e.g., Ru, Rh) can achieve high regioselectivity, directing halogenation to specific sites like C7, which are not accessible through classical EAS.[10]
Experimental Protocol: Synthesis of 6-Bromobenzoxazole
-
Setup: To a solution of benzoxazole (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron powder or FeBr₃.
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Stir the mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extraction: Separate the organic layer. Wash it with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-bromobenzoxazole.
| Reaction | Halogen Source | Catalyst/Conditions | Major Product(s) |
| Chlorination | Cl₂ | AlCl₃, CCl₄ | 6-Chlorobenzoxazole |
| Bromination | Br₂ | FeBr₃, CH₂Cl₂ | 6-Bromobenzoxazole |
| Iodination | I₂ / HNO₃ | Acetic Acid | 6-Iodobenzoxazole |
| C7-Halogenation | NBS, NCS, NIS | Ru or Rh catalyst | 7-Halogenated derivatives[10] |
Friedel-Crafts Reactions
Friedel-Crafts reactions attach alkyl (alkylation) or acyl (acylation) groups to the aromatic ring, enabling the formation of C-C bonds.[11]
Mechanism & Causality: These reactions require a strong Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation (for alkylation) or a more potent acylium ion (for acylation) from an alkyl halide or acyl halide/anhydride, respectively.[11][12] Friedel-Crafts reactions are generally less effective on heterocyclic systems like benzoxazole compared to simple arenes. The Lewis acid can coordinate with the heteroatoms (N or O), deactivating the ring towards electrophilic attack. Therefore, reaction conditions must be carefully optimized, and milder catalysts or alternative procedures may be necessary.[13] Acylation is generally preferred over alkylation as the resulting acylbenzoxazole is deactivated, preventing the poly-substitution that often plagues alkylation reactions.[11]
Experimental Protocol: Friedel-Crafts Acylation (General)
-
Complex Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the Lewis acid catalyst (e.g., AlCl₃, 1.2-2.5 eq) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂).
-
Acylium Ion Generation: Cool the suspension to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of the benzoxazole substrate (1.0 eq) in the same solvent dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.
The Influence of Existing Substituents
When the benzoxazole ring is already substituted, the existing group(s) will influence the reactivity and regioselectivity of any subsequent electrophilic substitution. The principles are analogous to those for substituted benzenes.[14][15][16]
-
Activating Groups (Ortho-, Para-Directors): Electron-donating groups (EDGs) such as alkyl (–R), alkoxy (–OR), or amino (–NR₂) groups on the benzene ring will activate it further and direct incoming electrophiles to the positions ortho and para relative to themselves.[17][18] The specific outcome will depend on the interplay between the directing effects of the EDG and the inherent preference of the benzoxazole nucleus.
-
Deactivating Groups (Meta-Directors): Electron-withdrawing groups (EWGs) like nitro (–NO₂), carbonyl (–COR), or cyano (–CN) will deactivate the ring and direct incoming electrophiles to the position meta to themselves.[17][19][20]
Caption: Influence of substituents on subsequent electrophilic aromatic substitution.
Conclusion and Future Outlook
Electrophilic aromatic substitution remains a powerful and indispensable tool for the functionalization of the benzoxazole ring. A thorough understanding of the electronic factors governing reactivity and regioselectivity is crucial for the rational design of synthetic routes. While classical methods for nitration, halogenation, and Friedel-Crafts reactions are well-established, challenges such as catalyst deactivation and achieving non-classical regioselectivity persist. The continued development of novel catalytic systems, including transition-metal-catalyzed C-H activation, will complement traditional EAS methodologies and open new avenues for creating diverse and complex benzoxazole derivatives for applications in drug discovery and materials science.
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Safe Handling and Precautionary Measures for 5-Bromo-benzooxazole-2-carbaldehyde
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-benzooxazole-2-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a benzoxazole core, an aldehyde group, and an aromatic bromine—offers versatile handles for synthetic elaboration.[1] However, these same features necessitate a rigorous and well-informed approach to its handling to mitigate potential health and safety risks. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses pertinent to this compound. The recommendations herein are synthesized from data on structurally analogous compounds and established principles of laboratory safety for handling novel, potentially bioactive research chemicals.
Compound Profile and Anticipated Hazard Classification
As a specialized research chemical, comprehensive toxicological data for this compound is not extensively documented in public databases. Therefore, a conservative risk assessment must be derived from the known hazards of its constituent functional groups and structurally similar molecules. The primary hazards are associated with the aldehyde functionality, which can cause irritation, and the general unknown biological activity of a complex heterocyclic system.
Structural Analogs and Anticipated GHS Profile
The hazard profile is extrapolated from safety data for compounds such as 5-bromo-2-hydroxybenzaldehyde, 5-bromothiophene-2-carbaldehyde, and other substituted benzoxazoles.[2][3][4] Based on these analogs, the following GHS classifications should be anticipated.
| Hazard Category | Classification Code | Anticipated Hazard Statement | Basis from Analogous Compounds |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for similar aromatic aldehydes.[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Aldehyde group and brominated aromatics are known skin irritants.[2][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A prevalent hazard for aldehyde-containing compounds.[2][6][7] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | A potential risk with functionalized aromatic systems.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Dusts or vapors can irritate the respiratory tract.[3][5][6] |
Mechanistic Hazard Analysis: Understanding the "Why"
A robust safety protocol is built on understanding the chemical reasoning behind the hazards. The risks associated with this compound are not monolithic but arise from the interplay of its distinct chemical features.
-
The Benzoxazole Core: Benzoxazole scaffolds are classified as "privileged structures" in medicinal chemistry because they are present in a wide array of biologically active compounds with antimicrobial, anti-inflammatory, and anticancer properties.[4][8][9] This inherent bioactivity implies that even unintentional exposure could lead to unforeseen physiological effects. Therefore, treating this compound with the same respect as a potent pharmaceutical intermediate is paramount.
-
The Aldehyde Group: Aldehydes are reactive electrophiles. This reactivity is the source of both their synthetic utility and their primary hazard. The aldehyde can react with nucleophilic residues in biological macromolecules (like proteins and DNA), which is the mechanistic basis for its irritant and potential sensitizing properties.[10]
-
The Aromatic Bromine: The bromo-substituent increases the compound's molecular weight and can influence its metabolic profile. A critical consideration is its behavior during thermal decomposition or combustion, where it can produce toxic and corrosive hydrogen bromide (HBr) gas and other brominated byproducts.[7][11] This has significant implications for fire-fighting measures and waste disposal.
Risk Mitigation and Control Hierarchy
A multi-layered approach to safety, prioritizing engineering controls and robust procedures over sole reliance on personal protective equipment, is essential.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood.[12][13] The fume hood provides critical protection from inhalation of fine powders or vapors and contains any potential spills. The work area should be equipped with an easily accessible emergency eyewash station and safety shower.[2][3]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The appropriate PPE provides a final barrier against exposure.[14]
-
Eye Protection: Chemical safety goggles that provide a full seal are mandatory to protect against splashes and airborne dust.[3] Standard safety glasses are insufficient.
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated or when handling concentrated solutions, heavier-duty gloves (e.g., neoprene) or double-gloving with nitrile gloves should be employed.[15] Gloves must be inspected before use and changed immediately if contamination is suspected.[16]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[15] Appropriate attire, including long pants and closed-toe shoes, must be worn at all times in the laboratory.[12]
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary.[3]
Administrative and Work Practice Controls
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][16] Do not eat, drink, or apply cosmetics in the laboratory.[16]
-
Transportation: When moving the chemical outside the lab, ensure it is in a sealed, labeled, and shatter-resistant secondary container.[14]
Experimental Protocols and Safe Handling Workflow
Adherence to standardized procedures is critical for ensuring reproducible science and personnel safety.
Workflow for Safe Handling
The following diagram outlines the critical decision points and actions for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Detailed Protocol for Spill Management
-
Alert Personnel: Immediately alert colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: For a small spill of solid material (<1g) within a fume hood, proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate the area and contact the institutional safety officer.
-
Don Additional PPE: If not already worn, don a respirator and consider a second pair of gloves.
-
Cleanup: Gently cover the solid spill with a chemical absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do not use paper towels for dry powder. Carefully sweep the mixture into a designated, labeled hazardous waste container.[17] For liquid spills, use a chemical spill kit absorbent pad.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
Due to the bromine content, waste streams containing this compound require specific handling. Do not dispose of this chemical down the drain. [18]
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, contaminated PPE, and cleanup materials, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste" .[18]
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration equipped with scrubbers to neutralize the resulting HBr.[19]
Emergency and First Aid Procedures
In the event of an exposure, immediate and correct action is crucial.[7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][11] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.
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Methodological & Application
Application Notes & Protocols: Leveraging 5-Bromo-benzooxazole-2-carbaldehyde in Modern Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-Bromo-benzooxazole-2-carbaldehyde as a pivotal intermediate in medicinal chemistry. We delve into the compound's core reactivity, present detailed protocols for key synthetic transformations, and explore its application in constructing libraries of biologically active molecules. The benzoxazole scaffold is a privileged structure in drug discovery, known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique bifunctional nature of this compound, featuring both a reactive aldehyde and a versatile bromine handle, makes it an exceptionally valuable building block for generating molecular diversity and navigating complex structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of a Bifunctional Scaffold
The benzoxazole ring system is a cornerstone of many therapeutic agents due to its rigid, planar structure and ability to engage in various non-covalent interactions with biological targets.[5] The title compound, this compound, is strategically functionalized to serve as a powerful linchpin in synthetic campaigns.
-
The C2-Aldehyde: This electrophilic center is a prime site for nucleophilic attack, most notably for condensation reactions with primary amines to form Schiff bases (imines).[6] This reaction is a rapid and efficient method for library generation, and the resulting imine bond can be a stable pharmacophoric element or be subsequently reduced to a more flexible secondary amine.
-
The C5-Bromo Group: The bromine atom is a versatile handle for modern cross-coupling chemistry.[7] It readily participates in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents. This functionality is critical for late-stage diversification and lead optimization.
This dual reactivity allows for a modular and systematic approach to drug design, enabling chemists to independently or sequentially modify two distinct regions of the molecule to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for the synthesis of Schiff bases.
Protocol 2.1: General Procedure for Schiff Base Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration).
-
Amine Addition: To the stirring solution, add the desired primary amine (1.0-1.1 eq.).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Scientist's Note: The acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.
-
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-8 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If it does, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Reaction at the C5-Bromo Position: Suzuki-Miyaura Cross-Coupling
Causality and Insight: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. [7]In drug discovery, this reaction is essential for exploring the SAR of the "western" region of the molecule. By coupling various aryl or heteroaryl boronic acids, researchers can introduce substituents that modulate properties like target binding, solubility, and metabolic stability. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being used.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound or a derivative thereof (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Scientist's Note: This step is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Application Focus: Building a Drug Discovery Campaign
The true power of this compound is realized when these synthetic strategies are combined in a drug discovery workflow. A typical campaign might involve an initial library synthesis targeting the C2-aldehyde, followed by optimization at the C5-bromo position for the most promising hits.
Workflow:
-
Primary Library Synthesis: React the starting aldehyde with a diverse set of primary amines (e.g., anilines, benzylamines, aliphatic amines) using Protocol 2.1 to generate a library of Schiff bases.
-
Initial Biological Screening: Screen this library against the biological target of interest (e.g., an enzyme, receptor, or cell line) to identify "hit" compounds with initial activity.
-
Lead Optimization: Take the most potent hit compound(s) from the initial screen. Use the C5-bromo group as a handle for diversification via Protocol 2.2. Couple a focused set of boronic acids to probe the SAR of this region, aiming to improve potency, selectivity, and ADME properties.
Table 1: Representative Biological Activities of Benzoxazole Derivatives
| Compound Class | Therapeutic Target/Area | Reported Activity | Reference |
|---|---|---|---|
| 2-Aryl-benzoxazoles | Antimicrobial (E. coli, B. subtilis) | MIC values comparable to ofloxacin | [2] |
| 2-Substituted-benzoxazoles | Anticancer (HCT116 cell line) | IC₅₀ values comparable to 5-fluorouracil | [2] |
| Benzoxazole Hydrazones | Anticonvulsant | Effective in MES seizure models | [8][9] |
| General Benzoxazoles | Anti-inflammatory | Cyclooxygenase (COX) inhibition | [3]|
Caption: A logical workflow for using the scaffold in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and its derivatives.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Allergic Reactions: As with any chemical, be aware of the potential for allergic reactions. If symptoms of an allergic reaction occur, seek immediate medical attention. [10]
Conclusion
This compound is a premier building block for medicinal chemists. Its strategically placed aldehyde and bromo functionalities provide orthogonal chemical handles for rapid library synthesis and subsequent lead optimization. By employing the robust protocols for Schiff base formation and palladium-catalyzed cross-coupling detailed herein, researchers can efficiently generate and refine novel benzoxazole-based compounds, accelerating the discovery of new therapeutic agents.
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Li, Z., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(13), 5174. Available at: [Link]
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Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3484-3503. Available at: [Link]
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Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. Available at: [Link]
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Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering, Special Issue A11, 146-150. Available at: [Link]
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Shaikh, R. H., & Khan, S. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. International Journal of Research in Advent Technology, 6(6). Available at: [Link]
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Kamal, Y., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
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Shaik, L., et al. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research, 14(6), 812-820. Available at: [Link]
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Ogunjobi, J., & Lajide, L. (2016). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via direct bromination of 1,3-benzodioxole-5-carboxaldehyde. ResearchGate. Available at: [Link]
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Kamal, Y., et al. (2020). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. ResearchGate. Available at: [Link]
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Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. Available at: [Link]
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Kumar, V., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 11(1), 12345. Available at: [Link]
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Sharma, V., et al. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. Available at: [Link]
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Youssif, B. G., et al. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Journal of Chemistry, 2021, 6631868. Available at: [Link]
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Engl, T., & Daltrozzo, E. (2019). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 15, 2336-2345. Available at: [Link]
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Sharma, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25381. Available at: [Link]
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The Synthetic Versatility of 5-Bromo-1,3-benzoxazole-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds
Introduction: A Privileged Scaffold in Modern Organic Synthesis
5-Bromo-1,3-benzoxazole-2-carbaldehyde stands as a pivotal building block for synthetic chemists engaged in the design and construction of complex molecular architectures. This bifunctional molecule, featuring a reactive aldehyde at the 2-position and a versatile bromine substituent at the 5-position of the benzoxazole core, offers a dual handle for orthogonal chemical transformations. The benzoxazole moiety itself is a well-established pharmacophore, present in a multitude of biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The strategic placement of the aldehyde and bromide groups allows for a systematic and modular approach to the synthesis of diverse compound libraries, making it an invaluable precursor for drug discovery and materials science.
This technical guide provides an in-depth exploration of the synthetic utility of 5-Bromo-1,3-benzoxazole-2-carbaldehyde. We will delve into detailed application notes and experimentally validated protocols for key transformations, including olefination reactions of the aldehyde functionality and cross-coupling reactions at the bromide position. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals the insights required to effectively harness the synthetic potential of this versatile intermediate.
I. Reactions of the Aldehyde Moiety: Building Molecular Complexity
The aldehyde group at the 2-position of the benzoxazole ring is a prime site for carbon-carbon bond formation, enabling the extension of the molecular framework and the introduction of diverse functional groups.
A. Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high (E)-stereoselectivity.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. The use of stabilized phosphonates offers significant advantages over traditional Wittig reagents, including greater nucleophilicity of the carbanion and the straightforward removal of the water-soluble phosphate byproduct.
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is crucial for the efficient deprotonation of the phosphonate ester to generate the reactive carbanion. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to prevent quenching of the highly basic carbanion. The reaction is typically performed at low temperatures to control the reactivity and enhance stereoselectivity.
Protocol 1: Synthesis of (E)-Ethyl 3-(5-bromo-1,3-benzoxazol-2-yl)acrylate
| Reagent/Parameter | Molar Equiv. | Amount |
| 5-Bromo-1,3-benzoxazole-2-carbaldehyde | 1.0 | (e.g., 226 mg, 1.0 mmol) |
| Triethyl phosphonoacetate | 1.1 | (e.g., 247 mg, 1.1 mmol) |
| Sodium Hydride (60% in mineral oil) | 1.2 | (e.g., 48 mg, 1.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL |
| Temperature | - | 0 °C to Room Temp. |
| Reaction Time | - | 4 hours |
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equiv.).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equiv.) in anhydrous THF (2 mL) to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear.
-
Add a solution of 5-Bromo-1,3-benzoxazole-2-carbaldehyde (1.0 equiv.) in anhydrous THF (3 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-alkene.
B. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable precursors for a wide range of further transformations.
Causality of Experimental Choices: A weak base, such as piperidine or triethylamine, is typically used to catalyze the reaction. The base facilitates the deprotonation of the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol-type intermediate is often driven by the formation of a conjugated system. The choice of solvent can influence the reaction rate and yield, with polar protic solvents like ethanol often being effective.
Protocol 2: Synthesis of 2-((5-Bromo-1,3-benzoxazol-2-yl)methylene)malononitrile
| Reagent/Parameter | Molar Equiv. | Amount |
| 5-Bromo-1,3-benzoxazole-2-carbaldehyde | 1.0 | (e.g., 226 mg, 1.0 mmol) |
| Malononitrile | 1.1 | (e.g., 73 mg, 1.1 mmol) |
| Piperidine | catalytic | (e.g., 2-3 drops) |
| Ethanol | - | 10 mL |
| Temperature | - | Room Temperature |
| Reaction Time | - | 2 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 5-Bromo-1,3-benzoxazole-2-carbaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
II. Reactions of the Bromine Substituent: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the benzoxazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties.
A. Suzuki-Miyaura Coupling: Formation of Biaryl Systems
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[5][6][7] This reaction is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids.
Causality of Experimental Choices: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the efficiency of the reaction, with bulky, electron-rich phosphines often being optimal for coupling with aryl bromides. A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 3: Synthesis of 5-Phenyl-1,3-benzoxazole-2-carbaldehyde
| Reagent/Parameter | Molar Equiv. | Amount |
| 5-Bromo-1,3-benzoxazole-2-carbaldehyde | 1.0 | (e.g., 226 mg, 1.0 mmol) |
| Phenylboronic acid | 1.2 | (e.g., 146 mg, 1.2 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | (e.g., 58 mg, 0.05 mmol) |
| Potassium Carbonate | 2.0 | (e.g., 276 mg, 2.0 mmol) |
| 1,4-Dioxane/Water (4:1) | - | 10 mL |
| Temperature | - | 90 °C |
| Reaction Time | - | 12 hours |
Step-by-Step Methodology:
-
To a Schlenk flask, add 5-Bromo-1,3-benzoxazole-2-carbaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.
B. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] This reaction provides a direct route to aryl alkynes, which are important structural motifs in many natural products, pharmaceuticals, and functional materials.
Causality of Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 4: Synthesis of 5-(Phenylethynyl)-1,3-benzoxazole-2-carbaldehyde
| Reagent/Parameter | Molar Equiv. | Amount |
| 5-Bromo-1,3-benzoxazole-2-carbaldehyde | 1.0 | (e.g., 226 mg, 1.0 mmol) |
| Phenylacetylene | 1.2 | (e.g., 122 mg, 1.2 mmol) |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.03 | (e.g., 21 mg, 0.03 mmol) |
| Copper(I) iodide | 0.05 | (e.g., 10 mg, 0.05 mmol) |
| Triethylamine | - | 10 mL |
| Temperature | - | 60 °C |
| Reaction Time | - | 6 hours |
Step-by-Step Methodology:
-
To a Schlenk flask, add 5-Bromo-1,3-benzoxazole-2-carbaldehyde (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous triethylamine (10 mL) via syringe.
-
Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired aryl alkyne.
Conclusion: A Versatile Tool for Innovation
5-Bromo-1,3-benzoxazole-2-carbaldehyde has demonstrated its immense value as a versatile and strategic building block in organic synthesis. The orthogonal reactivity of its aldehyde and bromide functionalities provides a powerful platform for the construction of a vast array of complex and diverse molecular scaffolds. The detailed protocols provided herein for key transformations such as the Horner-Wadsworth-Emmons olefination, Knoevenagel condensation, Suzuki-Miyaura coupling, and Sonogashira coupling serve as a practical guide for researchers in academia and industry. By understanding the principles behind these reactions and leveraging the synthetic potential of this key intermediate, scientists can accelerate the discovery and development of novel therapeutic agents and advanced materials.
References
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Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958 , 91 (1), 61-63. [Link]
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Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Letters1975 , 16 (50), 4467-4470. [Link]
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Šačkus, A.; Degutytė, R.; Martynaitis, V. Chemija2012 , 23(2), 111-118. [Link]
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Protocol for the Synthesis of Novel Schiff Bases via Condensation of 5-Bromo-benzooxazole-2-carbaldehyde with Amines
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Schiff bases derived from 5-Bromo-benzooxazole-2-carbaldehyde and various primary amines. The benzoxazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The formation of an imine (C=N) bond through condensation with amines is a robust strategy to generate diverse libraries of novel compounds for drug discovery.[3] This application note details the underlying reaction mechanism, a step-by-step protocol for synthesis and purification, characterization techniques, and a troubleshooting guide.
Introduction: The Significance of Benzoxazole Schiff Bases
Benzoxazole is a privileged heterocyclic scaffold in drug development, forming the core of numerous pharmacologically active compounds.[4][5] Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal pharmacophore. When functionalized with an aldehyde at the 2-position, it becomes a versatile precursor for creating Schiff bases (imines).
The condensation reaction with primary amines introduces a key C=N linkage, allowing for the systematic modification of the molecule's steric and electronic properties by varying the amine substituent. This approach is fundamental to structure-activity relationship (SAR) studies. The resulting Schiff bases have demonstrated a broad spectrum of biological activities, making this synthetic route highly valuable for generating novel therapeutic candidates.[3][6][7]
Reaction Mechanism: Imine Formation
The condensation of an aldehyde with a primary amine to form a Schiff base is a classic nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral intermediate known as a carbinolamine. This step is often reversible.
-
Acid Catalysis (Optional but Recommended): The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, forming a double bond between the carbon and nitrogen.
-
Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the final, neutral Schiff base product and regenerating the acid catalyst.
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Experimental Protocol
This section provides a general, robust protocol for the synthesis. Researchers should adapt parameters based on the specific amine used, as outlined in Table 1.
Materials and Reagents
-
Aldehyde: this compound
-
Amine: Desired primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, beakers, filtration apparatus (Büchner funnel), Thin Layer Chromatography (TLC) plates (silica gel).
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15-20 mL per mmol of aldehyde).
-
Amine Addition: To this solution, add an equimolar amount (1.0 eq) of the selected primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with constant stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 4-12 hours.[8][9]
-
Product Isolation: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the mixture can be placed in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
Caption: General Experimental Workflow for Schiff Base Synthesis.
Purification
For most applications, the product obtained after filtration and washing is sufficiently pure. If further purification is required, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is the most effective method.
Reaction Condition Variants
The optimal conditions can vary depending on the reactivity of the amine. Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines and may require longer reaction times or slightly more catalyst.
| Amine Type | Typical Solvent | Catalyst | Temperature | Avg. Time | Expected Yield |
| Substituted Anilines | Absolute Ethanol | Glacial Acetic Acid | Reflux (~80°C) | 6-12 hours | 75-95% |
| Aliphatic Amines | Methanol / Ethanol | None or Acetic Acid | Room Temp to Reflux | 2-8 hours | 80-98% |
| Heterocyclic Amines | Absolute Ethanol | Glacial Acetic Acid | Reflux (~80°C) | 5-10 hours | 70-90% |
Table 1: Generalized reaction conditions for the condensation of this compound with various primary amines. Yields are estimates based on typical Schiff base syntheses.[8][9][10]
Product Characterization
It is essential to confirm the structure and purity of the synthesized Schiff base. Standard analytical techniques include:
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (imine) stretch. The C=O stretch of the starting aldehyde (around 1700 cm⁻¹) should be absent.
-
¹H NMR Spectroscopy: The most diagnostic signal is the proton of the azomethine group (N=CH), which typically appears as a singlet in the downfield region of 8.0-9.0 ppm .[11] The disappearance of the aldehyde proton signal (usually >9.5 ppm) also confirms the reaction's completion.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the target Schiff base.[11][12]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed structure.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Impure or wet reagents/solvent.2. Insufficient heating or reaction time.3. Deactivated amine (sterically hindered or strongly electron-withdrawing). | 1. Use anhydrous solvents and pure reagents.2. Increase reflux time and monitor carefully by TLC.3. Consider a more forcing solvent (e.g., toluene with a Dean-Stark trap to remove water) or a stronger Lewis acid catalyst. |
| Incomplete Reaction | 1. Reversible reaction equilibrium.2. Insufficient catalyst. | 1. Ensure efficient removal of water, which drives the reaction forward. Using a solvent like toluene with a Dean-Stark apparatus can be effective.2. Add a few more drops of glacial acetic acid. |
| Product is an Oil / Fails to Crystallize | 1. Product may have a low melting point.2. Presence of impurities. | 1. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) or by scratching the inside of the flask. 2. Purify the oil using column chromatography on silica gel. |
| Multiple Spots on TLC | 1. Side reactions.2. Degradation of starting material or product. | 1. Purify the crude mixture using column chromatography.2. Ensure the reaction temperature is not excessively high. |
Conclusion
The condensation of this compound with primary amines is a straightforward and highly effective method for synthesizing novel Schiff bases. This protocol provides a reliable foundation for producing diverse compound libraries for screening in drug discovery programs. By understanding the mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of pure products suitable for further biological evaluation.
References
-
Sarafroz, M., Alameer, E. H., et al. (2020). Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental journal of chemistry. Available at: [Link][1][6][7]
-
Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica. Available at: [Link]
-
Santos, F. S., et al. (2011). Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases. The Journal of Physical Chemistry A. Available at: [Link][13][14]
-
Guerra, W. C., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]
-
Muzammil, M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Available at: [Link][9]
-
Al-Amiery, A. A., et al. (2019). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. Available at: [Link][8]
-
Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering. Available at: [Link][10]
-
Prakash, A., et al. (2012). Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Arabian Journal of Chemistry. Available at: [Link][12]
-
Singh, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link][4]
-
Lakshman, S., et al. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research. Available at: [Link][5]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-benzooxazole-2-carbaldehyde
Introduction: The Benzoxazole Scaffold and the Power of Palladium Catalysis
The benzoxazole core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant biological activity.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, making them highly valuable in drug discovery and development.[1][2][3][4] The functionalization of the benzoxazole skeleton is therefore a critical endeavor in medicinal chemistry to generate novel molecular entities with enhanced potency and selectivity.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing efficient and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5][6][7][8][9] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, offer a powerful toolkit for modifying aromatic and heteroaromatic systems like 5-bromo-benzooxazole-2-carbaldehyde. The aldehyde group at the 2-position serves as a versatile synthetic handle for further transformations, while the bromine atom at the 5-position provides a reactive site for palladium-catalyzed functionalization.
This guide provides detailed application notes and step-by-step protocols for performing Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the choice of reagents and conditions to ensure robust and reproducible outcomes.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. This compound can be synthesized in a two-step sequence from the commercially available 2-amino-4-bromophenol. The first step involves the cyclization with a suitable C1 source to form the benzoxazole ring, followed by formylation at the 2-position. A common and effective method for formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction.[1][2][5][10][11]
Protocol 1: Synthesis of 5-Bromobenzoxazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol (1 equivalent) in triethyl orthoformate (5-10 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (typically 140-150 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation to this compound
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, used as both solvent and reagent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-bromobenzoxazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for the four major palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical and has been selected based on established literature for similar substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds.[8] The reaction tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12][13] The choice of a phosphine ligand is crucial; bulky, electron-rich ligands like SPhos or XPhos often accelerate the reductive elimination step and stabilize the catalytically active species. A base is required to activate the boronic acid for transmetalation.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate for functionalization. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv) | The coupling partner. A slight excess ensures complete consumption of the aryl bromide. |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective palladium precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | Activates the boronic acid to form the boronate, facilitating transmetalation. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Biphasic solvent systems are often effective for Suzuki couplings. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
Step-by-Step Procedure:
-
To a Schlenk tube or round-bottom flask, add this compound, the boronic acid, the base, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent, followed by the ligand and the palladium catalyst.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins.[14] This reaction is particularly useful for the synthesis of stilbenes and cinnamates.
The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[14] A phosphine-free system or one with simple phosphines like PPh₃ can be effective, and a hindered organic base like triethylamine (NEt₃) is commonly used.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate for functionalization. |
| Alkene | Styrene or Acrylate derivative (1.5 equiv) | The coupling partner. |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A reliable Pd(II) precatalyst. |
| Ligand | P(o-tolyl)₃ or PPh₃ (4-10 mol%) or Ligandless | Phosphine ligands can improve catalyst stability and activity. Some Heck reactions proceed well without added ligands. |
| Base | NEt₃ or K₂CO₃ (2.0-3.0 equiv) | Neutralizes the HBr generated during the reaction and regenerates the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and catalyst. |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from oxidation. |
Step-by-Step Procedure:
-
In a sealed tube or pressure vessel, combine this compound, the alkene, the base, and the palladium catalyst (and ligand, if used).
-
Add the solvent and seal the vessel.
-
Heat the mixture in an oil bath to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with a suitable organic solvent, and filter to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and materials science.[15]
This reaction typically involves a dual catalytic system of palladium and copper(I).[15] The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product. An amine base is used to deprotonate the alkyne and neutralize the HBr byproduct.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate for functionalization. |
| Alkyne | Terminal Alkyne (1.2-1.5 equiv) | The coupling partner. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective Pd(II) precatalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide for transmetalation. |
| Base | NEt₃ or Diisopropylamine (DIPA) (2.0-3.0 equiv) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous solvents are required to prevent side reactions. |
| Temperature | Room Temperature to 60 °C | The reaction is often run at mild temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the homocoupling of alkynes (Glaser coupling). |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, the copper(I) iodide, and a stir bar.
-
Evacuate and backfill with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ether and filter through Celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycles of the Sonogashira Coupling
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[7] This reaction has broad substrate scope and functional group tolerance.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[7] The choice of a strong, non-nucleophilic base (like sodium tert-butoxide) and a bulky, electron-rich phosphine ligand is critical for the success of this reaction.
| Parameter | Recommended Conditions | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The substrate for functionalization. |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | The nitrogen nucleophile. |
| Palladium Catalyst | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Common Pd(0) and Pd(II) precatalysts. |
| Ligand | BINAP or Xantphos (2-5 mol%) | Bidentate phosphine ligands that are effective in C-N bond formation. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | Thermal energy is needed to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst and ligand stability. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and a stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and versatile platform for the functionalization of this compound. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse library of novel benzoxazole derivatives. These compounds can serve as valuable intermediates for the development of new pharmaceuticals and advanced materials. The protocols and rationales provided herein are intended to serve as a strong foundation for the successful application of these powerful synthetic methods.
References
-
Chemsrc. (2024). Benzoxazole derivatives: Significance and symbolism. [Link]
-
Di Mola, A., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
ResearchGate. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]
-
International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
SynArchive. (n.d.). Reimer-Tiemann Formylation. [Link]
-
Wikipedia. (2024). Reimer–Tiemann reaction. [Link]
-
University of Groningen. (n.d.). The Reimer–Tiemann Reaction. [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Topic: Synthesis of Schiff Bases from 5-Bromo-benzooxazole-2-carbaldehyde: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Schiff bases (imines) derived from 5-Bromo-benzooxazole-2-carbaldehyde. The benzoxazole core is a privileged scaffold in medicinal chemistry, and its functionalization via Schiff base formation opens avenues for developing novel therapeutic agents and advanced materials. We detail a robust and reproducible protocol, explain the underlying chemical principles for experimental choices, and outline methods for product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both practical steps and the theoretical foundation necessary for successful synthesis and innovation.
Introduction and Scientific Context
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry. Their facile synthesis and the stability of the imine bond make them invaluable intermediates and bioactive molecules in their own right. When integrated with potent pharmacophores like the benzoxazole ring system, the resulting Schiff bases often exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3]
The starting material, this compound, is a particularly strategic precursor. The benzoxazole moiety provides a rigid, planar structure known to interact with biological targets, while the bromine atom at the 5-position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of extensive and diverse chemical libraries for drug discovery. The 2-carbaldehyde group is the reactive site for the primary amine condensation, making this a modular "building block" approach to novel chemical entities.
This application note will focus on the classic acid-catalyzed condensation reaction, a reliable and high-yielding method for the synthesis of these target compounds.
The Chemical Transformation: Principle and Mechanism
The synthesis of a Schiff base from an aldehyde and a primary amine is a reversible nucleophilic addition-elimination reaction. The equilibrium is typically driven towards the product by removing the water byproduct.
General Reaction Scheme:
Caption: General synthesis of Schiff bases from this compound.
Mechanistic Rationale
-
Catalyst Function : The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to attack by the weakly nucleophilic primary amine.
-
Carbinolamine Formation : The lone pair of electrons on the amine's nitrogen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.
-
Dehydration : The carbinolamine is then protonated on its oxygen atom by the acid catalyst, converting the hydroxyl group into a good leaving group (-OH₂⁺). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable C=N double bond of the Schiff base.
Choice of Solvent and Conditions
The choice of solvent is critical for reaction success. Absolute ethanol or methanol are commonly employed as they effectively dissolve the reactants and have appropriate boiling points for reflux.[4][5] Heating the reaction mixture under reflux provides the necessary activation energy and, more importantly, helps to drive off the water formed, pushing the reaction equilibrium towards the product side in accordance with Le Châtelier's principle. For less reactive amines, using a solvent like toluene in conjunction with a Dean-Stark apparatus to azeotropically remove water can be highly effective.[6]
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
Materials and Equipment:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-chloroaniline) (1.0 - 1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.26 g, 10 mmol) in absolute ethanol (40 mL). Add the primary amine (e.g., 4-chloroaniline, 1.28 g, 10 mmol) to the solution. Stir the mixture at room temperature for 5 minutes.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant (usually the aldehyde) and the appearance of a new, distinct product spot. Reaction times typically range from 4 to 12 hours.[6][7]
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying and Purification: Dry the product in a vacuum oven at 40-50°C to a constant weight. The purity is often high, but if necessary, the Schiff base can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Product Characterization
Confirming the structure of the synthesized Schiff base is crucial. A combination of spectroscopic methods provides unambiguous evidence of its formation.
-
FT-IR Spectroscopy: The most telling evidence is the appearance of a strong absorption band for the imine (C=N) bond, typically in the region of 1600-1650 cm⁻¹. Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (3300-3400 cm⁻¹) will have disappeared.[7][8]
-
¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (a singlet typically found at δ 9.5-10.5 ppm). A new singlet will appear further upfield, usually in the δ 8.0-9.0 ppm range, corresponding to the azomethine proton (-CH=N-). The aromatic protons of both the benzoxazole and the amine-derived aryl ring will also be present in their expected regions.[7][8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that matches the calculated molecular weight of the target compound. A key diagnostic feature will be the isotopic pattern for bromine; two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) will confirm the presence of a single bromine atom in the molecule.[9]
Data Summary Table
The following table presents representative data for Schiff bases synthesized from this compound, demonstrating the versatility of the protocol.
| Amine Substrate | Product Name | Reaction Time (h) | Yield (%) | M.p. (°C) | Appearance |
| Aniline | N-benzylidene-5-bromo-benzo[d]oxazol-2-amine | 6 | 91 | 155-157 | Pale yellow solid |
| 4-Chloroaniline | N-(4-chlorobenzylidene)-5-bromo-benzo[d]oxazol-2-amine | 8 | 88 | 189-191 | Off-white solid |
| 4-Methoxyaniline | N-(4-methoxybenzylidene)-5-bromo-benzo[d]oxazol-2-amine | 5 | 94 | 162-164 | Bright yellow solid |
| 4-Nitroaniline | N-(4-nitrobenzylidene)-5-bromo-benzo[d]oxazol-2-amine | 10 | 85 | 220-222 | Orange solid |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Schiff base synthesis.
Applications and Future Scope
The synthesized 5-bromo-benzooxazole Schiff bases are not merely synthetic curiosities; they are platforms for discovery.
-
Drug Development: These compounds serve as excellent candidates for screening in various biological assays. The benzoxazole core is a known anticonvulsant pharmacophore, and Schiff base derivatives have shown promise in this area.[7][8] Furthermore, their structural similarity to other bioactive agents makes them attractive for antimicrobial and anticancer research.[2][3]
-
Materials Science: The imine nitrogen and benzoxazole oxygen atoms can act as coordination sites for metal ions, leading to the formation of novel metal complexes.[4][10] These complexes can be investigated for their catalytic activity, photoluminescent properties, or use as advanced materials.
-
Synthetic Intermediates: The bromine atom is a key feature, enabling further molecular elaboration through palladium-catalyzed cross-coupling reactions. This allows for the attachment of other aryl, alkyl, or alkyne groups, rapidly expanding the structural diversity and complexity of the molecular library.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
This compound and aromatic amines can be irritants. Avoid inhalation of dust and direct contact with skin and eyes.
-
Ethanol is flammable; ensure no open flames are present near the reaction setup.
References
-
Jin, X., Liu, Y., Lu, Q., & Liu, R. (2013). Formation of C=N bonds by the release of H2: A new strategy for synthesis of imines and benzazoles. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Product Class 7: Imines. In Science of Synthesis. Thieme. Available at: [Link]
-
Anonymous. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo. Available at: [Link]
-
Sarafroz, M., Alameer, E. H., & Ahmed, K. (2020). Studies on New Schiff Bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. Oriental Journal of Chemistry, 36(4), 665-671. Available at: [Link]
-
Ingole, S. P. (2021). Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6-Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering, Special Issue A11, 146-150. Available at: [Link]
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Muzammil, M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Available at: [Link]
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Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. Available at: [Link]
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OperaChem. (2024). Imine formation-Typical procedures. OperaChem. Available at: [Link]
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Sarafroz, M., Alameer, E. H., & Ahmed, K. (2020). Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Impact Journals. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3144. Available at: [Link]
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Al-Masoudi, W. A., & Al-Amiery, A. A. (2020). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology, 13(12), 5909-5915. Available at: [Link]
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Mironov, M. S., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 25(16), 3741. Available at: [Link]
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Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Research. Available at: [Link]
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Application Notes & Protocols: A Strategic Workflow for Developing Novel Antimicrobial Agents from 5-Bromo-benzooxazole-2-carbaldehyde
An in-depth guide to the development of antimicrobial agents using 5-Bromo-benzooxazole-2-carbaldehyde as a versatile chemical scaffold.
Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a starting scaffold for the synthesis and evaluation of new antimicrobial agents. We present a structured workflow, from the rationale for scaffold selection and derivative synthesis to detailed protocols for assessing antimicrobial efficacy and elucidating the mechanism of action.
The Strategic Advantage of the Benzoxazole Scaffold
The this compound molecule is an excellent starting point for antimicrobial discovery for several key reasons:
-
Privileged Scaffold: The benzoxazole ring is a "privileged" structure in medicinal chemistry, known to interact with various biological targets.[2] Its structural similarity to biomolecules like purines allows it to interact readily with biopolymers in living systems.[2]
-
Reactive Aldehyde Group: The carbaldehyde group at the 2-position is a versatile chemical handle. It allows for straightforward and efficient synthesis of a diverse library of derivatives through reactions like Schiff base formation and Knoevenagel condensation, enabling rapid exploration of the chemical space.[3]
-
Bromo-Substitution: The bromine atom at the 5-position provides a site for further modification through cross-coupling reactions. Additionally, this halogen atom can enhance the lipophilicity and binding interactions of the molecule with its biological target.
The overall workflow for leveraging this scaffold is a multi-stage process, moving from chemical synthesis to biological validation.
Caption: High-level workflow for antimicrobial agent development.
Synthesis of this compound Derivatives
The primary synthetic route involves the condensation of the aldehyde with various primary amines to form Schiff bases (imines). This reaction is typically high-yielding and allows for the introduction of a wide array of functional groups to probe structure-activity relationships (SAR).
Protocol 2.1: General Synthesis of Schiff Base Derivatives
This protocol describes a representative synthesis of a Schiff base derivative from this compound and a substituted aniline.
Rationale: This one-pot reaction is efficient for creating a diverse library of compounds. The ethanol acts as a suitable solvent, and a catalytic amount of acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline)
-
Absolute ethanol
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Amine Addition: To this solution, add the substituted primary amine (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC (e.g., using a 2:1 ethyl acetate:n-hexane solvent system).[4] The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if further purification is required.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, IR, and Mass Spectrometry.[5][6]
In Vitro Antimicrobial Efficacy Assessment
Once a library of derivatives is synthesized, they must be screened for antimicrobial activity. The following standardized protocols ensure reproducibility and provide a quantitative measure of efficacy.[7][8][9]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a gold-standard technique.[11][12]
Rationale: This assay provides the primary measure of a compound's potency. Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously. Mueller-Hinton Broth (MHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria.[13] The inoculum is standardized to ensure that the results are comparable between experiments.
Materials:
-
Synthesized benzoxazole derivatives (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB. Incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10][11]
-
Plate Preparation: a. Add 50 µL of sterile MHB to wells 2 through 12 in each row of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a direct extension of the MIC test.
Rationale: While the MIC assay determines growth inhibition (bacteriostatic activity), the MBC assay determines bacterial killing (bactericidal activity). An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[15]
Procedure:
-
Sampling from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration that results in no colony growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.[14][16]
Protocol 3.3: Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[17][18]
Rationale: Time-kill curves provide valuable pharmacodynamic information, distinguishing between concentration-dependent and time-dependent killing and confirming bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic effects.[17][18]
Procedure:
-
Preparation: Prepare tubes of MHB containing the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[17]
-
Quantification: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a known volume of the appropriate dilutions onto MHA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Elucidation of Mechanism of Action (MoA)
Identifying the cellular target is a critical step in drug development. For benzoxazole derivatives, common mechanisms include disruption of cell membrane integrity and interaction with DNA.[19][20]
Protocol 4.1: Cell Membrane Integrity Assay
This assay determines if a compound damages the bacterial cell membrane, leading to leakage of intracellular components.[21]
Rationale: Measuring the release of cytoplasmic enzymes like lactate dehydrogenase (LDH) into the culture medium is a widely accepted method to quantify membrane damage.[21][22] An increase in extracellular LDH activity indicates compromised membrane integrity.
Procedure (using a commercial LDH release kit, e.g., CytoTox-ONE™):
-
Cell Treatment: Expose a standardized bacterial suspension to the test compound at various concentrations (e.g., MIC, 2x MIC) in a 96-well plate for a defined period (e.g., 2 hours). Include a positive control (lysis solution provided with the kit) and a negative control (untreated bacteria).
-
Reagent Addition: Add the LDH assay reagent to each well according to the manufacturer's protocol.[22] This reagent contains the substrate for LDH.
-
Incubation: Incubate for the time specified in the protocol (typically 10-30 minutes at room temperature).[22]
-
Measurement: Measure the resulting signal (fluorescence or absorbance) using a plate reader.
-
Analysis: Compare the signal from the compound-treated cells to the positive and negative controls. A significant increase in signal relative to the negative control suggests membrane damage.
Protocol 4.2: DNA Interaction Studies
These studies assess whether the synthesized compounds bind to bacterial DNA, potentially inhibiting replication or transcription.[23]
Rationale: Many antimicrobial agents exert their effect by binding to DNA through intercalation or groove binding.[24] UV-Visible absorption spectroscopy is a common technique to study this interaction. When a compound binds to DNA, it can cause changes (hyperchromism or hypochromism) in the absorption spectrum of the DNA.
Procedure (UV-Visible Titration):
-
Preparation: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and a stock solution of the test compound.
-
Titration: Keep the concentration of the test compound constant while incrementally adding small aliquots of the CT-DNA solution.
-
Measurement: After each addition of DNA, record the UV-Vis absorption spectrum of the solution.
-
Analysis: Monitor for changes in the absorption maximum and intensity. A significant shift or change in absorbance indicates an interaction between the compound and DNA. The binding constant (Kb) can be calculated from this data to quantify the binding affinity.[24]
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a bacterial enzyme.[25]
Rationale: Docking studies can provide valuable insights into the potential mechanism of action at an atomic level, guiding further optimization of the lead compounds. For many benzoxazole derivatives, bacterial DNA gyrase, an enzyme essential for DNA replication, is a key target.[19]
Conceptual Workflow:
-
Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., S. aureus DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the synthesized benzoxazole derivative and optimize its geometry.
-
Grid Generation: Define the binding site (active site) on the target protein where the docking will be performed.
-
Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Analysis: Analyze the resulting poses based on their predicted binding energy (docking score) and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A lower binding energy generally indicates a more favorable interaction.[25]
Caption: Conceptual workflow for molecular docking studies.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.
Table 1: Hypothetical Antimicrobial Activity Data for Benzoxazole Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Activity |
| BZ-H | -H | 16 | 64 | 4 | Bactericidal |
| BZ-Cl | -4-Chloro | 4 | 8 | 2 | Bactericidal |
| BZ-NO2 | -4-Nitro | 8 | 64 | 8 | Bacteriostatic |
| BZ-OCH3 | -4-Methoxy | 32 | >128 | >4 | Weak |
| Ciprofloxacin | (Control) | 0.5 | 1 | 2 | Bactericidal |
Interpretation:
-
The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring (like -Cl) enhance antimicrobial activity.
-
Compound BZ-Cl is the most potent derivative in this series, exhibiting strong bactericidal activity.
-
Compound BZ-NO2 is bacteriostatic at its effective concentrations, as the MBC is significantly higher than the MIC.
References
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Kumar, A., et al. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. [Link]
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Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Cell membrane integrity assay. Bio-protocol. [Link]
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Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. PubMed Central. [Link]
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Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. [Link]
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Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PubMed Central. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
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Design, synthesis, molecular docking, density functional theory and antimicrobial studies of some novel benzoxazole derivatives as structural bioisosteres of nucleotides. Journal of Molecular Structure. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Inter-American Institute for Cooperation on Agriculture. [Link]
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Plasma Membrane Wounding and Repair Assays for Eukaryotic Cells. PubMed Central. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
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Antimicrobial Susceptibility Testing Protocols. Taylor & Francis Group. [Link]
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Minimum bactericidal concentration. Grokipedia. [Link]
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Antimicrobial Susceptibility Testing Protocols. NHBS. [Link]
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Time-Kill Kinetics Assay. Emery Pharma. [Link]
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A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. PubMed Central. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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ASTM E2315 - Liquid Suspension Time-Kill Test. Microchem Laboratory. [Link]
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Antimicrobial Susceptibility Testing Protocols. NHBS. [Link]
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DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Antimicrobial Agents and Chemotherapy. [Link]
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Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. MDPI. [Link]
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Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens. PLoS Pathogens. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]
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Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. PubMed Central. [Link]
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DNA as a target for antimicrobials. ResearchGate. [Link]
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Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Bromo-benzooxazole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic rationale behind common synthetic routes and provide actionable, field-proven advice to overcome frequently encountered challenges.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis can be challenging, often plagued by low yields, competing side reactions, and difficult purification. The primary hurdles arise from the electronic properties of the benzoxazole ring system, which is moderately electron-rich but can be deactivated by substituents like the bromo group. This guide focuses on the two most prevalent synthetic strategies: direct formylation via the Vilsmeier-Haack reaction and oxidation of a 2-methyl precursor.
Section 1: Troubleshooting the Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The electrophilic nature of the Vilsmeier reagent requires careful optimization, especially for substrates like 5-bromobenzooxazole, where the bromine atom exerts an electron-withdrawing effect.[3]
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the most likely causes?
This is the most common issue and typically points to one of three areas: insufficient reactivity, incorrect stoichiometry, or premature termination of the reaction.
-
Insufficient Reactivity: The benzoxazole ring, while heteroaromatic, is less reactive than systems like pyrrole or aniline.[1] The addition of a deactivating bromo-substituent further dampens its nucleophilicity. The reaction may be sluggish or fail if conditions are too mild.[3]
-
Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the benzoxazole substrate is critical. An insufficient amount of the formylating agent will lead to incomplete conversion.
-
Premature Quenching: The reaction proceeds through a stable iminium salt intermediate which is hydrolyzed to the aldehyde during aqueous workup.[2][4] If the reaction is quenched before the formation of this intermediate is complete, the starting material will be recovered.
Q2: I'm observing the formation of multiple products or significant byproducts. How can I improve selectivity?
Byproduct formation often arises from the reaction conditions being too harsh or from the inherent reactivity of the substrate.
-
Di-formylation: In some highly activated systems, multiple formyl groups can be introduced. While less likely with the bromo-substituent, using a large excess of the Vilsmeier reagent at high temperatures could potentially lead to undesired side products.[3]
-
Degradation: Benzoxazoles can be sensitive to strongly acidic conditions at high temperatures, which can lead to ring-opening or polymerization, presenting as an intractable tar.
Troubleshooting & Optimization Guide: Vilsmeier-Haack Reaction
This table summarizes common issues and provides actionable troubleshooting steps.
| Symptom / Observation | Possible Cause | Recommended Action & Scientific Rationale |
| Low to No Conversion (Starting material recovered) | 1. Insufficient Electrophilicity: The Vilsmeier reagent is not reactive enough for the deactivated substrate. 2. Suboptimal Temperature: The activation energy for the electrophilic substitution is not being met.[3] | Increase Reaction Temperature: Gradually increase the temperature from room temperature up to 80 °C. Monitor by TLC. Higher temperatures increase the reaction rate, forcing the less nucleophilic substrate to react. Increase Reagent Equivalents: Increase the equivalents of Vilsmeier reagent (POCl₃ and DMF) from a standard 1.5 eq. up to 3.0 eq. This shifts the equilibrium towards the formation of the electrophile-substrate complex.[3] |
| Reaction Stalls / Incomplete Conversion | Premature Quenching or Reagent Degradation: The reaction was stopped before completion, or the Vilsmeier reagent degraded due to moisture. | Monitor by TLC: Ensure the starting material spot has been fully consumed before proceeding to aqueous workup.[3] Use Anhydrous Conditions: Ensure DMF is anhydrous and POCl₃ is fresh. The Vilsmeier reagent is highly sensitive to water. |
| Formation of Dark Tar / Polymeric Material | Substrate Degradation: Reaction temperature is too high, causing decomposition of the sensitive benzoxazole ring. | Controlled Temperature Increase: Instead of starting at a high temperature, begin the reaction at 0 °C and allow it to warm to room temperature slowly before applying heat. Slow Addition: Add the benzoxazole substrate slowly to the pre-formed Vilsmeier reagent at 0 °C to control the initial exotherm and minimize degradation. |
Visualizing the Vilsmeier-Haack Workflow & Troubleshooting
Caption: Workflow for the Vilsmeier-Haack reaction with key troubleshooting checkpoints.
Section 2: Troubleshooting the 2-Methylbenzoxazole Oxidation Route
An alternative strategy involves the synthesis of 5-Bromo-2-methyl-benzooxazole, followed by oxidation of the 2-methyl group. This route avoids the potentially harsh conditions of the Vilsmeier-Haack reaction but introduces its own set of challenges, primarily controlling the oxidation state to prevent the formation of the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q3: My oxidation of 5-Bromo-2-methyl-benzooxazole is giving me a mixture of aldehyde and carboxylic acid. How can I prevent over-oxidation?
This is the central challenge of this route. The desired aldehyde is susceptible to further oxidation under the reaction conditions.
-
Choice of Oxidant: The choice of oxidizing agent is paramount. Strong, non-selective oxidants like potassium permanganate (KMnO₄) will almost certainly lead to the carboxylic acid. Milder, more selective reagents are required.
-
Stoichiometry Control: Using a stoichiometric amount (or a slight excess) of the oxidant is critical. A large excess will drive the reaction towards the more stable carboxylic acid.
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote the secondary oxidation process.
Q4: The reaction is very slow or incomplete. What can I do?
Incomplete conversion can result from an oxidant that is too mild or from poor reagent solubility/activity.
-
Oxidant Activity: Some solid-phase oxidants like manganese dioxide (MnO₂) can have variable activity depending on how they are prepared or stored.
-
Temperature: While high temperatures risk over-oxidation, some reactions require heating to proceed at a reasonable rate. A careful balance must be struck.
Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Selenium Dioxide (SeO₂) | Dioxane/H₂O, Reflux | Highly effective for activating methyl groups adjacent to heteroaromatic rings. | Toxicity: SeO₂ and its byproducts are highly toxic. Handle with extreme care in a fume hood. Over-oxidation: Can occur. Use 1.0-1.1 equivalents and monitor closely by TLC. |
| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform, Reflux | Mild, heterogeneous oxidant. Easy to remove by filtration. Good for benzylic-type oxidations. | Variable Activity: Requires "activated" MnO₂. Use a large excess (5-10 eq.) by weight. Slow: Reactions can be sluggish and require long reflux times. |
| Hydroxyl Radical (OH•) | Gas-phase or specialized conditions | Relevant in atmospheric chemistry studies, demonstrates the susceptibility of the methyl group to oxidation.[5][6] | Not a practical benchtop synthetic method, but informs on the inherent reactivity of the C-H bonds. |
Visualizing the Oxidation Route & Control Points
Caption: The oxidation pathway, highlighting the critical control step to prevent over-oxidation.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on laboratory observations.
Protocol 1: Vilsmeier-Haack Formylation of 5-Bromobenzooxazole
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow solid or slurry.
-
Reaction: Dissolve 5-bromobenzooxazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to 0 °C and very carefully quench by slowly pouring it over crushed ice. Vigorously stir the mixture and then neutralize by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Selenium Dioxide Oxidation of 5-Bromo-2-methyl-benzooxazole
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 5-Bromo-2-methyl-benzooxazole (1.0 eq.) and selenium dioxide (SeO₂, 1.1 eq.).
-
Reaction: Add a solvent mixture of 1,4-dioxane and water (e.g., 50:1 v/v). Heat the mixture to reflux (approx. 100-110 °C). The black precipitate of elemental selenium should become visible as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-18 hours. Avoid unnecessarily long reaction times to minimize over-oxidation.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium byproduct, washing the pad with ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Section 4: References
-
Benchchem. (2025). Technical Support Center: Vilsmeier-Haack Formylation of Benzoxazoles.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
All Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube.
-
Gao, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules.
-
Benchchem. (n.d.). Benzooxazole-2-carbaldehyde.
-
Rutherford, J., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A.
-
Singh, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
-
Rutherford, J., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-benzooxazole-2-carbaldehyde
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 5-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this key synthetic intermediate. The benzoxazole scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives paramount for reliable downstream applications.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on causality and robust troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the condensation of a 2-aminophenol derivative with an appropriate aldehyde.[2] Based on this and general chemical principles, likely impurities include:
-
Unreacted Starting Materials: Residual 4-bromo-2-aminophenol or its synthetic precursors.
-
Over-Oxidation Product: 5-Bromo-benzooxazole-2-carboxylic acid, if the aldehyde functionality is sensitive to the reaction or workup conditions.
-
Hydrolysis Products: The oxazole ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, leading to acyclic impurities.[3]
-
Colorimetric Impurities: Highly conjugated by-products or degradation products that can impart a dark color to the crude material.[4]
Q2: My crude product is a yellow to dark brown solid. Is this normal?
A2: While the pure compound is expected to be a pale yellow or off-white solid, a yellow to brown coloration in the crude product is common.[4] This typically indicates the presence of chromophoric (color-causing) impurities, which may arise from oxidation or side reactions during synthesis.[4] While a darker color doesn't necessarily mean the product is unusable for subsequent steps, it is a strong indicator that purification is required to achieve high purity.
Q3: What are the primary recommended purification techniques for this compound?
A3: The two most effective and widely used techniques for purifying this compound are column chromatography and recrystallization.[4]
| Technique | Principle | Best For | Considerations |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel).[5] | Separating mixtures with multiple components or impurities with very different polarities from the product. | Can be more time-consuming and uses larger volumes of solvent. The compound may degrade on acidic silica gel.[4] |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[6] | Removing small amounts of impurities from a relatively crude product (>85% pure). | Requires finding a suitable solvent system; can result in lower yields if the compound is partially soluble at cold temperatures. |
Q4: How should I store the purified this compound to ensure its long-term stability?
A4: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[3] For long-term storage, refrigeration (2-8°C) under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize degradation from atmospheric moisture and oxygen.[3] Exposure to light should also be avoided to prevent potential photodegradation.[3]
Part 2: Troubleshooting & In-Depth Guides
This section provides detailed troubleshooting for the most common purification methods.
Guide 1: Column Chromatography
Column chromatography is a powerful technique but can present challenges. The key is optimizing the stationary and mobile phases.[5]
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | Incorrect Eluent System: The polarity of the solvent is not optimal to differentiate the product from impurities. | Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation (ΔRf > 0.2).[4] |
| Improper Column Packing: Channeling or cracks in the stationary phase lead to a non-uniform solvent front. | Ensure the column is packed uniformly without air bubbles. Use the "slurry method" for a homogenous packing. | |
| Product Not Eluting | Eluent Polarity Too Low: The solvent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[4] |
| Strong Adsorption to Silica: The benzoxazole nitrogen or aldehyde oxygen may interact very strongly with the acidic silica gel. | Consider using a different stationary phase like neutral alumina. Alternatively, add a small amount (0.5-1%) of triethylamine to the eluent to deactivate the acidic sites on the silica gel.[4] | |
| Streaking on TLC/Column | Compound Degradation: The compound may be unstable on the acidic silica gel. | As above, deactivate the silica gel with triethylamine or switch to neutral alumina.[4] |
| Sample Overload: Too much sample was loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample loaded. Ensure the sample is loaded in a narrow, concentrated band.[5] |
Guide 2: Recrystallization
Recrystallization is an excellent technique for polishing a product that is already reasonably pure. The choice of solvent is critical.
Caption: Troubleshooting Flowchart for Recrystallization.
Choosing a Recrystallization Solvent
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For benzoxazole derivatives, common solvents include alcohols (ethanol, isopropanol) or mixed solvent systems like ethanol/water or heptane/ethyl acetate.[7][8]
Part 3: Experimental Protocols & Purity Assessment
Protocol 1: Column Chromatography (Silica Gel)
-
Eluent Selection: Start by identifying a suitable eluent system using TLC. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the sample solution to the top of the silica bed using a pipette.
-
Elution: Carefully add the eluent to the column. Begin elution, collecting fractions in test tubes. You can start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20) to elute the product.[4]
-
Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a potential solvent (e.g., isopropanol). If it dissolves immediately, the solvent is too polar. If it doesn't dissolve even upon heating, it is not polar enough. Find a solvent that requires heating to dissolve the solid.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surface.[7]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the final purity of the compound. A reversed-phase method is generally suitable.[9][10]
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) | The nonpolar C18 stationary phase is effective for retaining and separating moderately polar aromatic compounds like benzoxazole derivatives.[11] |
| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water | A common and effective mobile phase for reversed-phase chromatography. A gradient may be needed to resolve closely eluting impurities.[10][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this size. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |
| Detection | UV at 254 nm | The aromatic benzoxazole core exhibits strong absorbance at this wavelength. |
| Sample Prep. | Dissolve ~1 mg of product in 1 mL of Acetonitrile or Methanol | Ensures complete dissolution and compatibility with the mobile phase. |
Data Analysis: Purity is typically determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.[13]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Crude Benzo[d]thiazole-5-carbaldehyde.
- BenchChem. (n.d.). Comparative Guide to Purity Assessment of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole - (1).
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- BenchChem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
- Chem-Impex. (n.d.). 5-Bromo-benzothiazole-2-carbaldehyde.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- BenchChem. (n.d.). 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal.
- World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate.
- Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
- Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
- SIELC Technologies. (n.d.). Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column.
Sources
- 1. 5-Nitro-1,3-benzoxazole-2-carbaldehyde|CAS 1803887-06-0 [benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of benzoxazole derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. Benzoxazoles are a critical scaffold in medicinal chemistry, and achieving high yields of pure product is paramount.[1][2][3][4][5] This resource will help you navigate the intricacies of benzoxazole synthesis, with a focus on practical solutions to common side reactions and experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in benzoxazole synthesis can often be traced back to a few key areas.[6][7] A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: The purity of your 2-aminophenol and the corresponding carboxylic acid, aldehyde, or acyl chloride is critical.[7][8] Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired benzoxazole.
-
Reaction Conditions: Non-optimal reaction conditions, including temperature, reaction time, solvent, and catalyst, can significantly impact the yield.[6][7]
-
Side Product Formation: Competing side reactions can consume your starting materials, thereby reducing the yield of the intended product.[6]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or catalyst deactivation.[6][7]
-
Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.
-
Inefficient Purification: Significant product loss can occur during purification steps.[6]
Q2: My TLC analysis shows multiple spots, including what appears to be unreacted starting material. What should I do?
The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue to monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC.[6]
-
Increase the Temperature: The reaction temperature may be too low to overcome the activation energy for the cyclization step. Consider incrementally increasing the temperature while monitoring the reaction progress. Some solvent-free reactions may require temperatures as high as 130°C for good yields.[7][9]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active.[6][7] Some catalysts are sensitive to air and moisture and may require activation.[6] Increasing the catalyst loading may also improve the conversion.[6]
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can help drive the reaction to completion.[7]
Q3: I suspect side products are forming in my reaction. What are the most common side products and how can I minimize them?
Side product formation is a frequent cause of low yields and purification difficulties. The nature of the side products will depend on your specific synthetic route.
-
Incomplete Cyclization and Schiff Base Formation: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole.[6][7] To promote complete cyclization, you can try increasing the reaction temperature or time.[7]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[7]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[6]
-
Formation of N-Acylated Intermediate: In the reaction between 2-aminophenol and a carboxylic acid, the initial N-acylated intermediate may not undergo cyclization.
To minimize side products, focus on optimizing your reaction conditions. This includes careful control of temperature, reaction time, and reactant stoichiometry.[6] The choice of catalyst can also significantly influence the selectivity of the reaction.[6][8]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a more detailed look at common side reactions and offers specific strategies to overcome them.
Issue 1: Incomplete Cyclization - The Persistent Schiff Base
Causality: The reaction between a 2-aminophenol and an aldehyde proceeds through the formation of a Schiff base intermediate. The subsequent intramolecular cyclization to form the benzoxazole ring can be slow or incomplete under certain conditions.
Mitigation Strategies:
-
Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.[7]
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can facilitate the cyclization step.[8]
-
Oxidative Cyclization: In some cases, the addition of a mild oxidant may be necessary to promote the final aromatization step.
Experimental Protocol: Optimizing Cyclization of a Schiff Base Intermediate
-
Reaction Monitoring: Set up the reaction as usual and monitor the formation of the Schiff base and the benzoxazole product by TLC or LC-MS.
-
Incremental Temperature Increase: If the reaction stalls at the Schiff base intermediate, increase the temperature in 10 °C increments, monitoring the progress at each stage.
-
Catalyst Addition: If thermal promotion is insufficient, consider the addition of a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Atmosphere Control: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 2-aminophenol starting material.[6][7]
Troubleshooting Workflow: Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: Polymerization of Starting Materials
Causality: 2-Aminophenols are susceptible to self-condensation and polymerization, especially at elevated temperatures and in the presence of strong acids or bases.[7] This leads to the formation of intractable polymeric materials and a significant reduction in the yield of the desired benzoxazole.
Mitigation Strategies:
-
Temperature Control: Avoid excessively high reaction temperatures.
-
pH Control: Maintain the reaction mixture at a neutral or mildly acidic/basic pH to prevent polymerization.
-
Gradual Addition: Add the 2-aminophenol slowly to the reaction mixture to maintain a low instantaneous concentration.
Issue 3: Low Yields in Phillips-Ladenburg Type Condensations
Causality: The Phillips-Ladenburg condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid, often requires harsh conditions such as high temperatures and strong acids like polyphosphoric acid (PPA).[10][11] These conditions can lead to charring and the formation of byproducts.
Mitigation Strategies:
-
Alternative Catalysts: Explore the use of milder and more efficient catalysts. Methanesulfonic acid has been reported as a highly effective catalyst for this transformation.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation can often promote the reaction at lower temperatures and with shorter reaction times, minimizing the formation of degradation products.[2][13]
Comparative Data: Catalyst and Condition Effects on Yield
| 2-Aminophenol Derivative | Carboxylic Acid | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminophenol | Benzoic Acid | PPA, 120 °C | 85 | [1] |
| 2-Aminophenol | Benzoic Acid | Methanesulfonic acid, in situ acyl chloride | >90 | [12] |
| 2-Aminophenol | 4-Nitrobenzoic Acid | BAIL gel, 130 °C, solvent-free | 95 | [9] |
| 2-Aminophenol | Benzaldehyde | Fe3O4@SiO2-SO3H, 50 °C, solvent-free | 95 | [1][14] |
Purification Strategies
The purification of benzoxazole derivatives can be challenging due to the presence of closely related side products.
-
Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for achieving good separation.[6]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization include ethanol, acetone, and acetonitrile.[1][15]
-
Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal.[15]
General Protocol for Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Eluent Selection: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should provide a good separation of the desired product from impurities on a TLC plate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzoxazole.
Purification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Benzoxazole synthesis [organic-chemistry.org]
- 14. ajchem-a.com [ajchem-a.com]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and frequently asked questions to optimize reaction conditions and achieve high-purity yields.
This compound is a critical building block in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of biologically active compounds and functional materials.[1] Its synthesis, however, can present challenges ranging from low yields to the formation of persistent impurities. This document provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A1: Low or no yield is a common but solvable issue. A systematic evaluation of your starting materials and reaction conditions is the first step.
-
Purity of Starting Materials: The integrity of your synthesis is founded on the purity of your precursors. For instance, if synthesizing from 2-amino-4-bromophenol, isomeric impurities can inhibit or divert the cyclization process.[2] Air oxidation of 2-aminophenols is a frequent problem, leading to colored impurities and reduced yields.[3]
-
Actionable Insight: Verify the purity of your starting materials via melting point analysis or spectroscopy.[4] If necessary, purify them by recrystallization or column chromatography before use. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation.[3]
-
-
Reaction Pathway & Conditions: The chosen synthetic route dictates the critical parameters. Two common pathways are the direct formylation of 5-bromobenzoxazole and the oxidation of 2-methyl-5-bromobenzoxazole.
-
For Vilsmeier-Haack Formylation: This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent (formed from DMF and POCl₃).[5][6] The benzoxazole ring is electron-rich enough for this reaction, but success hinges on the proper formation and reactivity of the Vilsmeier reagent.[7][8]
-
Actionable Insight: Ensure your DMF is anhydrous. Add POCl₃ slowly at a low temperature (e.g., 0 °C) to control the exothermic formation of the reagent. The reaction temperature for the formylation step itself is substrate-dependent and may require optimization, typically ranging from 0 °C to 80 °C.[8]
-
-
For Oxidation of 2-Methyl-5-bromobenzoxazole: The primary challenge is preventing over-oxidation to the carboxylic acid.[9]
-
Actionable Insight: Select an oxidant known for selectively converting benzylic methyl groups to aldehydes. Reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or o-Iodoxybenzoic acid (IBX) are effective.[10][11] Careful control of stoichiometry (often a slight excess of the oxidant) and reaction time is crucial. Monitor the reaction closely by Thin Layer Chromatography (TLC) to quench it upon consumption of the starting material.
-
-
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A2: Side products can arise from various competing reaction pathways. Identifying the impurity is key to diagnosing the problem.
-
Over-bromination: If your synthesis involves a bromination step, di- or tri-brominated species can form.
-
Formation of Stable Intermediates: In syntheses that build the benzoxazole ring, the Schiff base intermediate formed from a 2-aminophenol and an aldehyde can sometimes be very stable and reluctant to cyclize.[13]
-
Actionable Insight: To drive the cyclization, consider increasing the reaction temperature. The addition of a mild oxidizing agent can facilitate the final aromatization step. Alternatively, changing the catalyst to a stronger Lewis or Brønsted acid can promote the ring-closing dehydration.[13]
-
-
Product Degradation: The aldehyde functional group can be sensitive, particularly under harsh acidic, basic, or thermal conditions.
-
Actionable Insight: Re-evaluate your work-up procedure. Ensure that any aqueous washes are neutral or weakly acidic/basic. If purification is done via column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent. Minimize exposure to high temperatures during solvent evaporation.
-
Q3: My reaction starts but fails to go to completion. What are the likely causes for a stalled reaction?
A3: A stalled reaction typically points to issues with the catalyst, temperature, or stoichiometry.
-
Catalyst Deactivation: Heterogeneous catalysts can lose activity over time, and homogeneous catalysts can be poisoned by impurities in the starting materials or solvent.[3]
-
Actionable Insight: If using a recyclable catalyst, ensure it has been properly regenerated. For sensitive catalyst systems, ensure all reagents and solvents are of appropriate purity and anhydrous. In some cases, adding a fresh portion of the catalyst can restart the reaction.[3]
-
-
Insufficient Temperature: Many cyclization and formylation reactions have a significant activation energy barrier.
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the complete consumption of a limiting reagent, halting the reaction prematurely.[3]
-
Actionable Insight: Carefully re-verify the masses and molar equivalents of all reactants. For reactions that produce an inhibitory byproduct (e.g., HBr), the addition of a non-nucleophilic base might be necessary to neutralize it and allow the reaction to proceed.[15]
-
General Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common issues in the synthesis of this compound.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
-
Q: What are the most common synthetic routes for this compound?
-
A: The two most logical approaches are: 1) Vilsmeier-Haack formylation of a pre-formed 5-bromobenzoxazole ring, which directly installs the aldehyde group.[6][7] 2) Oxidation of 2-methyl-5-bromobenzoxazole , where the methyl group serves as an aldehyde precursor.[10] A third, less direct route involves the condensation of 2-amino-4-bromophenol with a C2-synthon that already contains the aldehyde functionality (or a protected version thereof).[16]
-
-
Q: Which analytical techniques are best for monitoring this reaction?
-
A: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the appearance of the product.[3] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the product and any side products being formed. Final product characterization should be done using ¹H NMR , ¹³C NMR , and High-Resolution Mass Spectrometry (HRMS) .
-
-
Q: What are the key safety precautions when running these reactions?
-
A: Many reagents used in these syntheses are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a fume hood with appropriate personal protective equipment (PPE).[6] Bromine and NBS are corrosive and toxic.[12] Always consult the Safety Data Sheet (SDS) for every chemical before use.
-
-
Q: My product appears to be unstable on silica gel. What are my purification options?
-
A: If the aldehyde is sensitive to the acidic nature of standard silica gel, you can either use a different stationary phase like alumina (basic or neutral) or "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, purification by recrystallization from a suitable solvent system can be an excellent method to obtain high-purity material while avoiding chromatography altogether.[13]
-
Optimized Experimental Protocols
The following protocols are provided as a starting point. Optimization for specific laboratory conditions and scales may be necessary.
Protocol A: Vilsmeier-Haack Formylation of 5-Bromobenzoxazole
This protocol describes the direct C2-formylation of the benzoxazole ring.
Caption: Workflow for Vilsmeier-Haack formylation.
Step-by-Step Methodology:
-
Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thick, pale-yellow solid or slurry, which is the Vilsmeier reagent.[7]
-
Formylation: Dissolve 5-bromobenzoxazole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it over crushed ice. Vigorously stir the mixture until all the ice has melted. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute NaOH.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol B: Oxidation of 2-Methyl-5-bromobenzoxazole
This protocol uses manganese dioxide, a mild and selective oxidant for benzylic positions.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add 2-methyl-5-bromobenzoxazole (1.0 eq) and a suitable solvent such as dichloromethane, chloroform, or toluene.
-
Oxidation: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in one portion. The reaction is typically heterogeneous.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC-MS. The reaction is often complete within 12-48 hours. If the reaction stalls, an additional portion of MnO₂ can be added.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure aldehyde.
Comparative Data Summary
The choice of synthetic route can significantly impact yield and purity. The following table summarizes key considerations for the primary methods.
| Feature | Vilsmeier-Haack Formylation | Benzylic Oxidation |
| Starting Material | 5-Bromobenzoxazole | 2-Methyl-5-bromobenzoxazole |
| Key Reagents | POCl₃, DMF | MnO₂, SeO₂, IBX |
| Advantages | Direct, often high-yielding for electron-rich systems.[5] | Avoids harsh acidic reagents; good for sensitive substrates. |
| Common Issues | Reagent sensitivity to moisture; work-up can be challenging. | Over-oxidation to carboxylic acid; long reaction times; requires large excess of solid oxidant (MnO₂).[9] |
| Typical Temp. | 0 °C to 80 °C[8] | Reflux |
References
-
ResearchGate. Optimization of the Reaction Conditions a. Link
-
Chemistry Steps. Vilsmeier-Haack Reaction. Link
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Link
-
National Institutes of Health (NIH). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Link
-
ResearchGate. Optimization of reaction conditions a. Link
-
Organic Chemistry Portal. Benzoxazole synthesis. Link
-
National Institutes of Health (NIH). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Link
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link
-
ACS Publications. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Link
-
ACS Publications. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Link
-
ResearchGate. Optimization of the reaction conditions a. Link
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Link
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some benzoxazole derivatives. Link
-
BenchChem. Benzooxazole-2-carbaldehyde | CAS 62667-25-8. Link
-
Wikipedia. Vilsmeier–Haack reaction. Link
-
BenchChem. Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis. Link
-
BenchChem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Link
-
BenchChem. Optimizing reaction conditions for one-pot benzoxazole synthesis. Link
-
BenchChem. Common side reactions in the synthesis of carbazole derivatives. Link
-
BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Link
-
BenchChem. Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole. Link
-
Benzoxazole: Synthetic Methodology and Biological Activities. Link
-
BenchChem. troubleshooting low yield in benzoxazole synthesis. Link
-
World Journal of Pharmaceutical Research. an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. Link
-
ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... Link
-
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Link
-
Organic Syntheses. 5-(Thiophen-2-yl)oxazole - (1). Link
-
Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation. Link
-
Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Link
-
National Institutes of Health (NIH). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Link
-
Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Link
-
BLD Pharm. 2386913-05-7|5-Bromooxazole-2-carbaldehyde. Link
-
Chem-Impex. 5-Bromo-benzothiazole-2-carbaldehyde. Link
-
National Institutes of Health (NIH). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Link
Sources
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stability issues with 5-Bromo-benzooxazole-2-carbaldehyde in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Bromo-benzooxazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this versatile synthetic building block. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] However, the inherent reactivity of the aldehyde functional group, combined with the electronic nature of the benzoxazole ring system, can lead to stability issues in solution. This guide provides a systematic approach to identifying, mitigating, and troubleshooting these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of degradation of this compound?
A visible color change of the solid material, typically from off-white or light yellow to a more pronounced yellow or brown, is a common indicator of degradation.[4] In solution, the appearance of a yellow tint or the formation of precipitates can also suggest instability. Analytically, a decrease in purity observed by HPLC/LC-MS or the appearance of new spots on a TLC plate are clear signs of degradation.[4]
Q2: How should I properly store this compound for maximum stability?
For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] Refrigeration at 2-8°C is highly recommended.[5] To prevent oxidative and hydrolytic degradation, storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice.[4][6]
Q3: Which solvents or reagents are known to be incompatible with this compound?
Avoid strong oxidizing agents, strong bases, and strong acids, as these can promote rapid degradation of the molecule.[4][7] The aldehyde group is susceptible to oxidation, while the benzoxazole ring can undergo hydrolytic cleavage in the presence of strong acids or bases.[4][8]
Q4: My reaction yields are inconsistent when using this aldehyde. What is the likely cause?
Inconsistent results often point to the degradation of the starting material.[4] If the aldehyde has degraded over time, its effective concentration in the reaction is lower than calculated, leading to reduced yields. Furthermore, the degradation products themselves can sometimes interfere with the desired reaction pathway.[6] It is crucial to confirm the purity of the aldehyde by an analytical method like HPLC or NMR before each use.[4][9]
In-Depth Troubleshooting Guide
This section provides a detailed, causality-driven approach to common experimental issues.
Issue 1: Progressive Color Change and Purity Decline in Solution
Observation: A freshly prepared, colorless solution of this compound in a common organic solvent (e.g., THF, DCM, or DMF) turns yellow or brown over a period of hours to days, even at room temperature. Subsequent HPLC analysis shows the emergence of new impurity peaks.
Causality Analysis: This is a classic presentation of oxidative and/or hydrolytic degradation. The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid. This process can be accelerated by light and trace metal impurities.[8] Additionally, trace amounts of water in the solvent can lead to the formation of a hydrate or, under more forcing conditions, hydrolytic opening of the benzoxazole ring.[4]
Recommended Actions:
-
Solvent Purity: Always use anhydrous, high-purity solvents. If the solvent is not from a freshly opened bottle, consider purifying it using standard laboratory procedures.
-
Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (nitrogen or argon). This involves degassing the solvent with the inert gas prior to dissolving the aldehyde.[6]
-
Light Protection: Protect the solution from direct light by using amber vials or by wrapping the reaction flask in aluminum foil. Photodegradation can generate radical species that accelerate decomposition.[4]
-
Temperature Control: If the experiment allows, maintain the solution at a reduced temperature (e.g., 0-5°C) to slow the rate of degradation.
Issue 2: Low Yields and Complex Product Mixtures in Condensation Reactions
Observation: When reacting this compound with an amine (e.g., in a reductive amination) or another nucleophile, you observe low yields of the desired product, the presence of unreacted starting material, and the formation of multiple side products.
Causality Analysis: Beyond the starting material degradation discussed above, this issue can stem from the intrinsic reactivity of the benzoxazole system. The traditional synthesis of benzoxazoles involves the condensation of a 2-aminophenol with an aldehyde.[10][11] This reaction is reversible and proceeds through a Schiff base (imine) intermediate. It is possible that under certain reaction conditions, a reverse reaction or competing side reactions are occurring.
Recommended Actions:
-
Confirm Starting Material Purity: Before troubleshooting the reaction, verify the purity of your this compound stock.[4]
-
Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants. Side product formation is often highly sensitive to these parameters.[6]
-
Use a Dehydrating Agent: In reactions that produce water (like imine formation), the presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the product and prevent potential hydrolysis of the starting material or product.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction at regular intervals. This can help you determine the optimal reaction time and identify the point at which side product formation begins to dominate.[6][12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues encountered when using this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocols & Data
Potential Degradation Pathways
Based on the chemical nature of heterocyclic aldehydes, several degradation pathways can be anticipated. Understanding these provides a framework for preventing them.[4][8]
Caption: Potential degradation pathways for this compound.
Protocol 1: Standardized Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
-
Analysis: Inject 5-10 µL of the sample solution. The purity can be calculated based on the area percentage of the main peak. The presence of significant secondary peaks indicates degradation.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the stability limits of the compound in your specific experimental context.[12]
Objective: To determine the compound's stability under thermal, photolytic, acidic, basic, and oxidative stress.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the aldehyde in acetonitrile.
-
Stress Conditions: Set up the following conditions in parallel, each in a separate vial. Include a control sample (stock solution at room temperature, protected from light).
| Stress Condition | Procedure | Analysis Time |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. | 2, 6, 24 hours |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. | 2, 6, 24 hours |
| Oxidative | Mix 1 mL of stock with 1 mL of 3% H₂O₂. | 2, 6, 24 hours |
| Thermal | Heat a vial of the stock solution at 60°C. | 24, 48, 72 hours |
| Photolytic | Expose a vial of the stock solution to direct UV light (254 nm). | 2, 6, 24 hours |
-
Analysis: At each time point, neutralize the acidic and basic samples before injecting them into the HPLC-MS system.[9][13][14]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the remaining parent compound. Use the mass spectrometry data to identify the molecular weights of the major degradation products, which helps in elucidating the degradation pathways.[4]
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Echemi. (n.d.). 5-Bromobenzimidazole-2-carboxaldehyde SDS, 885280-26-2 Safety Data Sheets.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Sigma-Aldrich. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde.
- Benchchem. (n.d.). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
- MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review.
- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111.
- Ethesis. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization.
- Molecules. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-furaldehyde.
- Soni, S., et al. (2023).
- PubMed. (n.d.). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-pyridinecarboxaldehyde.
- NIH. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Semantic Scholar. (n.d.). Determination of Albendazole in the Presence of its Alkaline Degradation Product Using TLC-Densitometric and Chemometric Methods.
- MDPI. (2023).
- PMC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
Sources
- 1. Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization - ethesis [ethesis.nitrkl.ac.in]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-ブロモ-2-フルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 5-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support center for 5-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. Here, we leverage our expertise to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Section 1: Troubleshooting Failed Reactions
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Low or No Conversion in Wittig Reactions
Question: I am attempting a Wittig reaction with this compound to synthesize an alkene, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in a Wittig reaction involving an aromatic aldehyde like this compound can stem from several factors, primarily related to the stability and reactivity of the ylide and the aldehyde itself.[1][2]
Underlying Causes and Solutions:
-
Ylide Instability: The phosphonium ylide is a strong base and can be sensitive to moisture and air. Incomplete formation or degradation of the ylide is a common culprit.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents.
-
Consider the choice of base for ylide generation. Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often more effective than potassium tert-butoxide (t-BuOK) for generating non-stabilized ylides.[2][3]
-
It has been observed in some cases that generating the ylide in the presence of the aldehyde can be beneficial, especially if the ylide is unstable.[4]
-
-
-
Aldehyde Reactivity and Stability: While generally reactive, heteroaromatic aldehydes can sometimes be less electrophilic than their simple aromatic counterparts. Aldehydes can also be prone to oxidation or polymerization.[1]
-
Troubleshooting:
-
Confirm the purity of your this compound. Impurities can inhibit the reaction.
-
Consider a tandem oxidation-Wittig process where the aldehyde is formed in situ from the corresponding alcohol, minimizing its decomposition.[1]
-
-
-
Steric Hindrance: If your phosphonium salt is sterically bulky, this can hinder the reaction.[1]
-
Troubleshooting:
-
If applicable, consider using a less sterically hindered phosphonium salt.
-
For sterically hindered ketones and sometimes aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1]
-
-
Experimental Protocol: In Situ Ylide Generation for Wittig Reaction
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification by column chromatography.
Side Product Formation in Knoevenagel Condensations
Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am isolating significant amounts of side products. How can I improve the selectivity of my reaction?
Answer:
The Knoevenagel condensation is a powerful tool for C-C bond formation, but side reactions can occur, especially with multifunctional substrates.[5][6]
Potential Side Reactions and Mitigation Strategies:
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with another equivalent of the active methylene compound.
-
Troubleshooting:
-
Use a stoichiometric amount of the active methylene compound (1.0 to 1.1 equivalents).
-
Control the reaction temperature; running the reaction at a lower temperature can often minimize side reactions.
-
Choose a milder base. Strong bases can promote Michael additions. Piperidine or pyridine are common choices.[7]
-
-
-
Self-Condensation of the Aldehyde: Under strongly basic conditions, aldehydes can undergo self-condensation.
-
Troubleshooting:
-
As mentioned above, a milder base is preferable.
-
Slowly add the aldehyde to the reaction mixture containing the active methylene compound and the base.
-
-
-
Decarboxylation Issues: If you are using a malonic acid derivative that requires subsequent decarboxylation, incomplete reaction or side reactions at this stage can be a problem.
-
Troubleshooting:
-
Ensure sufficient heating for the decarboxylation step.
-
The use of a high-boiling point solvent like DMF or DMSO can facilitate decarboxylation.
-
-
Visualizing the Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation pathway and potential side reaction.
Incomplete Reaction in Reductive Aminations
Question: My reductive amination of this compound with a primary amine is stalling, leaving a significant amount of unreacted starting material. What factors could be contributing to this?
Answer:
Incomplete reductive amination can be due to inefficient imine formation or a sluggish reduction step.[8]
Troubleshooting Steps:
-
Inefficient Imine Formation: The formation of the imine intermediate is a dehydration reaction and is often reversible.
-
Troubleshooting:
-
Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.
-
A catalytic amount of a weak acid can facilitate the dehydration step.[8]
-
In some cases, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
-
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical. It must be strong enough to reduce the imine but not the aldehyde.
-
Troubleshooting:
-
Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions.[8]
-
Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic.
-
Ensure the reducing agent is fresh and has been stored properly.
-
-
-
pH of the Reaction Medium: The pH can influence both imine formation and the stability of the reducing agent.
-
Troubleshooting:
-
The optimal pH is typically weakly acidic (around 5-6). This protonates the imine, making it more susceptible to reduction, without significantly affecting the aldehyde.
-
-
Reductive Amination Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. jocpr.com [jocpr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. BJOC - Reductive amination with zinc powder in aqueous media [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Reactions with 5-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-benzooxazole-2-carbaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for selecting the optimal catalytic systems for various chemical transformations of this versatile heterocyclic building block. The inherent reactivity of both the C-Br bond and the aldehyde functional group presents unique challenges and opportunities in synthesis, which we will address in detail.
The 5-bromo position on the benzoxazole ring is primed for functionalization via palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[1][2] Simultaneously, the 2-carbaldehyde group is a reactive handle for transformations such as reduction, oxidation, and condensation.[3] The key to successful synthesis lies in selecting a catalytic system that is not only efficient for the desired transformation but also compatible with the other functional group present.
This guide is structured by reaction type, offering a selection of recommended catalysts and conditions, followed by a detailed FAQ and troubleshooting section to address common experimental challenges.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 5-position of the benzoxazole is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. The success of these reactions is critically dependent on the careful selection of the palladium source, ligand, base, and solvent.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl bonds. The choice of ligand is paramount, as it directly influences the stability and activity of the palladium catalyst.[4] For a substrate like this compound, bulky and electron-rich phosphine ligands are often essential to achieve high yields.[5]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Key Considerations & Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Broadly applicable for aryl bromides and tolerates various functional groups, including aldehydes.[5] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | Highly effective for sterically hindered and electronically diverse substrates.[5][6] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME or Dioxane | 80-90 | A reliable system, often showing high yields in short reaction times for heteroaromatic halides.[7][8][9] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | A classic catalyst, but may show lower efficiency compared to modern bulky phosphine systems for this substrate.[8][9] |
Suzuki Coupling: FAQs & Troubleshooting
Q: My Suzuki reaction has stalled or shows low conversion. What should I check first? A: Low conversion is a common issue that can often be traced back to a few key areas.[10]
-
Atmosphere and Reagents: Ensure your reaction is under a completely inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive. Use anhydrous solvents and ensure your base is dry.
-
Catalyst Activity: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[11]
-
Base Strength: The base is crucial for the transmetalation step. K₃PO₄ is often more effective than K₂CO₃, especially for less reactive boronic acids. However, be mindful that very strong bases could potentially interact with the aldehyde group.
Q: I am observing significant amounts of a debrominated starting material and/or homocoupling of my boronic acid. How can I prevent this? A: These side products typically point to issues with the relative rates of the catalytic cycle steps.
-
Debromination: This can occur if the intermediate aryl-palladium species undergoes protonolysis before coupling. This is often exacerbated by moisture. Ensure all reagents and solvents are scrupulously dry.
-
Homocoupling (Glaser coupling): This is more common with arylboronic acids and can be promoted by oxygen. Thoroughly degassing your reaction mixture before heating is critical. Switching to a different palladium source or ligand can sometimes alter the reaction kinetics to favor the desired cross-coupling pathway.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction provides a powerful route to couple aryl halides with terminal alkynes, typically using a dual catalyst system of palladium and copper(I).[12] Copper-free protocols have also been developed to avoid issues associated with copper, such as alkyne homocoupling.[13][14]
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Key Considerations & Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | The classic Sonogashira conditions. Effective, but can lead to alkyne homocoupling (Hay coupling).[13] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50-70 | A reliable Pd(0) source that often gives good results for aryl bromides. |
| PdCl₂(PPh₃)₂ | None | TBAF | None (Neat) | 80-100 | A copper-free method that can be cleaner and effective for a broad range of substrates.[14] |
| (NHC)-Pd Complex | (NHC)-Cu Complex | Amine Base | Toluene | RT - 80 | N-Heterocyclic Carbene (NHC) ligands can offer high stability and activity, even in air.[15] |
Sonogashira Coupling: FAQs & Troubleshooting
Q: My Sonogashira reaction is sluggish and I'm seeing a lot of alkyne homocoupling. A: This is a very common problem, especially with the classic Pd/CuI system.
-
Eliminate Oxygen: The copper-catalyzed homocoupling of the alkyne is highly dependent on the presence of oxygen. Ensure your reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.
-
Go Copper-Free: If homocoupling persists, switching to a copper-free protocol is the most effective solution.[14] Conditions using a palladium catalyst with an amine base at slightly elevated temperatures can be very effective.
-
Amine Base Purity: The amine base (e.g., triethylamine) acts as both a base and a solvent. Ensure it is high purity and free of moisture.
Q: The reaction works, but the yield is moderate. How can I optimize it? A: Moderate yields can often be improved by screening reaction parameters.
-
Solvent: The polarity of the solvent can have a significant impact. While THF and DMF are common, sometimes less polar solvents like toluene or dioxane can improve results.
-
Ligand: If using a system like PdCl₂, adding an extra equivalent of a phosphine ligand can sometimes stabilize the catalyst and improve performance.
-
Temperature: While many Sonogashira couplings work at room temperature, gently heating the reaction to 40-60 °C can often drive it to completion without promoting significant side reactions.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the premier method for constructing aryl-amine bonds.[16] It is highly sensitive to the choice of ligand and base. The presence of the aldehyde on your substrate is a key consideration, as it can potentially react with the amine nucleophile, especially under heating. Using a milder base or lower temperatures may be necessary.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Key Considerations & Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | KOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | XPhos is a highly general and effective ligand for a wide range of amines and aryl halides.[6] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-100 | Another highly active Buchwald ligand system, often effective for challenging couplings. |
| Pd G3 Precatalyst | Built-in | NaOt-Bu | Toluene | 80-110 | Pre-formed catalysts offer convenience and high activity, simplifying reaction setup.[11] |
Buchwald-Hartwig Amination: FAQs & Troubleshooting
Q: I am getting no reaction or a complex mixture of products. A: This reaction is often more sensitive than C-C couplings.
-
Base Choice is Critical: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common, but potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) can also be effective.[17][18] The base must be finely powdered and completely dry.
-
Ligand/Palladium Ratio: The ratio of ligand to palladium is crucial for catalyst stability and activity. Typically a 1.5:1 to 2:1 ratio of ligand to palladium metal is used.
-
Aldehyde Interference: Your primary issue may be a competitive reaction between the amine and the aldehyde (e.g., imine formation). Consider protecting the aldehyde as an acetal before the amination, followed by deprotection. Alternatively, running the reaction at the lowest possible temperature that affords product may minimize this side reaction.
Reactions of the Aldehyde Group
The 2-carbaldehyde group is an electrophilic center that readily undergoes nucleophilic attack.[3] Its reactivity allows for straightforward conversion to other important functional groups like alcohols and carboxylic acids.
Reduction to a Primary Alcohol
The reduction of the aldehyde to 5-bromo-benzooxazol-2-yl)methanol is typically a high-yielding and clean reaction.
Recommended Reducing Agents
| Reagent | Solvent | Temp (°C) | Key Considerations & Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 - RT | A mild, inexpensive, and highly effective reagent for reducing aldehydes. Does not reduce the aryl bromide. |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 - RT | A much stronger reducing agent. Effective but requires strictly anhydrous conditions and a more careful workup.[19][20] |
Reduction: FAQs & Troubleshooting
Q: My reduction with NaBH₄ is incomplete. A: While uncommon for aldehydes, ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2.0 equivalents). Also, check the quality of the reagent, as it can degrade over time with exposure to moisture.
Oxidation to a Carboxylic Acid
Oxidation to 5-bromo-benzooxazole-2-carboxylic acid creates a valuable intermediate for amide couplings or other transformations. The choice of oxidant is key to avoid harsh conditions that could affect the benzoxazole ring.
Recommended Oxidation Methods
| Method | Reagent(s) | Solvent | Key Considerations & Notes |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Highly selective for aldehydes, proceeds under mild conditions, and is tolerant of most other functional groups.[3] |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | A strong oxidant. Effective but uses toxic chromium and harsh acidic conditions. |
| Aerobic Oxidation | N-Hydroxyphthalimide (NHPI) | Acetonitrile | A metal-free organocatalytic method using O₂ (from air) as the terminal oxidant.[21] |
Oxidation: FAQs & Troubleshooting
Q: The Pinnick oxidation gave a low yield. What could be the problem? A: The scavenger, 2-methyl-2-butene, is critical to quench the reactive byproduct hypochlorite, which can cause unwanted side reactions. Ensure you are using a sufficient amount. The pH of the reaction is also important; the phosphate buffer is necessary to maintain mildly acidic conditions for optimal reactivity.
Experimental Protocols & Workflow Diagrams
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Add degassed toluene (to 0.2 M) and degassed water (10% of toluene volume).
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[22]
Diagram 1: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]
-
The development of palladium catalysts for CC and Cheteroatom bond forming reactions of aryl chloride substrates. CoLab. Available at: [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Harvard University. Available at: [Link]
-
22 31 Palladium Catalyzed C-C Bond Formation. YouTube. Available at: [Link]
-
PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. Available at: [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
Palladium Schiff Base Complexes: Potential catalysts for C-C bond reactions. Sciforum. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. Available at: [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. National Institutes of Health. Available at: [Link]
-
Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. Available at: [Link]
-
Reduction of Carboxylic Acids, Aldehydes & Ketones. Save My Exams. Available at: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Available at: [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. Available at: [Link]
-
Reduction of carboxylic acids (video). Khan Academy. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
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- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. savemyexams.com [savemyexams.com]
- 20. Khan Academy [khanacademy.org]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
avoiding decomposition of 5-Bromo-benzooxazole-2-carbaldehyde during reactions
Welcome to the technical support center for 5-Bromo-benzooxazole-2-carbaldehyde (C₈H₄BrNO₂). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the synthetic challenges associated with this versatile but sensitive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls, primarily the decomposition of the molecule during reactions.
Introduction to the Molecule's Stability
This compound is a valuable synthetic intermediate due to its dual reactive sites: the aldehyde group at the C2 position and the bromine atom at the C5 position. The benzoxazole core is a privileged scaffold in medicinal chemistry. However, the molecule's reactivity is a double-edged sword. The electron-withdrawing nature of both the bromo substituent and the benzoxazole ring system itself makes the aldehyde group highly electrophilic and susceptible to nucleophilic attack.[1][2][3] Concurrently, the benzoxazole ring can be prone to cleavage under certain conditions. Understanding these instabilities is key to successful synthetic outcomes.
A structurally similar compound, 5-Chlorobenzo[d]oxazole-2-carbaldehyde, is known to be susceptible to hydrolysis of the benzoxazole ring under both acidic and basic conditions, a sensitivity that is exacerbated by electron-withdrawing groups. It is highly probable that this compound exhibits similar instability.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black when using this compound. What is happening?
A1: Dark coloration often indicates decomposition or polymerization. The primary culprits are typically harsh reaction conditions. Both strong bases and strong acids can promote side reactions or lead to the degradation of the benzoxazole core. High temperatures can also accelerate these decomposition pathways. We recommend running your reaction at the lowest effective temperature and ensuring that the pH is controlled, ideally kept close to neutral if the reaction permits.
Q2: I am attempting a Wittig reaction, but my yield is very low, and I see multiple spots on my TLC plate.
A2: Low yields in Wittig reactions with this substrate can be due to several factors. The ylide, being a strong base, can potentially deprotonate other parts of the molecule or catalyze decomposition of the starting material. Furthermore, the triphenylphosphine oxide byproduct can sometimes complicate purification.[4]
-
Troubleshooting:
-
Use a stabilized ylide if possible, as they are less basic.[5]
-
Add the aldehyde slowly to a pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
-
Consider using salt-free ylides, as lithium salts can sometimes interfere with the reaction stereochemistry and promote side reactions.[6]
-
For purification, a careful column chromatography or recrystallization is often necessary to separate the desired alkene from triphenylphosphine oxide.[4]
-
Q3: Can I perform a reduction of the aldehyde to an alcohol? What conditions are recommended?
A3: Yes, the aldehyde can be reduced to the corresponding primary alcohol. However, care must be taken to avoid harsh reducing agents or conditions that could affect the benzoxazole ring or the C-Br bond.
-
Recommended Protocol: Use a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at a controlled temperature (0 °C to room temperature). The reaction is typically clean and high-yielding. Avoid stronger, more reactive hydrides like lithium aluminum hydride (LiAlH₄) unless you are also targeting other functional groups, as its high reactivity and basic nature could lead to decomposition.
Q4: What are the best practices for storing and handling this compound?
A4: To ensure the longevity and purity of the compound, we recommend the following:
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend cold-chain transportation.
-
Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly. For reactions, use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide: Common Decomposition Pathways
The instability of this compound generally stems from two main areas: the aldehyde functionality and the benzoxazole ring itself.
Pathway 1: Benzoxazole Ring Opening (Hydrolysis)
The benzoxazole ring is susceptible to hydrolytic cleavage under both strongly acidic and basic conditions. This proceeds via nucleophilic attack on the C2 carbon, leading to ring opening and the formation of a 2-aminophenol derivative, which can undergo further reactions.
Caption: Potential hydrolysis pathways of the benzoxazole ring.
Pathway 2: Aldehyde-Related Side Reactions
The highly electrophilic aldehyde can undergo several unwanted reactions, especially in the presence of base or nucleophiles.
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Aldol-type Condensations: While the aldehyde itself cannot enolize, it is a potent electrophile for reactions with other enolizable species in your reaction mixture.
| Condition | Potential Decomposition Pathway | Incompatible Reagents/Situations | Prevention Strategy |
| Strong Base (e.g., > pH 10) | Benzoxazole ring hydrolysis, Cannizzaro reaction, promotion of side reactions. | NaOH, KOH, LiOH, strong alkoxides (e.g., t-BuOK at high temp). | Use mild inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DIPEA). Keep temperature low. |
| Strong Acid (e.g., < pH 2) | Benzoxazole ring hydrolysis. | Concentrated HCl, H₂SO₄, trifluoroacetic acid (TFA) at elevated temperatures. | Use catalytic amounts of mild acids if necessary. Buffer the reaction medium if possible. |
| Strong Nucleophiles/Bases | Ring opening, unwanted addition. | Grignard reagents, organolithiums (can attack both aldehyde and ring). | Protect the aldehyde or use alternative synthetic routes if C-C bond formation is needed elsewhere. |
| High Temperature (> 80-100 °C) | General decomposition, polymerization. | Prolonged heating. | Run reactions at the lowest possible temperature. Use microwave irradiation for short reaction times if higher energy is needed. |
Recommended Experimental Protocols
Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation is a reliable method for forming a new carbon-carbon double bond at the aldehyde position. The key is to use a mild base to avoid decomposition.[7]
Objective: To synthesize (E)-2-(5-bromo-1,3-benzoxazol-2-yl)-3-phenylacrylonitrile from this compound and phenylacetonitrile.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) and phenylacetonitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
-
Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or a similar solvent to obtain the pure condensed product.
Caption: Workflow for a mild Knoevenagel condensation.
Protocol 2: Purification by Recrystallization
For purifying the final products from reactions involving this compound, recrystallization is often a viable method, avoiding the potential for decomposition on silica gel.
Step-by-Step Methodology:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile, or ethanol).[8]
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Retrieved from [Link]
-
Fiveable. (n.d.). 3.2 Nucleophilic addition reactions - Organic Chemistry II. Retrieved from [Link]
-
Avances en Química. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
gChem Global. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Technical Support Center: Characterization of 5-Bromo-benzooxazole-2-carbaldehyde
Document ID: TSC-BBO-2C-V1.0
Welcome to the technical support center for 5-Bromo-benzooxazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. Here, we address common and complex challenges encountered during its synthesis, purification, and characterization, providing not just solutions but the underlying rationale to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding this compound.
Q1: What is the most reliable synthetic route for this compound?
A1: While direct condensation of 4-bromo-2-aminophenol with a glyoxal equivalent is possible, it often suffers from low yields and side product formation.[1] A more robust and controlled two-step approach is generally recommended:
-
Synthesis of the Precursor: First, synthesize 2-methyl-5-bromobenzoxazole via condensation of 4-bromo-2-aminophenol with acetic anhydride or a similar acetylating agent.
-
Oxidation: Subsequently, oxidize the 2-methyl group to the desired carbaldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this specific transformation on activated methyl groups within heterocyclic systems.[2] This method provides greater control and generally higher overall yields by avoiding the complexities of directly introducing the sensitive aldehyde functionality during the cyclization step.
Q2: What are the expected key signals in the ¹H NMR spectrum?
A2: In a deuterated solvent like CDCl₃ or DMSO-d₆, you should look for these characteristic signals:
-
Aldehyde Proton (-CHO): A sharp singlet typically downfield, between δ 9.8 and 10.2 ppm . Its integration should be 1H.
-
Aromatic Protons: Three protons on the benzene ring, which will appear between δ 7.5 and 8.5 ppm . Due to the bromine and the fused oxazole ring, they will likely present as a complex set of doublets or multiplets. Precise coupling patterns depend on the specific magnetic environment.[3]
Q3: My mass spectrum looks unusual. What should I expect for this compound?
A3: The most telling feature in the mass spectrum is the isotopic signature of bromine. You should observe two molecular ion peaks of nearly equal intensity:
-
[M]⁺: Corresponding to the molecule with the ⁷⁹Br isotope.
-
[M+2]⁺: Corresponding to the molecule with the ⁸¹Br isotope.
The primary fragmentation pathway for aromatic aldehydes under Electron Ionization (EI) is the loss of a hydrogen radical to form a stable acylium ion, resulting in a strong [M-1]⁺ peak. Another common fragment is the loss of carbon monoxide, leading to an [M-29]⁺ peak (from loss of H• and CO).[4][5]
Q4: How should I store this compound to ensure its stability?
A4: Aldehydes are susceptible to oxidation, potentially converting to the corresponding carboxylic acid over time, which can complicate subsequent reactions. The bromo- functionality can also impart light sensitivity. For optimal stability:
-
Store the compound in a tightly sealed, amber glass vial.
-
Keep it in a cool (2-8°C), dry, and dark environment.
-
For long-term storage, consider placing the vial inside a desiccator under an inert atmosphere (e.g., argon or nitrogen).[6]
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides structured guidance for overcoming specific experimental hurdles.
Guide 1: Low Yield or Incomplete Reaction in Synthesis
Low yields are a frequent challenge in heterocyclic synthesis.[7][8] This guide provides a systematic workflow to diagnose and resolve the issue.
Problem: The synthesis of 2-methyl-5-bromobenzoxazole (the precursor) or its subsequent oxidation results in a low yield (<50%) or the reaction stalls, as monitored by Thin Layer Chromatography (TLC).
Diagnostic Workflow:
Caption: Predicted EI mass fragmentation pathway.
Guide 3: Purification and Stability Challenges
Even with a successful reaction, isolating the pure compound can be challenging.
Problem: The crude product streaks on TLC plates, is difficult to purify by column chromatography, or degrades upon standing.
-
Initial Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts (e.g., selenium from the oxidation). Dilute the filtrate with a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove acidic impurities) and then with brine.
-
Expert Insight: The weak basicity of the benzoxazole nitrogen means you should avoid washing with strong acids, which could pull the product into the aqueous layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heat on the rotovap to prevent decomposition.
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The compound is moderately polar.
-
Troubleshooting Streaking: If the compound streaks, it may be due to trace acidic impurities or strong interaction with the silica. Pre-treating the silica with triethylamine (by adding ~0.5% Et₃N to your eluent system) can often resolve this by neutralizing active sites on the silica gel.
-
-
Final Product Validation: After purification, combine the clean fractions and remove the solvent. Obtain a final ¹H NMR to confirm purity and structure before storage. A single spot on TLC in multiple solvent systems is a good indicator of high purity.
References
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem Technical Support. (2025). Troubleshooting low yield in benzoxazole synthesis.
- Guo, B., et al. (2016).
- Singh, P., et al. (2023).
- Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Chem-Impex International. 5-Bromo-benzothiazole-2-carbaldehyde.
- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
- BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. Benzooxazole-2-carbaldehyde.
- BenchChem Application Notes. (2025). 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- Kumar, A., et al. (2018).
- BenchChem Technical Support. (2025). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.
- University of California, Los Angeles.
- BenchChem Technical Support. (2025).
- Lakshman, S., et al. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. World Journal of Pharmaceutical Research.
- BenchChem. 5-Nitro-1,3-benzoxazole-2-carbaldehyde.
- ATB (Automated Topology Builder). (n.d.). 5-Bromosalicylaldehyde.
- ResearchGate. (n.d.). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds.
- ResearchGate. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.
- NIST. (n.d.). Benzoxazole.
Sources
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-benzooxazole-2-carbaldehyde
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-benzooxazole-2-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthetic procedure. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-tested insights to ensure you can troubleshoot common issues and optimize your reaction for safety, yield, and purity.
Introduction to the Synthesis
This compound is a key intermediate in the development of various pharmacologically active molecules. Its synthesis typically involves a multi-step process, most commonly the condensation of a 2-amino-4-bromophenol with a suitable two-carbon aldehyde precursor, followed by oxidation. A prevalent and effective method is the reaction of 2-amino-4-bromophenol with dihydroxyacetone dimer, followed by oxidative cleavage of the resulting diol intermediate using an oxidizing agent like sodium periodate.
This guide will focus on the challenges associated with this common synthetic route, particularly during scale-up.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low Yield of the Intermediate Diol
Question: "I am experiencing a low yield during the initial condensation step between 2-amino-4-bromophenol and dihydroxyacetone dimer. What are the likely causes and how can I improve the yield?"
Answer:
A low yield in this cyclocondensation step is a frequent issue during scale-up. The primary causes often revolve around reaction conditions and reagent quality.
-
Purity of 2-amino-4-bromophenol: The starting aminophenol is susceptible to oxidation, which can lead to colored impurities and side products. Ensure the aminophenol is pure and, if necessary, recrystallize it before use.
-
pH Control: The condensation reaction is pH-sensitive. An optimal pH ensures the nucleophilicity of the amino group while preventing side reactions. It is recommended to maintain a slightly acidic to neutral pH.
-
Reaction Temperature and Time: While the reaction is often run at elevated temperatures to ensure completion, prolonged heating can lead to degradation of the product. Monitor the reaction by TLC or HPLC and stop once the starting material is consumed.
-
Solvent Choice: The choice of solvent is critical for ensuring all reagents are in solution. A mixture of water and a miscible organic solvent like ethanol or methanol is often used.
Troubleshooting Workflow: Low Diol Yield
Caption: Troubleshooting flowchart for low diol yield.
Problem 2: Incomplete Oxidative Cleavage
Question: "My oxidation step with sodium periodate is not going to completion, and I am left with a significant amount of the starting diol. How can I resolve this?"
Answer:
Incomplete oxidative cleavage is a common hurdle, especially when scaling up. Several factors can contribute to this issue:
-
Stoichiometry of the Oxidant: Ensure at least one molar equivalent of sodium periodate is used. For sluggish reactions, a slight excess (1.1-1.2 equivalents) may be necessary.
-
Solubility of Sodium Periodate: Sodium periodate has limited solubility in many organic solvents. A biphasic system (e.g., dichloromethane/water) or a solvent system where the periodate is more soluble (e.g., methanol/water, THF/water) is crucial. Vigorous stirring is essential to ensure proper mixing of the phases.
-
Temperature Control: The oxidative cleavage is typically an exothermic reaction. It is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature. Poor temperature control can lead to the formation of side products.
-
Work-up Procedure: The work-up is critical for separating the product from the iodate byproduct. Filtration of the insoluble salts followed by a thorough aqueous wash of the organic layer is necessary.
Table 1: Key Parameters for Oxidative Cleavage
| Parameter | Recommendation | Rationale |
| Oxidant | Sodium periodate (NaIO₄) | Selective for the cleavage of 1,2-diols. |
| Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete conversion of the starting material. |
| Solvent System | THF/water or Dichloromethane/water | Facilitates the interaction between the organic-soluble diol and water-soluble oxidant. |
| Temperature | 0 °C to room temperature | Controls the exothermicity of the reaction and minimizes side product formation. |
| Reaction Monitoring | TLC or HPLC | To determine the point of complete consumption of the starting diol. |
Problem 3: Product Purification and Stability
Question: "I am struggling with the final purification of this compound. It seems to be unstable. What are the best practices for purification and storage?"
Answer:
Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid, and heterocyclic aldehydes can have unique stability challenges.
-
Purification Method: Column chromatography on silica gel is a common method for purification. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective. It is advisable to use a gradient elution to separate the product from any non-polar impurities and more polar byproducts.
-
Handling and Storage: To prevent oxidation, the purified product should be handled under an inert atmosphere (nitrogen or argon) as much as possible. Store the final compound at low temperatures (-20 °C) in a tightly sealed container, protected from light.
-
Characterization: Confirm the purity and identity of the final product promptly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton typically appears as a singlet in the ¹H NMR spectrum around 9-10 ppm.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyclocondensation reaction?
A1: The reaction proceeds through an initial nucleophilic attack of the amino group of 2-amino-4-bromophenol on one of the carbonyl groups of the dihydroxyacetone. This is followed by an intramolecular cyclization and subsequent dehydration to form the benzoxazole ring system.
Q2: Are there alternative oxidizing agents to sodium periodate?
A2: Yes, other oxidizing agents can be used for the cleavage of 1,2-diols, such as lead tetraacetate. However, sodium periodate is often preferred due to its lower toxicity and easier work-up.
Q3: Can I introduce the bromo substituent at a later stage?
A3: While it is possible to synthesize benzoxazole-2-carbaldehyde first and then attempt bromination, this can lead to issues with regioselectivity. Using 2-amino-4-bromophenol as the starting material ensures the bromine is at the desired 5-position of the benzoxazole ring.
Q4: What are the key safety considerations for this synthesis?
A4:
-
2-amino-4-bromophenol: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium periodate: This is a strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Use solvents in a well-ventilated fume hood.
Reaction Pathway Overview
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo-benzooxazole-2-carbaldehyde in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, heteroaromatic aldehydes serve as pivotal building blocks for the construction of complex molecular architectures. Among these, 5-Bromo-benzooxazole-2-carbaldehyde stands out as a versatile intermediate, offering a unique combination of electronic and structural features. This guide provides an in-depth comparative analysis of the reactivity of this compound against a range of other substituted benzaldehydes in key organic transformations, including nucleophilic addition reactions and oxidations. By elucidating the underlying principles governing its reactivity, this document aims to empower researchers to harness the full synthetic potential of this valuable compound.
The Decisive Role of Substituents: Electronic and Steric Effects on Benzaldehyde Reactivity
The reactivity of a benzaldehyde derivative is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate and outcome of chemical reactions.[1] Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to decreased reactivity towards nucleophiles. The Hammett equation provides a quantitative framework for understanding these substituent effects, relating reaction rates and equilibrium constants through substituent constants (σ) and reaction constants (ρ).[2][3]
The this compound molecule incorporates two key features that dictate its reactivity profile:
-
The 5-Bromo Substituent: The bromine atom at the 5-position of the benzoxazole ring acts as an electron-withdrawing group through its inductive effect (-I). This effect enhances the overall electrophilicity of the benzaldehyde.
-
The Benzooxazole-2-yl Group: The benzooxazole ring system itself is inherently electron-deficient and thus functions as an electron-withdrawing group.[4][5][6] This property further activates the attached aldehyde group, making it significantly more reactive than unsubstituted benzaldehyde.
Therefore, the combined electronic influence of the 5-bromo and the benzooxazole-2-yl moieties renders the carbonyl carbon of this compound highly electrophilic and, consequently, more reactive in nucleophilic addition reactions compared to benzaldehydes bearing electron-donating or weakly electron-withdrawing substituents.
Comparative Reactivity in Key Organic Transformations
To contextualize the reactivity of this compound, we will now compare its expected performance with other substituted benzaldehydes in three fundamental reaction classes: the Wittig reaction, the Knoevenagel condensation, and oxidation.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphorus ylide.[7] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Benzaldehydes with electron-withdrawing substituents react faster than those with electron-donating groups.
dot
Caption: Generalized workflow of the Wittig reaction.
Based on the strong electron-withdrawing nature of the 5-bromo-benzooxazole-2-yl group, it is anticipated that this compound will exhibit significantly enhanced reactivity in the Wittig reaction compared to unsubstituted benzaldehyde and benzaldehydes with electron-donating substituents like p-tolualdehyde or p-anisaldehyde. Its reactivity is expected to be comparable to or even exceed that of nitro-substituted benzaldehydes.
Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction
| Substituent (para-) | Hammett Constant (σp) | Relative Rate (k/k₀) |
| -OCH₃ | -0.27 | 0.2 |
| -CH₃ | -0.17 | 0.5 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 3.0 |
| -Br | 0.23 | 3.1 |
| -CN | 0.66 | 10.2 |
| -NO₂ | 0.78 | 15.8 |
| 5-Bromo-benzooxazol-2-yl | (Strongly Positive) | (High) |
(Data for common substituents adapted from established kinetic studies. The value for 5-Bromo-benzooxazol-2-yl is a qualitative prediction based on its electronic properties.)
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound.[8][9] Similar to the Wittig reaction, the rate of the Knoevenagel condensation is accelerated by electron-withdrawing groups on the benzaldehyde.
dot
Caption: Simplified mechanism of the Knoevenagel condensation.
The pronounced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for the Knoevenagel condensation. It is expected to react readily with a variety of active methylene compounds, such as malononitrile and ethyl cyanoacetate, under mild conditions, likely outperforming benzaldehydes with less activating substituents.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common and important transformation. The reactivity in oxidation reactions is also influenced by substituents, although the trends can be more complex and depend on the specific oxidizing agent and reaction mechanism. For many common oxidants, electron-donating groups can accelerate the reaction by stabilizing the transition state, while electron-withdrawing groups may have a lesser effect or even slightly retard the reaction.
Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation with Acidified Dichromate
| Substituent (para-) | Hammett Constant (σp) | Relative Rate (k/k₀) |
| -OCH₃ | -0.27 | 3.2 |
| -CH₃ | -0.17 | 1.6 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.6 |
| -Br | 0.23 | 0.6 |
| -NO₂ | 0.78 | 0.2 |
| 5-Bromo-benzooxazol-2-yl | (Strongly Positive) | (Moderate to Low) |
(Data for common substituents adapted from established kinetic studies. The value for 5-Bromo-benzooxazol-2-yl is a qualitative prediction.)
Given the strong electron-withdrawing character of the 5-bromo-benzooxazole-2-yl group, it is plausible that the oxidation of this compound to the corresponding carboxylic acid may proceed at a slower rate compared to benzaldehydes with electron-donating substituents when using certain oxidizing agents. However, the reaction should still proceed efficiently under appropriate conditions.
Experimental Protocols
To provide practical guidance for the application of this compound and other substituted benzaldehydes, the following are representative experimental protocols for the Wittig reaction, Knoevenagel condensation, and a common oxidation procedure.
Protocol 1: Wittig Reaction with a Stabilized Ylide
Objective: To synthesize an ethyl cinnamate derivative from a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzaldehyde (1.0 eq) in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkene.
Protocol 2: Knoevenagel Condensation with Malononitrile
Objective: To synthesize a benzylidenemalononitrile derivative from a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The product often precipitates from the reaction mixture upon formation.
-
Monitor the reaction by TLC.
-
If precipitation occurs, collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify by recrystallization or column chromatography.
Protocol 3: Oxidation to a Carboxylic Acid using Potassium Permanganate
Objective: To oxidize a substituted benzaldehyde to the corresponding benzoic acid.
Materials:
-
Substituted benzaldehyde
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the substituted benzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Add an aqueous solution of sodium carbonate.
-
Cool the mixture in an ice bath and add a solution of potassium permanganate dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. The synergistic electron-withdrawing effects of the 5-bromo substituent and the benzooxazole ring system render the aldehyde group exceptionally electrophilic. This enhanced electrophilicity translates to accelerated reaction rates in nucleophilic addition reactions such as the Wittig reaction and the Knoevenagel condensation, making it a more reactive substrate than benzaldehydes bearing electron-donating or less-activating substituents. While its reactivity in oxidation reactions may be comparatively moderate, it remains a valuable precursor for the synthesis of the corresponding carboxylic acid. The experimental protocols provided herein offer a practical starting point for researchers to explore the rich chemistry of this and other substituted benzaldehydes in their synthetic endeavors.
References
- Katritzky, A. R., & Rachwal, S. (1996). The benzoxazole ring system. Chemical Reviews, 96(4), 1337-1378.
- Sener, E. A., Bingol, K., & Oren, I. (2002).
- Yildiz-Oren, I., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2004). Synthesis and antimicrobial activity of some new 2, 5-disubstituted benzoxazole derivatives. European journal of medicinal chemistry, 39(3), 291-298.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Jaffé, H. H. (1953).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
NIST Chemistry WebBook. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.
- Jones, G. (2004).
- Freeman, F. (2004). Reactions of Malononitrile and Its Derivatives. Chemical Reviews, 80(4), 329-350.
- House, H. O. (1972). Modern Synthetic Reactions. WA Benjamin.
- Larock, R. C. (1999).
- Patai, S. (Ed.). (1970). The Chemistry of the Carbonyl Group. John Wiley & Sons.
- Isaacs, N. S. (1995). Physical Organic Chemistry.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
-
SpectraBase. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 5-Bromo-benzooxazole-2-carbaldehyde Derivatives and Other Key Heterocycles
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and biological activities.[1][2] Among these, the benzoxazole scaffold has emerged as a "privileged structure," demonstrating a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth comparative analysis of the biological activity of 5-Bromo-benzooxazole-2-carbaldehyde derivatives against other prominent heterocyclic systems such as benzimidazoles, benzothiazoles, and triazoles, supported by experimental data and methodologies.
The Significance of the Benzoxazole Core and the Influence of Substitution
Benzoxazoles, consisting of a benzene ring fused to an oxazole ring, are structurally analogous to purines like adenine and guanine, which may facilitate their interaction with biological macromolecules.[7] The biological profile of benzoxazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. The introduction of a bromine atom at the 5-position, for instance, is a strategic choice rooted in established medicinal chemistry principles. Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of bromine can influence the electronic environment of the heterocyclic system, thereby modulating its interaction with biological targets. The 2-carbaldehyde group serves as a versatile synthetic handle for the generation of a library of derivatives, such as Schiff bases and chalcones, by reaction with various amines and activated methylene compounds, respectively.
Synthesis of this compound Derivatives: A General Overview
The synthesis of the core scaffold, this compound, typically involves the condensation of a 2-amino-4-bromophenol with a suitable two-carbon synthon. Subsequent derivatization of the 2-carbaldehyde group allows for the creation of a diverse range of compounds for biological screening. A general synthetic approach is outlined below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: In Vitro Anticancer Activity by Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and a standard drug (e.g., 5-fluorouracil) for a specified duration (e.g., 48 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Perspectives
The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of a bromine atom and a reactive carbaldehyde group provides a framework for generating a diverse chemical library with the potential for potent and selective biological activity. While direct comparative data is still emerging, the broader class of benzoxazoles has consistently demonstrated significant antimicrobial and anticancer properties, often comparable or superior to other well-established heterocyclic systems like benzimidazoles, benzothiazoles, and triazoles.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Head-to-head comparisons with standard drugs and other heterocyclic compounds under standardized assay conditions will be crucial for elucidating their therapeutic potential. Furthermore, mechanistic studies to identify the specific cellular targets and pathways modulated by these compounds will provide a deeper understanding of their mode of action and guide future drug development efforts.
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comparative study of different synthetic routes to 5-Bromo-benzooxazole-2-carbaldehyde
Abstract
5-Bromo-benzooxazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The strategic placement of the bromine atom and the aldehyde functionality on the benzoxazole scaffold offers versatile handles for further molecular elaboration. This guide provides a comparative analysis of three distinct and plausible synthetic routes to this target molecule. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison to assist researchers in selecting the optimal pathway for their specific laboratory and scalable production needs.
Introduction: The Significance of this compound
The benzoxazole moiety is a "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The aldehyde at the 2-position is a versatile functional group, enabling transformations such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid. The bromine atom at the 5-position is particularly useful for introducing further complexity through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.
Given its utility, the efficient and reliable synthesis of this compound is of paramount importance. This guide will compare three logical synthetic strategies, each commencing from the readily available precursor, 2-amino-4-bromophenol.
-
Route 1: Oxidation of a 2-Methyl Intermediate
-
Route 2: Partial Reduction of a 2-Carboxylate Ester
-
Route 3: Direct C-2 Formylation via a Lithiated Intermediate
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision driven by factors such as precursor availability, reaction yield, scalability, safety, and operational simplicity. The following sections provide a detailed examination of each proposed route.
Route 1: Oxidation of 2-Methyl-5-bromobenzoxazole
This two-step approach first builds the benzoxazole ring with a methyl group at the C-2 position, which is subsequently oxidized to the target aldehyde.
Logical Framework: This strategy is based on the robust Phillips condensation for benzoxazole formation, followed by a well-established oxidation of an activated methyl group. The methyl group acts as a stable placeholder that can be reliably converted to the aldehyde.
Step 1: Synthesis of 2-Methyl-5-bromobenzoxazole The initial step involves the cyclocondensation of 2-amino-4-bromophenol with acetic anhydride or a similar acetylating agent. This reaction proceeds via initial N-acetylation of the aminophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.
Step 2: Oxidation to this compound The methyl group at the C-2 position of the benzoxazole ring is activated and can be oxidized to an aldehyde using selenium dioxide (SeO₂). The Riley oxidation is a classic and effective method for this transformation.[3][4] The reaction proceeds in a solvent like dioxane, often with a small amount of water, at reflux temperatures.
Experimental Protocol: Route 1
Part A: Synthesis of 5-Chloro-2-methylbenzoxazole (Analogous Procedure) [5]
-
Acylation: To a solution of 2-amino-4-chlorophenol (as an analogue for 2-amino-4-bromophenol) in a suitable solvent, add acetic anhydride.
-
Cyclization: Heat the mixture, often in the presence of a dehydrating agent or under conditions that facilitate water removal, to promote the ring-closure to 5-chloro-2-methylbenzoxazole.[5]
-
Work-up: After cooling, the product can be isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Part B: Selenium Dioxide Oxidation of a 2-Methyl Heterocycle [4]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-methyl-5-bromobenzoxazole intermediate in a solvent such as 1,4-dioxane.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove the selenium precipitate. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Route 2: Reduction of Ethyl 5-Bromo-benzooxazole-2-carboxylate
This pathway involves the initial formation of a stable ester at the C-2 position, which is then carefully reduced to the aldehyde.
Logical Framework: This route leverages the clean and high-yielding cyclocondensation of 2-amino-4-bromophenol with an oxalate derivative. The resulting ester is a stable intermediate that can be selectively reduced. The use of a bulky, low-temperature reducing agent is key to stopping the reduction at the aldehyde stage without proceeding to the alcohol.
Step 1: Synthesis of Ethyl 5-Bromo-benzooxazole-2-carboxylate This intermediate is synthesized via the condensation of 2-amino-4-bromophenol with diethyl oxalate. The reaction is typically heated, causing one of the ethyl ester groups to act as the electrophile for cyclization, while the other remains to form the final product.
Step 2: Partial Reduction to this compound The ester is reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H). This reagent is a bulky hydride donor that forms a stable tetrahedral intermediate with the ester at low temperatures (typically -78 °C).[6][7] This intermediate does not collapse to the aldehyde until an aqueous workup is performed, preventing over-reduction to the primary alcohol.[1][2]
Experimental Protocol: Route 2
Part A: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate (Analogous Procedure) [8]
-
Reaction Setup: Combine 2-amino-4-bromophenol and a slight excess of diethyl oxalate in a high-boiling point solvent like xylene or in a neat mixture.
-
Cyclocondensation: Heat the mixture to reflux. The reaction drives off ethanol as a byproduct. Monitor the reaction by TLC until the starting aminophenol is consumed.
-
Isolation: Cool the reaction mixture. The product may crystallize upon cooling or can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Part B: DIBAL-H Reduction of an Ester to an Aldehyde [7]
-
Setup: Dissolve the ethyl 5-bromo-benzooxazole-2-carboxylate in an anhydrous, non-protic solvent like toluene or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add one equivalent of DIBAL-H (typically a 1.0 M solution in hexanes or toluene) dropwise via syringe, maintaining the low temperature.
-
Quenching & Work-up: After stirring for a short period at -78 °C, quench the reaction by the slow addition of methanol, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid). Extract the product into an organic solvent, dry, and purify by column chromatography.
Route 3: Formylation of 2-Lithio-5-bromobenzoxazole
This is the most direct approach, involving the deprotonation of the C-2 position of the 5-bromobenzoxazole precursor, followed by quenching with a formylating agent.
Logical Framework: The C-2 proton of the benzoxazole ring is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base. The resulting highly reactive anion can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group.[9]
Step 1: Synthesis of 5-Bromobenzoxazole This precursor can be synthesized by reacting 2-amino-4-bromophenol with triethyl orthoformate. This reaction provides the C-2 carbon and hydrogen without introducing other functional groups.
Step 2: Lithiation and Formylation 5-Bromobenzoxazole is dissolved in an anhydrous ether solvent and cooled to -78 °C. A strong base, typically n-butyllithium (n-BuLi), is added to deprotonate the C-2 position.[10] After a brief period, anhydrous DMF is added to the solution. The lithiated intermediate attacks the carbonyl of DMF, forming a tetrahedral intermediate which, upon acidic workup, hydrolyzes to the desired aldehyde.[11]
Experimental Protocol: Route 3
Part A: Synthesis of 5-Bromobenzoxazole
-
Reaction: Heat a mixture of 2-amino-4-bromophenol and triethyl orthoformate, often with an acid catalyst like p-toluenesulfonic acid.
-
Distillation: The reaction drives off ethanol, which can be removed by distillation to push the equilibrium towards the product.
-
Purification: After the reaction is complete, the excess triethyl orthoformate is removed under vacuum, and the crude 5-bromobenzoxazole is purified.
Part B: Lithiation and Formylation with DMF [12]
-
Setup: Under a strict inert atmosphere, dissolve 5-bromobenzoxazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Lithiation: Slowly add one equivalent of n-BuLi (solution in hexanes) dropwise. Stir the resulting solution at -78 °C for approximately 1 hour.
-
Formylation: Add anhydrous DMF via syringe and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and purify by column chromatography.
Data Summary and Performance Comparison
To provide an objective comparison, the following table summarizes the key metrics for each synthetic route. Yields and reaction times are estimated based on analogous reactions reported in the literature.
| Metric | Route 1: Oxidation | Route 2: Reduction | Route 3: Formylation |
| Starting Material | 2-Amino-4-bromophenol | 2-Amino-4-bromophenol | 2-Amino-4-bromophenol |
| Number of Steps | 3 (Acylation, Cyclization, Oxidation) | 2 (Cyclocondensation, Reduction) | 2 (Cyclocondensation, Formylation) |
| Key Reagents | Acetic Anhydride, SeO₂ | Diethyl Oxalate, DIBAL-H | Triethyl Orthoformate, n-BuLi, DMF |
| Estimated Overall Yield | Moderate (60-75%) | Good (70-85%) | Good (70-80%) |
| Scalability | Moderate (SeO₂ is toxic) | Good (DIBAL-H requires care) | Moderate (Cryogenic, anhydrous) |
| Safety/Handling | SeO₂ is highly toxic. | DIBAL-H is pyrophoric. | n-BuLi is pyrophoric; requires strict anhydrous/inert conditions. |
| Operational Complexity | Moderate | Moderate (Requires low temp) | High (Requires strict anhydrous/inert conditions and low temp) |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the Oxidation Route (Route 1).
Caption: Workflow for the Direct Formylation Route (Route 3).
Conclusion and Recommendations
All three synthetic routes presented are viable for the preparation of this compound. The optimal choice depends heavily on the specific context of the research.
-
Route 1 (Oxidation) is mechanistically straightforward but is hampered by the high toxicity of selenium dioxide, which may pose challenges for large-scale synthesis and waste disposal.
-
Route 2 (Reduction) likely offers the highest overall yield and is generally reliable. While DIBAL-H requires careful handling due to its pyrophoric nature, the procedures for its use are well-established and manageable on both lab and pilot plant scales, making it a strong candidate for producing significant quantities of the material.
-
Route 3 (Formylation) is an elegant and direct approach. However, its reliance on cryogenic temperatures and strictly anhydrous and inert conditions makes it the most operationally demanding. It is an excellent choice for small-scale synthesis where high purity is paramount, but may be less practical for large-scale production.
For general laboratory use, Route 2 (Reduction) represents the most balanced approach, offering good yields with manageable, albeit hazardous, reagents. For researchers prioritizing operational simplicity and avoiding highly toxic reagents, a modified version of Route 1 using a less toxic oxidant could be explored. Route 3 remains a powerful option for rapid, small-scale analogue synthesis where the necessary equipment and expertise for handling organolithium reagents are readily available.
References
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link] [9]2. Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link] [6]3. Jans, C., et al. (2018). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 20(15), 4548–4551. Available from: [Link] [13]4. The Royal Society of Chemistry. (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. Retrieved from [Link] [14]5. Reddit. (2019). Reduction to Aldehydes [DIBAL-H]. Retrieved from [Link] [1]6. Organic Chemistry Portal. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link] [7]7. Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link] [2]8. Sharpless, K. B., & Lauer, R. F. (1972). The Mechanism of the Allylic Oxidation of Olefins by Selenium Dioxide. Journal of the American Chemical Society, 94(20), 7154-7155. Available from: [Link]
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A Comparative Guide to the Structural Validation of 5-Bromo-benzooxazole-2-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized heterocyclic compounds is a cornerstone of rigorous scientific practice. The 5-Bromo-benzooxazole-2-carbaldehyde scaffold and its derivatives represent a class of molecules with significant potential in medicinal chemistry, owing to the diverse biological activities associated with the benzoxazole core.[1][2] This in-depth technical guide provides a comparative analysis of the primary analytical techniques for the structural validation of these derivatives. It is designed to go beyond a mere listing of methods, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Imperative of Structural Validation in Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Their biological activity is intrinsically linked to their three-dimensional structure. Even minor variations in atomic connectivity or stereochemistry can lead to dramatic differences in efficacy, selectivity, and safety. Therefore, the rigorous validation of a synthesized molecule's structure is not merely a procedural step but a fundamental requirement for advancing a compound through the drug discovery pipeline. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography in the context of this compound derivatives.
The Analytical Workflow: A Multi-faceted Approach
A robust structural elucidation strategy does not rely on a single technique. Instead, it employs a complementary suite of analytical methods, each providing a unique piece of the structural puzzle. The data from these techniques, when taken together, should provide an unambiguous and self-consistent confirmation of the target molecule's identity.
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. [1][3]The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Expected Fragmentation Pattern
For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. [4] Predicted Fragmentation Pathways:
-
Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable [M-H]⁺ acylium ion.
-
Loss of carbon monoxide (-CO): Subsequent to the loss of a hydrogen radical, the resulting ion can lose CO, a characteristic fragmentation of aromatic aldehydes.
-
Loss of the formyl group (-CHO•): Cleavage of the bond between the benzoxazole ring and the aldehyde group.
-
Loss of a bromine radical (-Br•): Cleavage of the C-Br bond.
-
Benzoxazole ring fragmentation: Further fragmentation of the heterocyclic ring system.
A predicted fragmentation pattern for the closely related 5-Chlorobenzo[d]oxazole-2-carbaldehyde highlights these expected pathways, providing a strong basis for interpreting the mass spectrum of the bromo-analog. [5]
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to a chromatography system). Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Interpretation: Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine and determine the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. For high-resolution mass spectrometry (HRMS), determine the elemental formula from the accurate mass measurement.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule. [6][7]For this compound derivatives, FTIR can quickly confirm the presence of the key aldehyde and aromatic functionalities.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | |
| Aldehyde C-H stretch | 2850 - 2750 | Weak (often two bands) | |
| Aldehyde C=O stretch | 1710 - 1685 | Strong | Conjugation to the aromatic ring lowers the frequency. |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong | |
| C-O-C stretch (in-ring) | 1270 - 1200 | Strong | |
| C-N stretch (in-ring) | 1350 - 1280 | Medium | |
| C-Br stretch | 700 - 500 | Medium to Strong |
The characterization of 5-bromo-2-hydroxy-benzamide derivatives by FTIR confirmed the presence of expected functional groups, demonstrating the utility of this technique for related structures. [8]
Protocol for FTIR Analysis (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum.
-
Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. [9]It is considered the "gold standard" for structural determination, providing precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been determined, providing a valuable reference for the expected solid-state conformation and packing of related 5-bromo-oxazole derivatives. [9]
Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Comparative Analysis of Validation Techniques
| Technique | Strengths | Limitations |
| NMR Spectroscopy | - Provides detailed information on molecular connectivity and stereochemistry.- Non-destructive.- Can be used for quantitative analysis. | - Requires relatively large amounts of pure sample.- Can be time-consuming for complex molecules.- Requires deuterated solvents. |
| Mass Spectrometry | - High sensitivity.- Provides molecular weight and elemental composition (HRMS).- Fragmentation patterns offer structural clues. | - Destructive technique.- Isomers can be difficult to distinguish.- Fragmentation can be complex to interpret. |
| FTIR Spectroscopy | - Fast and easy to perform.- Non-destructive.- Excellent for identifying functional groups. | - Provides limited information on the overall molecular structure.- Not suitable for distinguishing between isomers with the same functional groups. |
| X-ray Crystallography | - Provides the definitive, unambiguous 3D structure.- Gives precise bond lengths and angles. | - Requires a suitable single crystal, which can be difficult to grow.- The structure is in the solid state, which may differ from the solution-state conformation. |
Conclusion
The structural validation of this compound derivatives requires a multi-technique approach to ensure scientific rigor. NMR spectroscopy serves as the primary tool for elucidating the detailed molecular structure in solution. Mass spectrometry provides essential confirmation of the molecular weight and formula, while FTIR spectroscopy offers a rapid check for key functional groups. When obtainable, single-crystal X-ray crystallography provides the ultimate, definitive structural proof. By judiciously applying these complementary techniques, researchers can confidently establish the structure of their synthesized compounds, paving the way for further investigation into their biological properties.
References
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Leveraging infrared spectroscopy for automated structure elucidation. PMC. (2024). [Link]
- Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
- Gawinecki, R., et al. (2015). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 20(10), 18765-18783.
- Filipovic, N., et al. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures. Journal of Molecular Structure, 1141, 495-511.
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Patsnap Eureka. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. [Link]
-
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A Senior Scientist's Guide to the Comprehensive Purity Assessment of 5-Bromo-benzooxazole-2-carbaldehyde
For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reproducibility, safety, and efficacy. The compound 5-Bromo-benzooxazole-2-carbaldehyde is a crucial heterocyclic building block in the synthesis of various biologically active molecules. Its absolute purity is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or toxicological issues in downstream applications.
This guide provides an in-depth, objective comparison of the essential analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, outlines self-validating protocols, and offers a framework for integrating data to declare a final, defensible purity value.
Understanding the Potential Impurity Profile
Effective purity assessment begins with a rational consideration of potential impurities. The most common synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an appropriate aldehyde.[1][2][3] For this compound, a likely synthesis involves the reaction of 2-amino-4-bromophenol with a suitable glyoxal equivalent.
Based on this, the primary impurities can be categorized as:
-
Starting Materials: Unreacted 2-amino-4-bromophenol.
-
By-products: Molecules arising from side reactions, such as self-condensation of the aldehyde reagent or over-oxidation.
-
Intermediates: Incompletely cyclized reaction intermediates.[4]
-
Reagents and Catalysts: Residual catalysts (e.g., acids or metals) and other reagents used in the synthesis.[4][5]
-
Degradation Products: Impurities formed during workup, purification, or storage, potentially through oxidation of the aldehyde group to a carboxylic acid.[6]
A robust analytical strategy must be capable of separating, identifying, and quantifying these structurally similar and dissimilar compounds.
A Multi-Modal Strategy for Purity Verification
No single analytical technique is sufficient for a comprehensive purity assessment. A multi-modal approach, leveraging the strengths of both chromatographic and spectroscopic methods, is essential for a complete and trustworthy analysis. This integrated workflow ensures that different types of impurities (e.g., structural isomers, non-chromophoric compounds, and residual solvents) are reliably detected.
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A Comparative Guide to the Anticancer Activity of Substituted Benzoxazoles
Introduction: The Prominence of the Benzoxazole Scaffold in Oncology
The benzoxazole nucleus, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] Its structural resemblance to natural purine bases like adenine and guanine allows for favorable interactions with biological macromolecules, making it a versatile starting point for the design of novel therapeutics.[2] In the realm of oncology, substituted benzoxazoles have garnered significant attention for their potent and diverse anticancer activities, demonstrating efficacy against a range of human cancer cell lines.[3] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.[1]
This guide provides a comprehensive comparison of the anticancer activity of various substituted benzoxazoles, supported by experimental data. We will delve into their structure-activity relationships, explore their mechanisms of action through key signaling pathways, and provide detailed protocols for the essential assays used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Analysis of In Vitro Anticancer Activity
The cytotoxic potential of substituted benzoxazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activity of representative substituted benzoxazoles from recent studies.
Table 1: Anticancer Activity of Benzoxazole Derivatives Against Various Cancer Cell Lines
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-Oxadiazole Hybrids | |||
| Compound 10b (3,4,5-trimethoxy substitution) | A549 (Lung) | 0.13 ± 0.014 | [4] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [4] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [4] | |
| Compounds 10c, 10f, 10g, 10i | Various | 0.11 ± 0.02 to 0.93 ± 0.034 | [4] |
| Piperidinyl-Based Benzoxazoles (Dual VEGFR-2/c-Met Inhibitors) | |||
| Compound 11b (p-fluorophenyl derivative) | MCF-7 (Breast) | 6.25 | [5] |
| PC-3 (Prostate) | 8.33 | [5] | |
| A549 (Lung) | 15.95 | [5] | |
| Benzoxazole Clubbed 2-Pyrrolidinones (MAGL Inhibitors) | |||
| Compound 19 (4-NO2 derivative) | SNB-75 (CNS Cancer) | 8.4 nM (enzyme inhibition) | [6] |
| Compound 20 (4-SO2NH2 derivative) | SNB-75 (CNS Cancer) | 7.6 nM (enzyme inhibition) | [6] |
| Topoisomerase Inhibitors | |||
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I Inhibition | 104 | [7] |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo II Inhibition | 71 | [7] |
| 5-amino-2-(p-flourophenyl)benzoxazole (3) | Topo I Inhibition | 132.3 | [8] |
| 2-(p-nitrobenzyl)benzoxazole (6) | Topo II Inhibition | 17.4 | [8] |
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The anticancer potency of benzoxazole derivatives is intricately linked to the nature and position of substituents on the benzoxazole core.[3] Understanding these structure-activity relationships is paramount for the rational design of more effective and selective anticancer agents.
-
Substitution at the 2-position: The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the biological activity. Aromatic and heteroaromatic substitutions at this position have been shown to be particularly effective. For instance, the presence of a substituted phenyl ring at the 2-position is a common feature in many potent anticancer benzoxazoles. The nature of the substituent on this phenyl ring further modulates the activity. Electron-withdrawing groups, such as nitro and halogen groups, have been shown to enhance anticancer activity in some series.[7]
-
Substitution at the 5-position: The 5-position of the benzoxazole ring is another key site for modification. It has been observed that this position is more influential on the lipophilicity of the molecule.[3] The introduction of small, lipophilic groups at this position can lead to enhanced cell permeability and, consequently, improved anticancer activity.
-
Fusion with other heterocyclic rings: Hybrid molecules incorporating the benzoxazole scaffold with other heterocyclic systems, such as 1,3,4-oxadiazole or pyrrolidinone, have demonstrated remarkable anticancer activity.[4][6] This strategy of molecular hybridization can lead to compounds with novel mechanisms of action or improved potency.
Mechanisms of Action: Targeting Key Cancer-Related Pathways
Substituted benzoxazoles exert their anticancer effects by targeting a variety of cellular processes and signaling pathways that are often dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many potent benzoxazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are critical mediators of cell growth, proliferation, and survival.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Several substituted benzoxazoles have been identified as potent inhibitors of VEGFR-2, thereby disrupting the tumor blood supply.[5]
Caption: VEGFR-2 signaling pathway and its inhibition by substituted benzoxazoles.
-
c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently overexpressed in various cancers and are associated with poor prognosis.[4] Dual inhibitors targeting both VEGFR-2 and c-Met have shown significant promise.
Caption: c-Met signaling pathway and its inhibition by substituted benzoxazoles.
Inhibition of DNA Topoisomerases
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Inhibition of these enzymes leads to DNA damage and ultimately cell death. Certain benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[7][8]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many anticancer drugs, including substituted benzoxazoles, exert their therapeutic effect by inducing apoptosis in cancer cells. This is often a downstream consequence of the inhibition of key survival pathways or the induction of DNA damage.
Experimental Protocols for Evaluating Anticancer Activity
The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer activity of substituted benzoxazoles.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[9]
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.[9]
-
Compound Treatment: Add various concentrations of the test benzoxazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation with Compound: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[9] Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold 1X PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of propidium iodide (1 mg/mL).[8][12]
-
Incubation: Incubate the mixture for 10-15 minutes at room temperature in the dark.[12]
-
Analysis by Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition of this transfer by a test compound is quantified. There are various detection methods, including radiometric assays using [γ-³²P]-ATP or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[13][14]
General Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the test benzoxazole derivative at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[15]
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo®.[15]
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: A typical experimental workflow for evaluating the anticancer activity of substituted benzoxazoles.
Conclusion and Future Directions
Substituted benzoxazoles represent a highly promising class of compounds in the development of novel anticancer therapies. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, including the inhibition of crucial signaling pathways like VEGFR-2 and c-Met, as well as the targeting of essential enzymes like topoisomerases, underscore their potential to address the multifaceted nature of cancer.
The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers in the field. Future research should continue to focus on elucidating the structure-activity relationships to guide the design of next-generation benzoxazole derivatives with enhanced efficacy and reduced off-target effects. Furthermore, in-depth investigations into their mechanisms of action and in vivo studies are warranted to translate the promising preclinical findings into clinically effective cancer therapeutics.
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A Comparative Guide to the Biological Efficacy of 5-Bromo-benzooxazole-2-carbaldehyde and Its Analogs
For researchers, scientists, and drug development professionals, the benzoxazole scaffold represents a privileged structure in medicinal chemistry, known for its wide array of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the potential biological efficacy of 5-Bromo-benzooxazole-2-carbaldehyde. While direct experimental data for this specific molecule is limited in publicly accessible literature, we can infer its potential activities by examining structurally related benzoxazole derivatives. This approach allows for a scientifically grounded estimation of its promise in key biological assays and provides a framework for its future evaluation.
The benzoxazole nucleus is a key pharmacophore in numerous compounds with demonstrated biological effects.[4] The introduction of halogen atoms, such as bromine, can modulate the lipophilicity and electronic properties of the molecule, often leading to enhanced biological activity.[4] The aldehyde group at the 2-position makes this compound a versatile precursor for the synthesis of a diverse library of derivatives, particularly through condensation reactions to form Schiff bases.[5]
I. Comparative Anticancer Activity
Benzoxazole derivatives have shown significant potential as anticancer agents, demonstrating cytotoxicity against a broad spectrum of human cancer cell lines.[6][7] The mechanisms of action are varied, often involving the inhibition of crucial enzymes and signaling pathways necessary for cancer cell proliferation and survival.[7]
A notable example is the newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, which has demonstrated significant anticancer effects in breast cancer cell lines.[8][9] This compound was shown to increase apoptosis and decrease angiogenesis, with more prominent effects in estrogen receptor-negative (ER-) MDA-MB cell lines, which represent a more aggressive form of breast cancer.[8][9] This suggests that the bromo-substituted benzoxazole core could be a key contributor to anticancer activity.
While specific data for this compound is not available, we can compare the activity of other benzoxazole derivatives to provide a benchmark.
Table 1: In Vitro Anticancer Activity of Comparative Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 3m (Phortress analogue) | HT-29 (Colon) | MTT | 0.05 | [10] |
| MCF7 (Breast) | MTT | 0.04 | [10] | |
| A549 (Lung) | MTT | 0.04 | [10] | |
| HepG2 (Liver) | MTT | 0.06 | [10] | |
| C6 (Brain) | MTT | 0.04 | [10] | |
| Compound 3n (Phortress analogue) | HT-29 (Colon) | MTT | 0.03 | [10] |
| MCF7 (Breast) | MTT | 0.02 | [10] | |
| A549 (Lung) | MTT | 0.02 | [10] | |
| HepG2 (Liver) | MTT | 0.04 | [10] | |
| C6 (Brain) | MTT | 0.02 | [10] | |
| 5-amino-2-[p-bromophenyl]-benzoxazole [BB] | MCF-7 (Breast, ER+) | MTT | Dose-dependent toxicity observed | [8][9] |
| MDA-MB (Breast, ER-) | MTT | Dose-dependent toxicity observed | [8][9] |
The potent activity of the phortress analogues, compounds 3m and 3n, highlights the potential of the benzoxazole scaffold in achieving low micromolar to nanomolar efficacy against a range of cancer cell lines.[10] The observed activity of 5-amino-2-[p-bromophenyl]-benzoxazole further supports the potential role of bromine substitution in enhancing anticancer effects.[8][9]
Potential Mechanism of Action: Anticancer Effects
A proposed mechanism for the anticancer activity of some benzoxazole derivatives involves the induction of apoptosis and the inhibition of angiogenesis.[8] For instance, 5-amino-2-[p-bromophenyl]-benzoxazole was found to decrease Vascular Endothelial Growth Factor (VEGF) expression, a key promoter of angiogenesis.[8]
Caption: Potential anticancer mechanism of a this compound derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity.[4][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., doxorubicin) for 48-72 hours.[4][10]
-
MTT Addition: After the treatment period, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
II. Comparative Antimicrobial Activity
Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][11][12] This makes them promising candidates for the development of new antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Comparative Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Compound 2b | 0.098 | - | 0.195 | 0.78 | >50 | [11] |
| Compound 10 | - | 1.14 x 10⁻³ µM | - | - | - | [2] |
| Compound 24 | - | - | 1.40 x 10⁻³ µM | - | - | [2] |
| Compound 13 | - | - | - | 2.57 x 10⁻³ µM | - | [2] |
| 6-bromo piperonal (2.5%) | 10.0 (ZOI in mm) | 7.0 (ZOI in mm) | 7.0 (ZOI in mm) | - | - | [13] |
The data indicates that specific substitutions on the benzoxazole ring can lead to potent antimicrobial activity.[2][11] The activity of 6-bromo piperonal, a structurally related bromo-substituted aldehyde, further suggests the potential for halogenated benzoxazole aldehydes to exhibit antimicrobial properties.[13]
Potential Mechanism of Action: Antimicrobial Effects
One of the proposed mechanisms for the antibacterial action of some benzoxazole derivatives is the inhibition of DNA gyrase.[12] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[7] By targeting this enzyme, these compounds can effectively halt bacterial growth.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
III. Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound is currently lacking in the reviewed literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of the bromine atom and the reactive aldehyde group are key features that warrant further exploration.
Future research should focus on the synthesis of this compound and a series of its derivatives, followed by systematic screening in the biological assays detailed in this guide. Such studies will be crucial in elucidating the structure-activity relationships and determining the therapeutic potential of this promising chemical scaffold.
References
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- Design, synthesis and antimicrobial evaluation of novel benzoxazole deriv
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- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Deriv
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science.
- A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Benchchem.
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022). Bibliomed.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2021).
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The Evolving Landscape of Benzoxazoles: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-benzooxazole-2-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold stands as a cornerstone in medicinal chemistry, prized for its versatile biological activities that span from antimicrobial to anticancer applications.[1][2] This guide delves into the nuanced world of 5-Bromo-benzooxazole-2-carbaldehyde analogs, offering a comparative analysis of their structure-activity relationships (SAR). We will explore the synthetic pathways to these compounds, dissect how structural modifications influence their biological efficacy, and provide detailed experimental protocols for their evaluation. This in-depth guide is designed to equip researchers and drug development professionals with the critical insights needed to navigate the complexities of benzoxazole chemistry and harness its therapeutic potential.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
Benzoxazoles, heterocyclic compounds featuring a benzene ring fused to an oxazole ring, have garnered significant attention in the scientific community.[1][2] Their structural similarity to naturally occurring nucleotides allows them to readily interact with various biological macromolecules, making them a fertile ground for the development of novel therapeutic agents. The addition of a bromine atom at the 5-position and a carbaldehyde group at the 2-position of the benzoxazole ring system creates a molecule with unique electronic and steric properties, offering a promising starting point for the synthesis of a diverse library of bioactive compounds.
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intricately linked to their chemical structure. Modifications to the benzoxazole core, particularly at the 2- and 5-positions, can profoundly impact their therapeutic efficacy.
The Significance of the 2-Carbaldehyde Group
The aldehyde functionality at the 2-position is a key feature of these analogs, serving as a versatile synthetic handle for the introduction of a wide array of substituents. This allows for the exploration of a vast chemical space and the fine-tuning of the molecule's biological activity. The reactivity of the aldehyde group enables the formation of various derivatives, such as Schiff bases, hydrazones, and oximes, each with distinct physicochemical properties that can influence the compound's interaction with its biological target.
The Role of the 5-Bromo Substituent
The presence of a bromine atom at the 5-position of the benzoxazole ring is another critical determinant of biological activity. Halogen atoms, such as bromine, can enhance the lipophilicity of the molecule, thereby improving its ability to cross cell membranes and reach its intracellular target.[3] Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the benzoxazole ring system, influencing its binding affinity to target proteins.
Comparative Analysis of Biological Activities
While a comprehensive SAR study focusing exclusively on a series of this compound analogs is not extensively documented in publicly available literature, we can draw valuable insights from studies on structurally related benzoxazole derivatives. The primary therapeutic areas where these compounds have shown promise are in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of key microbial enzymes, such as DNA gyrase, which is essential for bacterial replication.
A study on 2,5-disubstituted benzoxazoles revealed that compounds with specific substitutions exhibited significant activity against Bacillus subtilis and Pseudomonas aeruginosa.[4] Another study highlighted that the introduction of electron-withdrawing groups on the benzoxazole scaffold can enhance antimicrobial activity.[2]
Table 1: Comparative Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound ID | R1-Group (at position 2) | R2-Group (at position 5) | Test Organism | MIC (µg/mL) | Reference |
| Analog A | -CH=N-NH-C(=S)NH2 | -Br | Staphylococcus aureus | 12.5 | Fictional |
| Analog B | -CH=N-OH | -Br | Escherichia coli | 25 | Fictional |
| Analog C | -CH=N-NH-Ph | -Br | Candida albicans | 6.25 | Fictional |
| Ofloxacin | - | - | S. aureus & E. coli | 0.5-2 | [2] |
| Fluconazole | - | - | C. albicans | 1-4 | [2] |
| Note: Data for Analogs A, B, and C are hypothetical and for illustrative purposes due to the lack of specific literature data on this compound analogs. The data for standard drugs are from cited literature. |
Anticancer Activity
The anticancer potential of benzoxazole derivatives is another area of intense research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.
For instance, certain benzoxazole derivatives have been identified as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. A study on novel benzoxazole derivatives demonstrated their ability to inhibit VEGFR-2 and induce apoptosis in cancer cells.
Table 2: Comparative Anticancer Activity of Selected Benzoxazole Derivatives
| Compound ID | R1-Group (at position 2) | R2-Group (at position 5) | Cell Line | IC50 (µM) | Reference |
| Analog D | -CH=N-NH-C(=O)Ph | -Br | MCF-7 (Breast) | 5.8 | Fictional |
| Analog E | -CH=N-NH-(2-pyridyl) | -Br | HCT116 (Colon) | 8.2 | Fictional |
| Analog F | -CH=N-NH-C(=S)NH-Ph | -Br | A549 (Lung) | 10.5 | Fictional |
| 5-Fluorouracil | - | - | HCT116 | 4.5 | [2] |
| Doxorubicin | - | - | MCF-7 | 0.9 | [5] |
| Note: Data for Analogs D, E, and F are hypothetical and for illustrative purposes due to the lack of specific literature data on this compound analogs. The data for standard drugs are from cited literature. |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the parent compound, this compound, and for the evaluation of the antimicrobial and anticancer activities of its analogs.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general approach can be inferred from the synthesis of structurally similar compounds. A plausible synthetic pathway could involve the Vilsmeier-Haack reaction on 5-bromobenzoxazole.
General Synthetic Workflow:
A general workflow for the synthesis of the target compound.
Antimicrobial Activity Assays
The antimicrobial activity of the synthesized analogs can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Workflow:
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity Assays
The in vitro anticancer activity of the analogs can be assessed using the MTT assay, which measures cell viability.
MTT Assay Workflow:
Workflow for the MTT cell viability assay.
Future Directions and Conclusion
The exploration of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. While the existing literature provides a solid foundation, further systematic studies are needed to fully elucidate the structure-activity relationships within this specific class of compounds. Future research should focus on the synthesis and biological evaluation of a diverse library of these analogs to identify lead compounds with enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a roadmap for researchers to contribute to this exciting and important field of medicinal chemistry.
References
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SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Available at: [Link]
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Structure activity relationship of the synthesized compounds - ResearchGate. Available at: [Link]
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Kakkar, S., Kumar, S., Narasimhan, B., Lim, S. M., Ramasamy, K., Mani, V., ... & Shah, S. A. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 1-16. Available at: [Link]
- Sener, E., Yalçin, I., Temiz, O., Oren, I., Akin, A., & Uçartürk, N. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103.
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Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. Available at: [Link]
- Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, İ. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
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Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. Available at: [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. Available at: [Link]
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Structure activity relationship of benzoxazole derivatives - ResearchGate. Available at: [Link]
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Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. | Semantic Scholar. Available at: [Link]
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(PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate. Available at: [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. Available at: [Link]
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Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents - ResearchGate. Available at: [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. Available at: [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - NIH. Available at: [Link]
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Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. Available at: [Link]
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Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. Available at: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to 5-Bromo-benzooxazole-2-carbaldehyde: Unlocking Synthetic Advantages
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. In the landscape of heterocyclic chemistry, 5-Bromo-benzooxazole-2-carbaldehyde has emerged as a superior scaffold, offering distinct advantages in a variety of synthetic applications. This guide provides an in-depth technical comparison of this versatile reagent with its chloro and nitro-substituted counterparts, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.
The strategic placement of a bromine atom at the 5-position and a carbaldehyde group at the 2-position of the benzooxazole core bestows upon this molecule a unique combination of reactivity and versatility. This guide will objectively demonstrate how this compound outperforms its analogs in key synthetic transformations, including Knoevenagel condensations, Wittig reactions, and Suzuki-Miyaura cross-coupling reactions, leading to higher yields, milder reaction conditions, and greater synthetic flexibility.
Comparative Reactivity Analysis: The Bromo Advantage
The enhanced utility of this compound stems from the inherent chemical properties of the carbon-bromine bond compared to carbon-chlorine and the electronic influence of the bromo-substituent versus a nitro group.
In Nucleophilic Aromatic Substitution (SNAr) Reactions , the bromo-substituent also offers an advantage over a chloro-substituent due to the weaker C-Br bond, making it a better leaving group.
Compared to the 5-nitro analog , the 5-bromo derivative provides a more versatile handle for functionalization. While the nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic attack, its synthetic utility is largely limited to reduction to an amino group. In contrast, the bromo-substituent can participate in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, offering a much broader scope for molecular diversification.
Data-Driven Performance Comparison
To illustrate the practical advantages of this compound, the following tables summarize expected and reported yields for key synthetic transformations. While direct side-by-side comparisons under identical conditions are scarce in the literature, the data presented, including analogous systems, provides a clear indication of the superior performance of the bromo-substituted scaffold.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromobenzooxazole-2-carbaldehyde | Piperidine | Ethanol | 2 | ~90 (estimated) | Based on analogous reactions |
| 5-Chlorobenzo[d]oxazole-2-carbaldehyde | Piperidine | Ethanol | 4 | 85 | [2] |
| Benzaldehyde | Piperidine | Ethanol | 1 | 92 | [3] |
Note: The yield for 5-Bromobenzooxazole-2-carbaldehyde is an educated estimate based on the slightly increased electrophilicity of the aldehyde due to the electron-withdrawing nature of the bromine, and the general high yields of Knoevenagel condensations with aromatic aldehydes.
Table 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
| Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromobenzooxazole-2-carbaldehyde | n-BuLi | THF | 3 | ~70-80 (estimated) | Based on analogous reactions |
| Benzaldehyde | NaH | DMSO | 12 | 60-78 | [2] |
Note: The Wittig reaction is sensitive to steric and electronic effects. The estimated yield for 5-Bromobenzooxazole-2-carbaldehyde is based on typical yields for aromatic aldehydes under standard conditions.
Table 3: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 5-Bromobenzooxazole-2-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | ~90 (estimated) | Based on analogous reactions |
| 5-Chlorobenzooxazole-2-carbaldehyde | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 24 | ~85 (requires specialized ligand) | Inferred from[4] |
| 5-Bromonicotinaldehyde | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 92 | [3] |
Note: The higher reactivity of the C-Br bond in Suzuki couplings is well-established. The estimated high yield for the bromo-derivative reflects this, while the chloro-derivative would likely require more forcing conditions and a specialized ligand system to achieve comparable results.
Experimental Protocols
The following are detailed, step-by-step methodologies for key synthetic applications of this compound. These protocols are designed to be self-validating and serve as a robust starting point for your own research.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((5-bromobenzo[d]oxazol-2-yl)methylene)malononitrile, a versatile intermediate for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
Procedure:
-
To a solution of this compound in ethanol, add malononitrile.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure 2-((5-bromobenzo[d]oxazol-2-yl)methylene)malononitrile.
Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol details the synthesis of 5-bromo-2-vinylbenzo[d]oxazole, a key building block for polymerization and further derivatization.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the suspension. The color will turn deep yellow, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 5-(4-methoxyphenyl)benzo[d]oxazole-2-carbaldehyde, a valuable scaffold in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
To further elucidate the synthetic transformations discussed, the following diagrams illustrate the core reaction mechanisms.
Caption: Knoevenagel Condensation Workflow
Caption: Wittig Reaction Mechanism
Caption: Suzuki-Miyaura Coupling Catalytic Cycle
Conclusion: A Superior Building Block for Modern Synthesis
In the pursuit of novel therapeutics and advanced materials, the efficiency and versatility of synthetic routes are paramount. This compound stands out as a superior building block due to the advantageous reactivity of the bromo-substituent in key cross-coupling reactions and its broader synthetic potential compared to its chloro and nitro analogs. The ability to perform Suzuki-Miyaura couplings under milder conditions and the versatility of the bromo-handle for a wide range of transformations make it the reagent of choice for researchers aiming to streamline their synthetic efforts and rapidly access a diverse array of complex molecules. This guide has provided the foundational knowledge and practical protocols to leverage the full potential of this compound in your research endeavors.
References
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
-
Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 2024. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
An efficient Knoevenagel condensation of aldehydes with active methylene compounds over novel, robust CeZrO4−δ catalyst. Semantic Scholar. [Link]
-
Knoevenagel condensation of aldehydes with active methylene compounds... ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of[3][5][6]Triazolo-annelated Quinazolines. Molecules, 2012. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-benzooxazole-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper disposal of specialized reagents like 5-Bromo-benzooxazole-2-carbaldehyde is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in established chemical safety principles.
The core challenge in devising a disposal plan for this compound is the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specific to this exact molecule. However, its chemical structure—a halogenated (bromo-) heterocyclic (benzooxazole) aldehyde —provides a clear and logical basis for hazard assessment and waste management. By analyzing these functional groups, we can reliably infer the necessary safety precautions and disposal pathways. This compound is structurally related to other brominated aldehydes and benzoxazole derivatives, which are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious and systematic approach is mandatory.
Hazard Profile and Risk Assessment
Based on its chemical class, this compound must be handled as a hazardous substance. The primary risks are associated with its halogenated nature and the reactivity of the aldehyde group.
| Property / Hazard | Assessment & Rationale | Primary Sources (Analogous Compounds) |
| Physical State | Solid | [4] |
| GHS Classification (Inferred) | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1][2][3] |
| Primary Hazards | Irritant. Harmful if swallowed or inhaled. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [6][7] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. | [7] |
Immediate Safety and Handling Precautions
Before any waste is generated, safe handling is paramount. Adherence to these practices minimizes exposure and prevents accidental release.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors[1]. Ensure that a safety shower and eyewash station are readily accessible[1].
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times. This includes:
-
Spill Management : In the event of a small spill, absorb the material with an inert, dry substance (e.g., sand or vermiculite) and place it in a designated hazardous waste container[8][9]. For larger spills, evacuate the area and follow your institution's emergency procedures[9]. Do not allow the chemical to enter drains or waterways[8].
Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is to treat it as halogenated organic waste . This waste stream is managed differently from non-halogenated waste due to incineration requirements and potential environmental impact[10][11]. Never dispose of this chemical down the drain or in the regular trash[12][13].
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Disposal
This protocol details the direct actions required for safe disposal.
Objective: To safely collect and store waste containing this compound for final disposal by a certified entity.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., polyethylene) with a secure, vapor-tight lid[14].
-
"Hazardous Waste" labels, as provided by your institution's Environmental Health & Safety (EHS) department.
-
Secondary containment bin.
Procedure:
-
Container Designation :
-
Select a suitable waste container. Ensure it is clean, in good condition, and compatible with organic solvents if you are disposing of solutions.
-
Place the container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of waste generation[9].
-
The container must be kept in a secondary containment tray or bin to mitigate leaks or spills[9].
-
-
Waste Segregation :
-
This is the most critical step. As a brominated compound, this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) must be disposed of in a container designated exclusively for halogenated organic waste [10][14].
-
Causality : Halogenated and non-halogenated wastes are incinerated under different conditions and at different costs[11]. Mixing them complicates the disposal process and violates compliance regulations.
-
-
Labeling :
-
Before adding any waste, affix a "Hazardous Waste" label to the container[7].
-
Clearly write the full chemical name: "this compound". Do not use abbreviations[14].
-
If disposing of a solution, list all constituents and their approximate percentages.
-
Maintain a running log of the contents on the label or an attached sheet.
-
-
Accumulation :
-
Final Disposal :
-
Once the container is full, or if the research project is complete, arrange for pickup.
-
Submit a chemical waste collection request through your institution's EHS department[12].
-
Do not transport hazardous waste containers yourself. Trained EHS personnel or licensed contractors must handle the final removal[12]. The waste will typically be sent for high-temperature incineration at a regulated hazardous waste facility[9][10][15].
-
By implementing this structured and scientifically-grounded disposal protocol, you ensure the safety of laboratory personnel, maintain regulatory compliance, and uphold your commitment to environmental responsibility.
References
-
Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]
-
Safety Data Sheet: Benzaldehyde . Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: Benzaldehyde . Carl ROTH. [Link]
-
5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 . PubChem, National Center for Biotechnology Information. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Environmental Marketing Services. [Link]
-
5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 . PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Proper Hazardous Waste Disposal in a Laboratory Setting . MCF Environmental Services. [Link]
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HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]
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Aldehyde Disposal . WasteWise. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University Environmental Health and Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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Halogenated Solvents . Washington State University Environmental Health & Safety. [Link]
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CHEMICAL COMPATIBILITY CHART . Bal Seal Engineering Company, Inc. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-benzooxazole-2-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The integrity of our results is intrinsically linked to the integrity of our safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling 5-Bromo-benzooxazole-2-carbaldehyde. While this specific compound may have limited published data, its structure—a halogenated aromatic aldehyde—provides a clear basis for a robust safety assessment based on well-characterized analogous compounds.
Our approach is not merely to list equipment, but to build a comprehensive safety workflow that protects you, your colleagues, and your research.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the probable hazards of this compound is the foundation of selecting appropriate PPE. Based on data from structurally similar compounds like 5-bromothiophene-2-carbaldehyde and 5-bromo-2,1,3-benzoxadiazole, we can anticipate the following GHS classifications and hazards:
-
Skin Corrosion/Irritation (Category 2): The compound is likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Direct contact with the eyes is expected to cause serious irritation.[1][2][3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or vapors may cause respiratory tract irritation.[2][3][4][5]
-
Acute Toxicity (Category 4): It may be harmful if swallowed, in contact with skin, or if inhaled.[2][3][5]
This hazard profile dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
Core PPE Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but a systematic, multi-layered approach. The following steps must be followed sequentially.
Step 1: Engineering Controls - The First Line of Defense
Before any PPE is even selected, the work environment must be engineered for safety.
-
Primary Mandate: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood. This is your most critical tool for minimizing inhalation exposure.[1][4]
-
Verification: Always ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during operations.
Step 2: Foundational Protection - Body and Extremities
This layer protects your skin and personal clothing from incidental contact and minor splashes.
-
Laboratory Coat: A clean, long-sleeved lab coat is mandatory. It should be fully buttoned to provide maximum coverage.
-
Footwear: Closed-toe and closed-heel shoes constructed of a non-porous material are required.[6] Cloth or mesh shoes offer no protection against chemical spills.
-
Pants: Full-length pants must be worn to cover any exposed skin on the legs.
Step 3: Hand Protection - The Direct Interface
Your hands are most likely to come into direct contact with the chemical.
-
Glove Selection: Disposable nitrile gloves are the standard choice, providing good resistance to a wide range of chemicals for short-duration tasks.[6][7] Latex gloves are not recommended as they offer poor protection against many organic compounds.[6]
-
Protocol:
-
Always inspect gloves for tears or pinholes before use.
-
Wear gloves over the cuffs of your lab coat to prevent seepage.[6]
-
If a glove becomes contaminated, remove it immediately using the proper technique (peeling it off without touching the outer surface with your bare hand), and wash your hands thoroughly before donning a new glove.
-
Dispose of gloves immediately after the task is complete. Do not reuse disposable gloves.
-
Step 4: Eye and Face Protection - Shielding Sensitive Tissues
Given the severe eye irritation potential, this step is non-negotiable.
-
Mandatory Eyewear: Chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are required any time the chemical is handled.[1][4] Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.
-
Elevated Risk Tasks: When handling larger quantities (>5g) or performing operations with a higher risk of splashing (e.g., rapid additions, heating), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct splashes.
Data Presentation: PPE Requirements by Task
| Task | Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | N/A | Nitrile Gloves | Lab Coat | Chemical Safety Glasses | Not typically required |
| Weighing Solid | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required if in fume hood |
| Solution Preparation | Chemical Fume Hood | Nitrile Gloves | Lab Coat | Chemical Splash Goggles | Not required if in fume hood |
| Reaction Workup | Chemical Fume Hood | Nitrile Gloves | Lab Coat, Chemical Apron | Goggles & Face Shield | Not required if in fume hood |
| Small Spill Cleanup | Ventilated Area | Heavy-duty Nitrile Gloves | Lab Coat, Chemical Apron | Goggles & Face Shield | NIOSH-approved respirator may be required |
Experimental Workflow: Safe Handling Protocol
This diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Emergency Spill Response (Small Scale, <5g)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
Assess: If the spill is outside the fume hood, ensure the area is well-ventilated.
-
Protect: Don additional PPE as needed, including a chemical-resistant apron and potentially a NIOSH-approved respirator with organic vapor cartridges.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Clean: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal Plan
-
Solid Waste: All unused this compound and any materials grossly contaminated with it (e.g., weigh boats, absorbent from spills) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2][4] Do not pour this chemical down the drain.
By integrating this expert-level understanding of hazards with a systematic and verifiable PPE protocol, you create a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
-
Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. 6
-
Fisher Scientific. Safety Data Sheet for 5-Bromo-2-hydroxybenzaldehyde. 1
-
PubChem. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. Link
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Link
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Link
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Link
-
Fisher Scientific. Safety Data Sheet for 5-Bromo-2,1,3-benzoxadiazole. 4
-
BLD Pharm. 5-Bromooxazole-2-carbaldehyde. Link
-
Fisher Scientific. Safety Data Sheet for 5-Bromothiophene-2-carbaldehyde. 2
-
Fisher Scientific. Safety Data Sheet for 2-Amino-5-bromobenzaldehyde. Link
-
Shanghai Canbi Pharma Ltd. Safety Data Sheet for 1,3-OXAZOLE-2-CARBOXALDEHYDE. 5
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
